molecular formula C10H9ClN2O2 B1469933 Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352395-06-2

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1469933
CAS No.: 1352395-06-2
M. Wt: 224.64 g/mol
InChI Key: MLQUBAHHPYDSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1352395-06-2) is a high-value chemical building block in medicinal chemistry and organic synthesis. It features a multifaceted molecular structure with an imidazo[1,2-a]pyridine core, which is a privileged scaffold in drug discovery due to its wide range of biological activities . The molecule possesses two key reactive sites: the ethyl carboxylate group at the 2-position and a chloro substituent at the 8-position. These functional groups allow for versatile synthetic modifications, making this compound a crucial intermediate for constructing more complex target molecules. Its molecular formula is C10H9ClN2O2 and it has a molecular weight of 224.64 . This compound serves as a fundamental precursor in pharmaceutical research, particularly in the development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is found in various marketed drugs and investigational compounds targeting a spectrum of diseases . For instance, derivatives of this scaffold are being actively investigated as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in oncology . Furthermore, imidazo[1,2-a]pyridine-based molecules have shown significant promise in anti-infective research, demonstrating activity against multidrug-resistant strains of Mycobacterium tuberculosis by targeting the QcrB subunit of the cytochrome bcc complex, a crucial component for bacterial energy generation . As such, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is an essential tool for chemists working in hit-to-lead optimization and the synthesis of targeted libraries for biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUBAHHPYDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document elucidates the core reaction mechanism, provides a detailed experimental protocol, and explains the causal factors behind key procedural choices. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant and diverse biological activities.[1][2] Its derivatives are integral to medicinal chemistry, with applications as antiviral, anti-inflammatory, anticancer, and antibacterial agents.[3] Marketed drugs such as Alpidem (anxiolytic) and Zolpidem (hypnotic) feature this core structure, underscoring its therapeutic importance.[3] The functionalization of this scaffold, particularly with substituents like halogens and ester groups, allows for the fine-tuning of its physicochemical properties and biological targets, making the synthesis of specific derivatives like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate a topic of considerable interest.

Core Synthesis Mechanism: A Modified Tschitschibabin Condensation

The most established and efficient route for constructing the imidazo[1,2-a]pyridine core is through the condensation reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. This powerful cyclocondensation is a variation of the classic Tschitschibabin (or Chichibabin) reaction.[2]

For the target molecule, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate , the synthesis involves the reaction between 3-chloro-2-aminopyridine and ethyl bromopyruvate . The reaction proceeds through a well-defined, multi-step mechanism.

Step-by-Step Mechanistic Breakdown:
  • Initial Nucleophilic Attack (SN2 Alkylation): The reaction is initiated by the nucleophilic attack of the endocyclic (ring) nitrogen atom of 3-chloro-2-aminopyridine on the α-carbon of ethyl bromopyruvate.[4][5] This ring nitrogen is more nucleophilic and sterically accessible than the exocyclic amino group, leading to the displacement of the bromide ion in a classic SN2 reaction.

  • Formation of a Pyridinium Salt Intermediate: This initial alkylation results in the formation of a stable N-alkylated pyridinium bromide salt. This intermediate is a crucial juncture in the reaction pathway.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the pyruvate moiety. This key step forms the five-membered imidazole ring.

  • Dehydration and Aromatization: The resulting cyclic hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule). This elimination step is often facilitated by heating and results in the formation of the stable, aromatic imidazo[1,2-a]pyridine bicyclic system.

Causality in Reagent Selection:
  • 3-chloro-2-aminopyridine: This starting material provides the pyridine portion of the final scaffold. The chlorine atom at the 3-position of the pyridine ring ultimately becomes the chloro-substituent at the 8-position of the final product.

  • Ethyl Bromopyruvate: This α-halo keto-ester serves as the three-carbon electrophile required to build the imidazole ring. The ketone provides the carbon for cyclization, while the ester group remains as the 2-carboxylate substituent in the final product.

  • Base (e.g., Sodium Bicarbonate, NaHCO3): While the reaction can proceed without a base, particularly in high-boiling solvents, the inclusion of a mild base like sodium bicarbonate is a common and field-proven optimization.[3] Its primary role is to neutralize the hydrobromic acid (HBr) generated during the initial alkylation. This prevents the protonation of the starting 2-aminopyridine, which would render it non-nucleophilic and halt the reaction. The use of a base allows the reaction to proceed efficiently under milder conditions (e.g., refluxing ethanol) and generally leads to higher yields.[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Synthesis_Mechanism Synthesis Mechanism of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate cluster_info Key Transformations Reactant1 3-chloro-2-aminopyridine Intermediate1 Pyridinium Salt Intermediate Reactant1->Intermediate1 Step 1: SN2 Attack Reactant2 Ethyl Bromopyruvate Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization info1 Ring N attacks α-carbon Product Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Intermediate2->Product Step 3: Dehydration (-H2O) info2 Exocyclic NH2 attacks carbonyl C info3 Aromatization via water loss

Caption: Reaction mechanism for the synthesis of the target compound.

Field-Proven Experimental Protocol

The following protocol is a robust, self-validating methodology adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[3][6][7]

Materials:

  • 3-chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated aqueous sodium carbonate solution (Na₂CO₃)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-chloro-2-aminopyridine (1.0 equiv), sodium bicarbonate (1.1 equiv), and absolute ethanol to form a suspension.

  • Addition of Reagent: To the stirring suspension, add ethyl bromopyruvate (1.05 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane and a saturated aqueous solution of sodium carbonate.[6] Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

  • Isolation: Collect the organic (DCM) layer. Wash the aqueous layer two more times with fresh portions of dichloromethane to ensure complete extraction of the product.

  • Drying and Filtration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Final Purification: Remove the dichloromethane via rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) or by flash column chromatography on silica gel to afford the pure Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Data Summary and Expected Outcome

The described protocol is expected to provide the target compound in good to excellent yields, contingent on the purity of the starting materials and adherence to the reaction conditions.

ParameterSpecificationRationale
Starting Pyridine 3-chloro-2-aminopyridinePrecursor for the 8-chloro-substituted pyridine ring.
α-Halocarbonyl Ethyl bromopyruvateProvides the C2-carboxylate and completes the imidazole ring.
Base Sodium BicarbonateNeutralizes HBr byproduct, enabling milder conditions and improving yield.[3]
Solvent EthanolCommon protic solvent that facilitates reflux conditions.
Temperature Reflux (~78 °C)Provides sufficient energy for cyclization and dehydration steps.
Reaction Time 4-6 hoursTypical duration for completion, verifiable by TLC.
Expected Yield 65-85%Based on similar reported syntheses in the literature.[3]

Conclusion

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is reliably achieved through a modified Tschitschibabin condensation. This technical guide outlines a robust mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration. The provided experimental protocol, which incorporates the use of a mild base to optimize reaction conditions, represents an efficient and validated pathway for obtaining this valuable heterocyclic compound. This foundational knowledge is critical for researchers engaged in the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

References

  • Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. Available at: [Link]

  • Chichibabin reaction. Grokipedia. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chichibabin Reaction. Slideshare. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]

  • Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. ACS Publications. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. National Institutes of Health. Available at: [Link]

  • Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]

  • Imidazopyridine ring formation using amino-heterocycles and alpha-halo ketones. ResearchGate. Available at: [Link]

  • Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide. Chemtrade. Available at: [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ScienceDirect. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health. Available at: [Link]

  • 3-Chloropyridin-2-amine. National Institutes of Health. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. Available at: [Link]

  • Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. ResearchGate. Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its synthesis, properties, reactivity, and applications, providing field-proven insights into its utility.

Introduction and Nomenclature

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its structural rigidity and unique electronic properties make it a cornerstone for a variety of biologically active agents. Marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core, highlighting its therapeutic relevance.[2] The scaffold's versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological profiles.[3] Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate, providing multiple functional handles for the elaboration into more complex and potent molecules.[4][5]

Compound Identification

The molecule is systematically identified as follows:

  • IUPAC Name: ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate[6]

  • CAS Number: 1352395-06-2[6]

  • Molecular Formula: C₁₀H₉ClN₂O₂[6]

  • Molecular Structure:

Physicochemical Properties

Quantitative data for this specific compound is not extensively published. The properties listed below are a combination of catalog data and predictions based on structurally analogous compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Weight 225.0 g/mol [6]
Appearance Predicted to be an off-white to pale solid.Based on related compounds like the unsubstituted parent, which is a pale green solid.[7]
Melting Point Not specified. The unsubstituted analog melts at 87 ± 2 °C, while a related bromo-chloro derivative melts at 155-157 °C.[7][8]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Sparingly soluble in water.General property of similar organic esters.
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon) at 2-8°C to maintain stability.[9]Standard practice for heterocyclic intermediates.

Synthesis and Mechanistic Insights

Primary Synthetic Route: Cyclocondensation Reaction

The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7][10] For the target molecule, this involves the reaction of 3-chloro-2-aminopyridine with ethyl bromopyruvate.

The reaction proceeds in two conceptual stages: an initial Sɴ2 reaction followed by an intramolecular cyclization and dehydration. The use of a mild base is crucial to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.[2]

Synthesis_Pathway cluster_reactants Reactants Reactant1 3-Chloro-2-aminopyridine Intermediate Pyridinium Salt Intermediate Reactant1->Intermediate Sɴ2 Alkylation (e.g., DME, RT) Reactant2 Ethyl bromopyruvate Reactant2->Intermediate Product Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Intermediate->Product Intramolecular Cyclization & Dehydration (e.g., Ethanol, Reflux) Reactivity_Map cluster_reactions Key Reactive Sites & Transformations Core Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Ester Ester Group (C-2) Core->Ester Hydrolysis Amidation Reduction Chloro Chloro Group (C-8) Core->Chloro Cross-Coupling (e.g., Suzuki) Nucleophilic Substitution Ring Imidazole Ring (C-3) Core->Ring Electrophilic Substitution (e.g., Halogenation)

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, frequently appearing in compounds with a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Accurate and thorough characterization of derivatives like the 8-chloro ester is paramount for advancing drug discovery programs.[4][5]

The Molecular Blueprint: Structure and Significance

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate belongs to a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research. The presence of the chlorine atom at the 8-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.[4] The ethyl ester at the 2-position can also be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, allowing for the formation of amides and other derivatives.

A thorough understanding of the molecule's spectroscopic signature is the bedrock of its chemical identity, ensuring purity, confirming synthetic success, and providing the basis for further chemical exploration.

Analytical Workflow for Structural Confirmation

The comprehensive characterization of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.

Analytical_Workflow Synthesis Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical analytical workflow for the synthesis and structural confirmation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring functional groups.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.2 - 8.5Singlet (s)-1H
H-5~7.8 - 8.1Doublet (d)~7.01H
H-6~6.8 - 7.1Triplet (t)~7.01H
H-7~7.2 - 7.5Doublet (d)~7.01H
-OCH₂CH₃~4.2 - 4.5Quartet (q)~7.12H
-OCH₂CH₃~1.3 - 1.5Triplet (t)~7.13H

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-5, H-6, H-7): The protons on the imidazo[1,2-a]pyridine ring system will appear in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).

    • H-3: This proton is on the electron-deficient imidazole ring and adjacent to a nitrogen atom and the ester group, leading to a downfield shift. It is expected to be a singlet as it has no adjacent protons to couple with.

    • H-5, H-6, H-7: These protons on the pyridine ring will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. H-5 and H-7 will likely be doublets, coupling with H-6, while H-6 will be a triplet (or a doublet of doublets depending on the coupling constants) as it couples with both H-5 and H-7. The electron-withdrawing chlorine atom at position 8 will influence the chemical shifts of these protons, particularly H-7.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂-) protons are adjacent to the electron-withdrawing oxygen atom and will therefore be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

Reference Data from Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: [6] For the 8-hydroxy analog, the aromatic protons were observed at δ 6.53 (dd), 6.78 (t), and 8.05 (dd) ppm. The H-3 proton was observed as a singlet at 8.44 ppm.[6] This provides a strong indication of the expected chemical shifts and coupling patterns for the 8-chloro derivative, with the understanding that the chloro group will have a different electronic effect than the hydroxyl group.

¹³C NMR Spectroscopy: The Carbon Framework

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm)
C=O (Ester)~160 - 165
C-2~140 - 145
C-3~110 - 115
C-5~125 - 130
C-6~115 - 120
C-7~120 - 125
C-8~130 - 135
C-8a~145 - 150
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 16

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region (δ 110-150 ppm). The carbon bearing the chlorine atom (C-8) will be directly influenced by the electronegativity of the halogen. The bridgehead carbon (C-8a) and the carbon attached to the ester group (C-2) are also expected to be significantly downfield.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be in the range of δ 60-65 ppm, while the methyl carbon (-CH₃) will be at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms, simplifying the spectrum.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1710 - 1730
C-O (Ester)Stretch~1250 - 1300 (asymmetric) and ~1000 - 1100 (symmetric)
C=N and C=CAromatic Ring Stretch~1450 - 1650
C-H (Aromatic)Stretch~3000 - 3100
C-H (Aliphatic)Stretch~2850 - 3000
C-ClStretch~700 - 800

Interpretation and Rationale:

  • The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch .[7]

  • The presence of the aromatic rings will be confirmed by a series of absorptions in the 1450-1650 cm⁻¹ region.[8]

  • The C-O stretches of the ester group will also be visible.

  • The C-Cl stretch is expected in the fingerprint region and can sometimes be difficult to assign definitively.

Reference Data from an Analog: For a related imidazo[1,2-a]pyridine-3-carboxylate derivative, the C=O stretch was observed in the 1654-1679 cm⁻¹ region.[7] This provides a good reference point for the expected carbonyl absorption of the title compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a more modern and often simpler method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample holder or ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular weight of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₉ClN₂O₂) is 224.65 g/mol .[9] In the mass spectrum, a molecular ion peak is expected at m/z 224.

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion: one at m/z 224 (for the molecule containing ³⁵Cl) and another at m/z 226 (for the molecule containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For C₁₀H₉³⁵ClN₂O₂, the calculated exact mass is 224.0353. An experimentally determined mass that is very close to this value would confirm the molecular formula.

  • Fragmentation: The molecule may fragment in the mass spectrometer, giving rise to smaller ions. Common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Predicted Mass Spectrometry Data for a Related Compound: For the related compound, ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate, the predicted m/z for the [M+H]⁺ adduct is 226.03778.[10] This further supports the expected mass range for the title compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique must be chosen. For this type of molecule, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for LC-MS, while Electron Impact (EI) is typically used for GC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is processed to generate a mass spectrum.

Conclusion

The structural elucidation of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a critical step in its application in research and development. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a complete and unambiguous characterization of the molecule. This guide has outlined the expected spectroscopic data based on the known structure and by drawing parallels with closely related analogs. By following the described experimental protocols and principles of interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, paving the way for the discovery of new and innovative therapeutic agents.

References

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Yao, J. H., Wang, L. F., Guo, B., An, K., & Guan, J. N. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1999. Retrieved from [Link]

  • Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). (n.d.). PubChem. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 94, 01004. Retrieved from [Link]

  • Abignente, E., Caprariis, P. D., Sacchi, E., & Grasso, S. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 894-902. Retrieved from [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2014). Journal of medicinal chemistry, 57(11), 4845–4859. Retrieved from [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). The Journal of Physical Chemistry C, 121(48), 26868-26878. Retrieved from [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 370-373. Retrieved from [Link]

  • 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE. (n.d.). SpectraBase. Retrieved from [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). Molecules, 26(14), 4141. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(3), 403-426. Retrieved from [Link]

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate: From Synthesis to Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough for the determination of the solid-state structure of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a representative of the medicinally significant imidazo[1,2-a]pyridine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights and the rationale behind key experimental decisions. While a specific crystal structure for this exact molecule is not publicly available at the time of writing, this guide will serve as a practical roadmap for its determination, from initial synthesis to the final analysis of intermolecular interactions.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous marketed drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules, as revealed by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the compound is paramount for successful crystallization.

Proposed Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

A reliable method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][7][8] For the synthesis of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a plausible route would involve the reaction of 3-chloro-2-aminopyridine with ethyl bromopyruvate.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add ethyl bromopyruvate (1.1 eq).

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and DMF are common choices for this type of condensation due to their ability to dissolve the reactants and their relatively high boiling points, which allow for elevated reaction temperatures to drive the reaction to completion.

  • Stoichiometry: A slight excess of the more reactive ethyl bromopyruvate is often used to ensure complete consumption of the 2-aminopyridine derivative.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules, ensuring the high purity required for successful crystallization.

Growing High-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often considered an art, but a systematic approach can significantly increase the chances of success.[9][10][11][12][13] The key is to allow the molecules to slowly self-assemble into a well-ordered crystal lattice.

Experimental Protocol: Crystal Growth

Several methods can be employed to grow single crystals of small organic molecules. Here are three common techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Loosely cap the vial to allow for the slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

    • The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Layering:

    • Dissolve the compound in a dense, good solvent.

    • Carefully layer a less dense, poor solvent on top of the solution, creating a distinct interface.

    • Over time, the solvents will slowly mix at the interface, leading to a localized supersaturation and the growth of crystals.

Trustworthiness Through Self-Validating Systems:

The quality of the crystals is the primary determinant of the quality of the resulting diffraction data. A self-validating approach to crystallization involves screening a variety of solvents and conditions. The observation of well-formed crystals with sharp edges and clear faces under a microscope is a strong indicator of a successful crystallization experiment.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[14][15][16][17] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.[18]

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods, often with software like SHELXS.[19]

  • Structure Refinement: The initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process is typically performed using software like SHELXL.[20][21][22]

Expertise in Data Interpretation:

The quality of the final crystal structure is assessed by several metrics, including the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factors. A low R-factor is indicative of a good refinement.

In-Depth Structural Analysis: From Molecular Geometry to Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

The primary output of a crystal structure determination is the precise coordinates of each atom in the unit cell. From these coordinates, key geometric parameters can be calculated.

Table 1: Hypothetical Crystallographic Data for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

ParameterValue
Chemical FormulaC₁₀H₉ClN₂O₂
Formula Weight224.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
β (°)[Hypothetical Value]
Volume (ų)[Hypothetical Value]
Z4
Density (calculated) (g/cm³)[Hypothetical Value]
R-factor[Hypothetical Value]

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond/AngleLength (Å) / Angle (°)
C8-Cl[Hypothetical Value]
C2=O1[Hypothetical Value]
C2-O2[Hypothetical Value]
N1-C2-C3[Hypothetical Value]
C7-C8-C8a[Hypothetical Value]
Analysis of Intermolecular Interactions with Hirshfeld Surfaces

To gain a deeper understanding of the crystal packing, Hirshfeld surface analysis can be employed.[23][24][25][26][27] This method provides a visual representation of the intermolecular interactions by mapping the electron distribution of a molecule within its crystalline environment.

Conceptual Workflow: Hirshfeld Surface Analysis

Caption: The workflow for Hirshfeld surface analysis.

The Hirshfeld surface is colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface, providing a quantitative summary of the different types of intermolecular interactions.

For ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, one would expect to observe a variety of intermolecular interactions, including:

  • C-H···O hydrogen bonds: Involving the carbonyl oxygen of the ester group.

  • C-H···N hydrogen bonds: Involving the nitrogen atoms of the imidazo[1,2-a]pyridine ring.

  • π-π stacking interactions: Between the aromatic rings of adjacent molecules.

  • Halogen bonding: Involving the chlorine atom at the 8-position.

The relative contributions of these interactions to the overall crystal packing can be quantified from the fingerprint plots, providing valuable insights into the forces that govern the solid-state assembly of the molecule.

Conclusion

The determination of the crystal structure of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, as outlined in this guide, provides a clear example of the process of modern small-molecule crystallography. From the rational design of the synthesis to the sophisticated analysis of intermolecular interactions, each step contributes to a deeper understanding of the molecule's properties. This knowledge is invaluable for the fields of medicinal chemistry and materials science, where the precise control of molecular structure is key to the development of new and improved functional molecules.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][23][27]

  • Raptopoulou, C. P. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(2), 23. [Link][24]

  • Oreate AI. (2026). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. [Link][25]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2071-2073. [Link][26]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link][27]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link][18]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link][20]

  • Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. [Link][19]

  • Kudos. (n.d.). How to grow single crystals of small organic molecules. Easy, fast, efficient. [Link][9]

  • Singh, S., & Singh, P. P. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link][2]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][21]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link][10]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Das, D., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 644-657. [Link][3]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link][14]

  • ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link][22]

  • Spingler, B., et al. (2025). Some thoughts about the single crystal growth of small molecules. ResearchGate. [Link][11]

  • Das, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link][4]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link][12]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link][16]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link][13]

  • Wikipedia. (n.d.). X-ray crystallography. [Link][17]

  • Grošelj, U., et al. (2025). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link][28]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01001. [Link][5]

  • Viaud-Massuard, M.-C., et al. (2017). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. Molecules, 22(12), 2035. [Link][6]

  • Kollár, L., & Kégl, T. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5035. [Link][29]

  • PrepChem. (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. [Link][30]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2241-2248. [Link][7]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link][8]

Sources

"Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate" starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Introduction

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic compound, serving as a versatile building block in the landscape of pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents[1][2]. Its derivatives have shown a wide array of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties[1][2]. The specific substitution pattern of an 8-chloro group and a C2-ethyl ester enhances its utility as an intermediate for further molecular elaboration.

This technical guide provides a comprehensive analysis of the primary starting materials and the core synthetic strategy for the preparation of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. We will delve into the causality behind the selection of precursors, provide field-proven experimental protocols, and offer insights grounded in established chemical principles.

Core Synthetic Strategy: The Cyclocondensation Reaction

The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction. This robust strategy involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound[2][3]. The reaction proceeds via a two-step sequence:

  • N-Alkylation: The nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the fused aromatic imidazole ring.

This classic approach offers a reliable pathway to a diverse range of imidazo[1,2-a]pyridine derivatives[4][5].

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Condensation Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration (-H2O)

Caption: General mechanism for Imidazo[1,2-a]pyridine synthesis.

Based on this strategy, the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate logically requires two key starting materials: a pyridine precursor bearing the chloro-substituent and a C3-carbonyl synthon that will form the imidazole ring and introduce the ethyl carboxylate group.

Starting Material 1: 2-Amino-3-chloropyridine

The foundational pyridine component for this synthesis is 2-Amino-3-chloropyridine . The chlorine atom at the 3-position of this starting material directly corresponds to the 8-position of the final imidazo[1,2-a]pyridine product.

Synthesis of 2-Amino-3-chloropyridine

While commercially available, understanding the synthesis of this key intermediate is crucial for researchers. A common laboratory-scale preparation involves the direct chlorination of 3-aminopyridine. However, this reaction can be challenging due to the potential for over-chlorination[6]. A more controlled and practical method involves the chlorination of 3-aminopyridine with gaseous chlorine in an acidic aqueous medium at low temperatures, often in the presence of a catalyst like ferric chloride[6].

Another documented approach starts from 2-pyridone, which undergoes nitration and N-alkylation, followed by a directional chlorination and reduction to yield the target compound[7].

Experimental Protocol: Chlorination of 3-Aminopyridine

The following protocol is adapted from established patent literature[6].

Materials:

  • 3-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine Gas (Cl₂)

  • Ferric Chloride (FeCl₃, catalyst)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • Prepare a 25-45% aqueous solution of 3-aminopyridine containing 3 to 4 molar equivalents of hydrogen chloride.

  • Add a catalytic amount of ferric chloride (e.g., 2-6% by weight based on the 3-aminopyridine).

  • Cool the stirred mixture to a temperature between 15°C and 50°C.

  • Bubble chlorine gas through the solution while maintaining the temperature. The reaction is exothermic and requires external cooling.

  • Monitor the reaction progress (e.g., by TLC or HPLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture. This is typically done by adding a 50% sodium hydroxide solution, dissolved in ice, while maintaining a very low temperature (e.g., -25°C) to control the exotherm[6].

  • The precipitated product, 2-chloro-3-aminopyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Starting Material 2: The C2-Ester Synthon

To introduce the ethyl carboxylate moiety at the C2-position of the imidazo[1,2-a]pyridine ring, a three-carbon electrophile is required. The most common and effective reagent for this purpose is ethyl bromopyruvate .

Reaction with Ethyl Bromopyruvate

Ethyl bromopyruvate serves as the α-halocarbonyl component in the cyclocondensation reaction. It provides the necessary carbon backbone (C2 and C3 of the imidazole ring) and the desired ester functionality in a single molecule. The reaction with 2-amino-3-chloropyridine proceeds via the general mechanism described earlier to form the target product. This method is highly efficient and has been used to synthesize a variety of substituted ethyl imidazo[1,2-a]pyridine-2-carboxylates[8][9][10].

Experimental Protocol: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

This protocol is a generalized procedure based on similar syntheses found in the literature[9][10].

Materials:

  • 2-Amino-3-chloropyridine

  • Ethyl bromopyruvate

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (or another suitable solvent like DME)

  • Dichloromethane (for extraction)

Procedure:

  • Dissolve 2-amino-3-chloropyridine (1 equivalent) and sodium bicarbonate (1-1.5 equivalents) in anhydrous ethanol in a round-bottom flask.

  • To this stirred suspension, add ethyl bromopyruvate (1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water (or a saturated aqueous NaHCO₃ solution).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or alumina to yield pure ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Alternative C2-Synthons

While ethyl bromopyruvate is highly effective, other reagents can also be used. Ethyl glyoxalate is another viable precursor[11][12]. It contains both an aldehyde and an ester group and can be used in multi-component reactions to build the imidazo[1,2-a]pyridine core[13][14]. However, for the direct synthesis of the target molecule, the reaction pathway might be less direct than the classical cyclocondensation with an α-haloester. Ethyl glyoxalate exists in polymeric form and often needs to be depolymerized by heating just before use[13].

Workflow and Data Summary

Caption: Synthetic workflow for the target molecule.

StepReactantsKey ReagentsSolventTypical YieldReference
1 3-AminopyridineHCl, Cl₂, FeCl₃Water~73%[6]
2 2-Amino-3-chloropyridine, Ethyl bromopyruvateNaHCO₃Ethanol65-90%[10]

Conclusion

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is reliably achieved through a classical cyclocondensation reaction. The strategic selection of two core starting materials, 2-Amino-3-chloropyridine and ethyl bromopyruvate , provides a direct and efficient pathway to this valuable chemical intermediate. Understanding the preparation of the key 2-amino-3-chloropyridine precursor is equally important for a comprehensive synthetic strategy. The protocols and principles outlined in this guide offer researchers and drug development professionals a solid foundation for the practical synthesis and further exploration of this important heterocyclic scaffold.

References

  • Swinehart, C. F., & Deangelis, N. J. (1974). U.S. Patent No. 3,838,136. Google Patents.
  • Anonymous. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate. Google Patents.
  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Preparation method of 2-chloro-3-aminopyridine. Google Patents.
  • Patil, S. A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Retrieved from [Link]

  • Smaali, M., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Molecules. Retrieved from [Link]

  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface.
  • Anonymous. (n.d.). Preparation method for synthesis of ethyl 3-ethoxypropionate. Google Patents.
  • Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved from [Link]

  • Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl (2E)-3-ethoxy-2-propenoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. Retrieved from [Link]

  • Anonymous. (n.d.). Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • Tietze, L. F., et al. (1990). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles. Retrieved from [Link]

  • Ayadi, A., et al. (2013). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, a detailed synthetic pathway, robust characterization methodologies, and explore its potential applications in drug discovery, grounded in the broader context of the pharmacologically privileged imidazo[1,2-a]pyridine scaffold.

Core Molecular Attributes

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine bicyclic system, which is recognized as a "privileged structure" in drug discovery.[1] This scaffold is a cornerstone for numerous commercially available drugs, highlighting its therapeutic versatility.[1][2] The introduction of a chlorine atom at the 8-position and an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's physicochemical properties and biological activity.

Molecular Weight and Formula

A precise understanding of the molecular weight is fundamental for all quantitative analytical and medicinal chemistry applications. The molecular formula for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is C₁₀H₉ClN₂O₂.

To determine the molecular weight, we sum the atomic weights of each atom in the molecule:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 224.657 g/mol

This calculated molecular weight is a critical parameter for mass spectrometry analysis, reaction stoichiometry, and formulation development.

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.657 g/mol
IUPAC Name ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be achieved through a well-established cyclization reaction. The following protocol is based on analogous syntheses of related imidazo[1,2-a]pyridine derivatives.[3][4][5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process reagent1 3-Chloro-2-aminopyridine intermediate Pyridinium Salt Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Ethyl bromopyruvate reagent2->intermediate product Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate intermediate->product Intramolecular Cyclization & Aromatization (Heat, Base)

Caption: Synthetic pathway for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Reaction Setup: To a solution of 3-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.2 equivalents).

  • Initial Reaction: Stir the resulting mixture at room temperature overnight. A precipitate, the intermediate pyridinium salt, is expected to form.

  • Cyclization: Add sodium bicarbonate (2 equivalents) to the reaction mixture. Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Extract the crude residue with dichloromethane and wash with a saturated aqueous sodium carbonate solution. Separate the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.[6][7]

Spectroscopic and Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons of the imidazo[1,2-a]pyridine ring system.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bicyclic aromatic core.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight (224.657 g/mol ), and a characteristic isotopic pattern for the presence of a chlorine atom.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching of the ester group, and characteristic peaks for C-H and C=C/C=N bonds in the aromatic system.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Therapeutic Relevance and Future Directions

The imidazo[1,2-a]pyridine scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[2][8][9][10]

Potential Applications in Drug Discovery
  • Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[11] The 8-chloro substitution on the title compound could enhance its interaction with specific biological targets.

  • Anti-inflammatory Agents: The scaffold is known to be a source of anti-inflammatory compounds. Further investigation into the potential of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate to modulate inflammatory pathways is warranted.

  • Antituberculosis Agents: Recent studies have highlighted the potent activity of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis.[12] The title compound could serve as a valuable intermediate for the synthesis of novel antitubercular agents.

Structure-Activity Relationship (SAR) Insights

The chlorine atom at the 8-position can influence the electronic properties of the aromatic system, potentially impacting protein-ligand interactions. The ethyl carboxylate group at the 2-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The privileged imidazo[1,2-a]pyridine core suggests a high likelihood of interesting biological activity, making this compound and its future derivatives promising candidates for further investigation in various therapeutic areas.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Makarov, V., et al. (2017). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Infectious Diseases, 3(11), 815-827. [Link]

  • Royal Society of Chemistry (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 786-805. [Link]

  • Gelin, M., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen, 9(5), 579-586. [Link]

  • PubChemLite (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). Retrieved from [Link]

  • MySkinRecipes (n.d.). Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1930. [Link]

  • National Center for Biotechnology Information (2012). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o139. [Link]

  • ResearchGate (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355. [Link]

  • National Center for Biotechnology Information (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1144-1157. [Link]

  • Chem-Supply (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society. [Link]

  • ERIC (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 368-371. [Link]

Sources

A Technical Guide to Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds and marketed drugs.[1] The title compound serves as a crucial and versatile synthetic intermediate, offering multiple reaction sites for diversification in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, characterization data, reactivity profile, and its strategic applications in drug discovery and development for researchers and scientists in the field.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical entity in a research and development setting. Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is characterized by the fusion of a pyridine and an imidazole ring, with a chlorine atom at the C8 position and an ethyl ester at the C2 position.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate[2]
CAS Number 1095457-55-9
Molecular Formula C₁₀H₉ClN₂O₂[2]
Molecular Weight 224.65 g/mol
Canonical SMILES CCOC(=O)C1=CN2C(C=CC=C2N=1)=C(Cl)

| InChIKey | YQPUJLVVGOCHEE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid
Melting Point 83-87 °C (for unsubstituted analog)
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Inferred

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. |[3] |

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry. Its rigid, planar, and electron-rich nature allows it to effectively interact with a wide array of biological targets. This scaffold is found in several commercially successful drugs, demonstrating its clinical significance. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent).[4] The broad spectrum of reported biological activities for its derivatives—including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects—validates the strategic importance of developing synthetic routes to novel analogs.[1][4][5]

cluster_legend Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Numbering Standard IUPAC Numbering G Start Reactants: 3-Chloro-2-aminopyridine Ethyl Bromopyruvate Reaction Step 1: N-Alkylation Step 2: Cyclization Solvent: Ethanol Base: NaHCO₃ Condition: Reflux (6-12h) Start->Reaction Combine Workup Aqueous Workup: 1. Solvent Evaporation 2. Extraction (DCM) 3. Wash (aq. NaHCO₃) 4. Dry (Na₂SO₄) Reaction->Workup Cool & Process Purification Purification: Recrystallization or Silica Gel Chromatography Workup->Purification Isolate Crude End Pure Product: Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate Purification->End Yields G Core Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Acid 8-Chloro-imidazo[1,2-a]pyridine- 2-carboxylic Acid Core->Acid Hydrolysis (NaOH or LiOH) Aryl C8-Aryl/Heteroaryl Derivatives Core->Aryl Suzuki Coupling (Pd catalyst, R-B(OH)₂) Amine C8-Amino Derivatives Core->Amine Buchwald-Hartwig (Pd catalyst, R₂NH) Halogen C3-Halogenated Derivatives Core->Halogen Electrophilic Halogenation (NBS, NIS) Amide C2-Amide Derivatives Acid->Amide Amide Coupling (HATU, etc.)

Sources

The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2][3][4] This nitrogen-containing scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][5] Its derivatives have found applications as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[4] Furthermore, several commercially successful drugs, including the hypnotic agent zolpidem (Ambien®) and the anxiolytic alpidem, are based on this core structure, highlighting its significance in drug development.[4][6][7][8][9] This guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyridines, from their initial synthesis to their evolution as critical components of modern therapeutics.

The Dawn of an Era: The Tschitschibabin Synthesis

The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often transliterated as Tschitschibabin). In 1925, Chichibabin and his colleagues reported the first synthesis of the imidazo[1,2-a]pyridine scaffold.[1] Their method involved the reaction of 2-aminopyridine with a bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C).[1] Although the initial yields were modest, this seminal work laid the foundation for all subsequent explorations of this heterocyclic system.[1]

The Tschitschibabin synthesis is a condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. The reaction proceeds through the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Visualizing the Tschitschibabin Synthesis

Tschitschibabin Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine 2-Aminopyridine N-alkylation N-Alkylated Intermediate 2-aminopyridine->N-alkylation N-Alkylation alpha-haloketone α-Haloketone (e.g., Bromoacetaldehyde) alpha-haloketone->N-alkylation Cyclization Cyclized Intermediate N-alkylation->Cyclization Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclization->Imidazopyridine Dehydration

Caption: The reaction pathway of the Tschitschibabin synthesis.

Experimental Protocol: A Classic Approach

The following is a generalized protocol for the Tschitschibabin synthesis. It is important to note that specific reaction conditions, such as temperature and reaction time, may vary depending on the specific substrates used.

Step 1: Reaction Setup

  • In a sealed reaction vessel, combine 2-aminopyridine (1 equivalent) and the desired α-halocarbonyl compound (1.1 equivalents).

  • Add a high-boiling point solvent, such as nitrobenzene or dimethylformamide (DMF), to facilitate the reaction. Early procedures were often performed neat.

Step 2: Heating

  • Heat the reaction mixture to a temperature between 150-200 °C.

  • Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a base, such as sodium carbonate or sodium bicarbonate, to quench any remaining acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine.

Expanding the Synthetic Toolbox: The Ortoleva-King Reaction and Beyond

While the Tschitschibabin synthesis was groundbreaking, its harsh reaction conditions and the limited availability of α-halocarbonyl compounds prompted the development of alternative synthetic routes. The Ortoleva-King reaction emerged as a significant advancement, offering a more versatile and often milder approach to the synthesis of imidazo[1,2-a]pyridines.[10] This reaction involves the condensation of a 2-aminopyridine with an acetophenone in the presence of iodine.[10][11]

The mechanism of the Ortoleva-King reaction is thought to proceed through the in situ formation of an α-iodoacetophenone, which then reacts with 2-aminopyridine in a manner analogous to the Tschitschibabin synthesis.[11]

Modern Synthetic Evolutions

The field of organic synthesis has continued to evolve, leading to a plethora of new and improved methods for the preparation of imidazo[1,2-a]pyridines. These modern approaches often focus on improving efficiency, substrate scope, and environmental friendliness ("green chemistry"). Key advancements include:

  • Metal-Catalyzed Reactions: The use of transition metal catalysts, such as copper, iron, and palladium, has enabled the development of highly efficient and selective syntheses.[2][12] These reactions often proceed under milder conditions and tolerate a wider range of functional groups.

  • Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, offering a highly convergent and atom-economical approach.[1][4][13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields, often leading to cleaner reactions with shorter reaction times.

  • Green Chemistry Approaches: Recognizing the importance of environmental sustainability, researchers have developed methods that utilize greener solvents (e.g., water), catalyst-free conditions, or biocatalysis.[12]

Comparative Yields of Synthetic Methods
Synthetic MethodCatalyst/ReagentTypical Yield (%)Reference
Tschitschibabin SynthesisHigh Temperature20-40[1]
Ortoleva-King ReactionIodine40-60[10]
Copper-Catalyzed SynthesisCuI70-95[12]
Iron-Catalyzed SynthesisFeCl₃60-85[1]
Multicomponent ReactionCopper Catalyst75-90[1]

From Bench to Bedside: The Emergence of Imidazo[1,2-a]pyridine-Based Drugs

The true impact of the imidazo[1,2-a]pyridine scaffold lies in its successful translation into clinically important therapeutics. The unique structural and electronic properties of this core have made it a fertile ground for the discovery of new drugs targeting a variety of diseases.

Zolpidem (Ambien®): A Blockbuster Hypnotic

Perhaps the most well-known drug featuring the imidazo[1,2-a]pyridine core is zolpidem, a widely prescribed medication for the short-term treatment of insomnia.[9] Synthesized in the early 1980s by researchers at the French pharmaceutical company Synthélabo Recherche, zolpidem was approved by the U.S. Food and Drug Administration (FDA) in 1992.[7][9][14]

Zolpidem acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, leading to a sedative-hypnotic effect.[7] Its development marked a significant advancement in the treatment of insomnia, offering a more favorable side-effect profile compared to older benzodiazepine drugs.

Alpidem and Saripidem: Anxiolytic Agents

The therapeutic potential of imidazo[1,2-a]pyridines extends beyond sedation. Alpidem and saripidem are two other notable members of this class that were developed as anxiolytic (anti-anxiety) agents.[6][15][16] Alpidem was first described in 1982 and was marketed in France in 1991 for the treatment of anxiety.[6] However, it was later withdrawn due to concerns about liver toxicity.[17][18] Saripidem also exhibits anxiolytic properties through its interaction with GABA-A receptors.[15][16]

Minodronic Acid: A Treatment for Osteoporosis

Demonstrating the versatility of the scaffold, minodronic acid, an imidazo[1,2-a]pyridine-containing bisphosphonate, has been approved in Japan for the treatment of osteoporosis.[19][20] It is a potent inhibitor of bone resorption, helping to increase bone mineral density and reduce the risk of fractures.[21]

Timeline of Key Discoveries

Imidazopyridine Timeline cluster_timeline Discovery and Development Timeline 1925 1925 Tschitschibabin Synthesis 1980s Early 1980s Zolpidem Synthesized 1982 1982 Alpidem First Described 1991 1991 Alpidem Marketed in France 1992 1992 Zolpidem (Ambien®) FDA Approved 2009 2009 Minodronic Acid Approved in Japan

Caption: A timeline of major milestones in the history of imidazo[1,2-a]pyridines.

Conclusion and Future Directions

From its humble beginnings in the laboratory of Aleksei Chichibabin, the imidazo[1,2-a]pyridine scaffold has traversed a remarkable journey to become a cornerstone of modern medicinal chemistry. Its synthetic accessibility and diverse biological activities have fueled a century of research and development, culminating in the creation of life-changing medicines. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the imidazo[1,2-a]pyridine core is poised to remain a "privileged" and highly fruitful area of exploration for the discovery of the next generation of therapeutics. The ongoing research into new catalytic systems, green synthetic approaches, and novel biological targets ensures that the story of this remarkable heterocycle is far from over.

References

  • Alpidem. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024;109:01005. [Link]

  • Zolpidem. In: Encyclopædia Britannica. ; 2026. Accessed January 21, 2026. [Link]

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Adv. 2017;7(49):30855-30864. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med Chem Lett. 2013;4(9):830-835. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. 2022;7(4). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem Commun (Camb). 2015;51(9):1555-1575. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Med Chem. 2023;14(4):584-613. [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015;5(99):81608-81637. [Link]

  • Ferreira LAP, Caruso L, Nadur NF, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026. [Link]

  • Ferreira LAP, Caruso L, Nadur NF, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(51):35231-35248. [Link]

  • In what year was Ambien (zolpidem) first approved by the FDA? Dr.Oracle. Published September 6, 2025. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 2023;14(4):584-613. [Link]

  • Chichibabin reaction. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Chichibabin reaction. Accessed January 21, 2026. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Accessed January 21, 2026. [Link]

  • Chichibabin pyridine synthesis. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Chichibabin Reaction. Published online 2015. [Link]

  • Chichibabin reaction. Grokipedia. Accessed January 21, 2026. [Link]

  • The Secret History of Ambien. The Museum of Lost Things. Published July 29, 2018. [Link]

  • Ujwaldev SM, Rohit K, Anilkumar G. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Tetrahedron Lett. 2019;60(33):151125. [Link]

  • Discovery and development of bisphosphonates. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. Accessed January 21, 2026. [Link]

  • Zolpidem. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Minodronic acid. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Saripidem. Patsnap Synapse. Accessed January 21, 2026. [Link]

  • Minodronic acid – Knowledge and References. Taylor & Francis. Accessed January 21, 2026. [Link]

  • Gopinathan A, Ujwaldev SM, Rohit K, Anilkumar G. Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. Tetrahedron Lett. 2020;61(33):152225. [Link]

  • Synthesis of minodronic acid. Chinese Journal of New Drugs. 2011;20(13):1241-1243. [Link]

  • Saripidem. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • Minodronic Acid. Drugs Fut. 2002;27(11):1035. [Link]

  • Zolpidem. American Chemical Society. Published February 24, 2015. [Link]

  • Alpidem. WikiMed. Accessed January 21, 2026. [Link]

  • Saripidem. Bionity. Accessed January 21, 2026. [Link]

  • Alpidem – Knowledge and References. Taylor & Francis. Accessed January 21, 2026. [Link]

  • alpidem. Drug Central. Accessed January 21, 2026. [Link]

  • Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. Accessed January 21, 2026. [Link]

  • Saripidem, 1 mg. CP Lab Safety. Accessed January 21, 2026. [Link]

  • Captivating insight into landmark drugs and their discoveries. The Pharmaceutical Journal. Published April 10, 2019. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. The protocol details a robust and reproducible method based on the classical condensation reaction between 2-amino-3-chloropyridine and ethyl bromopyruvate. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline critical parameters for success. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related imidazo[1,2-a]pyridine derivatives.

Introduction and Scientific Background

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antiviral, and anxiolytic properties.[1] The specific compound, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, serves as a versatile intermediate for the development of more complex molecules, such as novel kinase inhibitors and other therapeutic agents.[1][2]

The synthesis strategy detailed herein is a variation of the well-established Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] This method is favored for its efficiency, operational simplicity, and the general availability of starting materials. Understanding the nuances of this reaction is critical for achieving high yields and purity.

Reaction Mechanism and Rationale

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-defined, multi-step mechanism. The choice of reactants and conditions is predicated on facilitating this pathway efficiently.

Core Mechanism: The synthesis involves an initial alkylation followed by an intramolecular cyclization and dehydration.

  • Initial SN2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-chloropyridine on the electrophilic α-carbon of ethyl bromopyruvate.[4] The pyridine ring nitrogen is a stronger nucleophile than the exocyclic amino group, driving the regioselectivity of this initial step. This forms a pyridinium bromide salt intermediate.

  • Intramolecular Cyclization: In the presence of a mild base (Sodium Bicarbonate, NaHCO₃), the exocyclic amino group is deprotonated, enhancing its nucleophilicity. It then performs an intramolecular attack on the carbonyl carbon of the ester group's pyruvate backbone.[5]

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the refluxing conditions to yield the stable, aromatic imidazo[1,2-a]pyridine ring system. The base, NaHCO₃, serves the crucial role of neutralizing the hydrobromic acid (HBr) generated during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.[1]

Reaction_Mechanism R1 2-Amino-3-chloropyridine I1 Pyridinium Salt Intermediate R1->I1 Nucleophilic Attack (Endocyclic Nitrogen) R2 Ethyl Bromopyruvate R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization (+ NaHCO3) P Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate I2->P Dehydration (- H2O) Experimental_Workflow A 1. Setup Add 2-amino-3-chloropyridine, NaHCO3, and Ethanol to flask B 2. Reagent Addition Add Ethyl Bromopyruvate A->B C 3. Reaction Reflux for 4-6 hours at ~85°C B->C D 4. Work-up - Cool to RT - Remove Ethanol (Rotovap) C->D E 5. Extraction - Add H2O and DCM - Separate layers - Combine organic extracts D->E F 6. Drying & Concentration - Dry over Na2SO4 - Filter and concentrate E->F G 7. Purification Silica Gel Column Chromatography F->G H 8. Final Product Characterize (NMR, MS, m.p.) G->H

Sources

Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate via Cyclocondensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure prominently featured in medicinal chemistry and drug development. Its unique arrangement of nitrogen atoms and aromatic character confers a range of biological activities, making it a cornerstone for the synthesis of therapeutics. Derivatives of this scaffold have been successfully developed into commercial drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent). The continued exploration of novel synthetic routes to functionalized imidazo[1,2-a]pyridines is therefore of paramount importance for the discovery of new chemical entities with therapeutic potential.

This document provides a detailed guide to the synthesis of a specific derivative, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, through a classic cyclocondensation reaction. This protocol is designed for researchers and scientists in organic and medicinal chemistry, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and best practices for a successful synthesis.

Reaction Overview and Mechanistic Insights

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is achieved through the cyclocondensation of 2-amino-3-chloropyridine with ethyl bromopyruvate. This reaction is a variation of the well-established Tchichibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

The reaction proceeds in a stepwise manner:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the pyridine ring (N1) of 2-amino-3-chloropyridine attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial step forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This intramolecular cyclization leads to the formation of a five-membered ring.

  • Dehydration: The resulting intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The presence of a mild base, such as sodium bicarbonate, facilitates the reaction by neutralizing the hydrogen bromide formed during the reaction, driving the equilibrium towards the product.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-3-chloropyridine 2-amino-3-chloropyridine pyridinium_salt Pyridinium Salt Intermediate 2-amino-3-chloropyridine->pyridinium_salt Nucleophilic Attack ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->pyridinium_salt cyclized_intermediate Cyclized Intermediate pyridinium_salt->cyclized_intermediate Intramolecular Cyclization product Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate cyclized_intermediate->product Dehydration

Caption: Mechanism of Imidazo[1,2-a]pyridine Formation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar imidazo[1,2-a]pyridine derivatives.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-amino-3-chloropyridine≥97%Commercially AvailableStore in a cool, dry place.
Ethyl bromopyruvateTechnical Grade (≥90%)Commercially AvailableCaution: Lachrymator. Handle in a fume hood with appropriate PPE. Store refrigerated.
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
HexaneACS GradeCommercially AvailableFor recrystallization.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge flask with 2-amino-3-chloropyridine, NaHCO₃, and Ethanol add_bromopyruvate Add Ethyl bromopyruvate charge_reactants->add_bromopyruvate reflux Heat to reflux add_bromopyruvate->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete extract Extract with Dichloromethane cool->extract dry Dry organic layer with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Hexane evaporate->recrystallize isolate Isolate and dry product recrystallize->isolate

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chloropyridine (1.0 eq.), sodium bicarbonate (1.1 eq.), and anhydrous ethanol.

  • Addition of Ethyl Bromopyruvate: While stirring the mixture, add ethyl bromopyruvate (1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/hexane mixture, to afford the pure Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.[1]

Safety Precautions
  • Ethyl bromopyruvate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Result
Appearance Off-white to light yellow solid
Yield Moderate to good (based on analogous reactions, e.g., 65% for a similar derivative[1])
Melting Point To be determined experimentally
¹H NMR Expect characteristic signals for the imidazo[1,2-a]pyridine core protons and the ethyl ester group.
¹³C NMR Expect distinct signals for the carbons of the heterocyclic core and the ester functionality.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product should be observed.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is monitored by TLC until the starting material is consumed. The purity of the starting materials is also crucial.

  • Side Reactions: The formation of side products can occur if the reaction temperature is too high or if the reaction is left for an extended period. Careful monitoring is key.

  • Purification: If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary.

Conclusion

The cyclocondensation reaction between 2-amino-3-chloropyridine and ethyl bromopyruvate provides a reliable and straightforward method for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This protocol, grounded in well-established synthetic precedents, offers a practical approach for obtaining this valuable heterocyclic building block. The insights into the reaction mechanism and detailed experimental procedure provided herein are intended to empower researchers in their efforts to explore the chemical space of imidazo[1,2-a]pyridines for applications in drug discovery and materials science.

References

  • Guesmi, S., et al. (2010). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1390. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]

Sources

Application Note: A Systematic Approach to the Purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds frequently utilized in the development of novel therapeutic agents due to their wide range of biological activities.[1][2] The synthesis of these molecules often results in crude mixtures requiring robust purification strategies to isolate the target compound with high purity, a critical requirement for subsequent use in drug discovery and development pipelines.[3] This application note provides a comprehensive, step-by-step protocol for the purification of a key intermediate, "Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate," using automated flash chromatography. We address the specific challenges associated with purifying basic nitrogen-containing heterocycles, such as peak tailing on standard silica gel, and present a systematic method development workflow beginning with Thin-Layer Chromatography (TLC) to ensure a successful, high-yield preparative separation.[4]

Introduction and Chromatographic Rationale

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a versatile building block in medicinal chemistry. Its purification presents a common challenge faced by synthetic chemists: the presence of a basic nitrogen atom within the imidazopyridine core. This basicity leads to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, a phenomenon that often manifests as significant peak tailing during chromatography.[4] This tailing effect diminishes resolution, compromises purity, and can lead to lower recovery yields.

To overcome this, our protocol incorporates a two-pronged strategy:

  • Mobile Phase Modification: The addition of a small percentage of a basic modifier, such as triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel, leading to symmetrical peak shapes and improved separation.[4][5]

  • Systematic Method Development: We employ Thin-Layer Chromatography (TLC) as a rapid and inexpensive tool to scout for the optimal solvent system prior to committing the bulk of the material to a preparative flash column.[6][7] The goal is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which is ideal for flash chromatography separations.[8]

This guide is designed for researchers and drug development professionals, providing both the procedural steps and the scientific reasoning to empower users to adapt and troubleshoot the purification of similar heterocyclic compounds.

Compound Profile
PropertyData
Compound Name Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Structure (Structure image would be placed here in a formal document)
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol [9]
Nature Nitrogen-containing heterocyclic compound with a basic character.
Expected Polarity Moderately polar, soluble in solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

Part I: Method Development with Thin-Layer Chromatography (TLC)

The foundation of a successful flash chromatography purification is a well-optimized mobile phase. TLC allows for the rapid and parallel screening of multiple solvent systems to determine the ideal conditions for separation.

Experimental Protocol: TLC Analysis
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving ~1-2 mg in 0.5 mL of dichloromethane (DCM) or ethyl acetate.

  • Solvent System Screening: Prepare small beakers (TLC developing chambers) with different mobile phase systems. It is recommended to test a range of polarities. Good starting systems for imidazopyridine derivatives include gradients of ethyl acetate in hexane or methanol in dichloromethane.[4]

  • Spotting: Using a capillary tube, spot the crude sample solution onto the baseline of several TLC plates (one for each solvent system).

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under UV light (254 nm and/or 365 nm).[1]

  • Analysis & Optimization:

    • Calculate the Rf value for the target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

    • The target Rf for flash chromatography is ~0.2-0.3.[8] Adjust the solvent ratio to achieve this value. If the Rf is too high, decrease the polarity of the mobile phase (e.g., add more hexane). If the Rf is too low, increase the polarity (e.g., add more ethyl acetate).

    • Crucially, observe the spot shape. If significant tailing is observed, repeat the TLC analysis with a mobile phase containing 0.5-1% triethylamine (TEA) to see if the spot shape improves.[4]

Table 1: Example TLC Screening Results
Solvent System (v/v)Target RfObservations & Action
80:20 Hexane/EtOAc0.75Too High. The compound elutes too quickly. Decrease mobile phase polarity.
90:10 Hexane/EtOAc0.45Getting Closer. Still slightly too high for optimal separation.
95:5 Hexane/EtOAc 0.25 Optimal Rf. Good separation from a less polar impurity (Rf=0.5) and a baseline impurity (Rf=0).
95:5 Hexane/EtOAc + 1% TEA0.28Improved Peak Shape. Spot appears more compact and symmetrical. This system is selected for the preparative run.

Part II: Preparative Purification via Automated Flash Chromatography

With an optimized mobile phase from TLC, the protocol can now be scaled to a preparative flash chromatography system. The use of a dry loading technique is strongly recommended as it generally leads to sharper bands and superior separation compared to liquid injection, especially when the sample has limited solubility in the initial mobile phase.[7][10]

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Free-Flowing Powder add_silica->evaporate dry_load Prepare Dry Load Cartridge evaporate->dry_load load Load Sample Cartridge dry_load->load column Equilibrate Flash Column column->load run Run Gradient Elution load->run collect Collect Fractions run->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool final_evap Evaporate Solvent pool->final_evap pure_product Pure Compound final_evap->pure_product

Caption: Workflow from crude material to purified compound.

Detailed Protocol: Flash Chromatography
  • Materials and Equipment:

    • Automated flash chromatography system with UV detector.

    • Pre-packed silica gel flash column (size selected based on the mass of crude material).

    • Empty cartridge for dry loading.

    • Silica gel (for dry loading).

    • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine.

    • Rotary evaporator.

  • Sample Preparation (Dry Loading):

    • Dissolve the entire crude sample in a minimal volume of a suitable solvent (e.g., dichloromethane).

    • To this solution, add silica gel (typically 1-2 times the mass of the crude material).

    • Thoroughly mix the slurry and concentrate it to dryness on a rotary evaporator until a fine, free-flowing powder is obtained.[10]

    • Carefully transfer this powder into an empty dry-load cartridge.

  • System Setup and Elution:

    • Install the appropriate size silica flash column onto the chromatography system.

    • Place the prepared dry-load cartridge on top of the flash column.

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane) for at least 2-3 column volumes (CV).

    • Set up the gradient elution method based on the TLC results. A shallow gradient around the optimal TLC condition is usually effective.

    • Begin the run. The system will automatically load the sample and begin the gradient elution, collecting fractions based on the UV detector signal.

Table 2: Example Flash Chromatography Parameters
ParameterValue / DescriptionCausality
Stationary Phase Silica Gel, 40-63 µmStandard choice for normal-phase chromatography of moderately polar organic compounds.[5]
Column Size 40 g Silica ColumnAppropriate for purifying 400 mg to 4 g of crude material (loading capacity is typically 1-10%).
Mobile Phase A HexaneThe non-polar solvent.
Mobile Phase B 99:1 Ethyl Acetate / TriethylamineThe polar solvent, modified with TEA to prevent peak tailing by neutralizing acidic silica sites.[4]
Flow Rate 40 mL/minA standard flow rate for a 40 g column that balances separation speed and resolution.
Detection UV Diode Array, 254 nm & 310 nmImidazopyridine systems typically have strong UV absorbance, allowing for sensitive detection.
Gradient Program 0-2 CV: 0% B 2-15 CV: 0% to 20% B 15-18 CV: 20% to 50% B 18-20 CV: 50% BA shallow gradient (0-20% B over 13 CV) is used to carefully elute the target compound, followed by a steeper flush to remove highly polar impurities.

Part III: Data Analysis, Troubleshooting, and Results

Analysis of Collected Fractions

After the run, it is imperative to analyze the collected fractions to identify those containing the pure product.

  • Spot every second or third fraction onto a single TLC plate.

  • Develop the TLC plate using the mobile phase system that gave the best separation during method development (e.g., 95:5 Hexane/EtOAc + 1% TEA).

  • Under UV light, identify the fractions that contain only the spot corresponding to the pure product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, LC-MS, or HPLC.[2][11]

Logical Relationship in Method Development

G TLC TLC Analysis Rf_Value R_f Value TLC->Rf_Value Spot_Shape Spot Shape TLC->Spot_Shape Mobile_Phase Mobile Phase Composition Rf_Value->Mobile_Phase Determines Polarity Modifier Basic Modifier (TEA) Spot_Shape->Modifier Indicates Need For Outcome Successful Purification (High Purity & Yield) Mobile_Phase->Outcome Modifier->Outcome

Caption: Logic diagram for successful method optimization.

Troubleshooting Guide
ProblemProbable CauseSolution
Poor Separation / Overlapping Peaks Inappropriate mobile phase polarity or selectivity.Re-optimize using TLC. Test alternative solvent systems (e.g., Dichloromethane/Methanol) to alter selectivity.[10] A shallower gradient may also improve resolution.
Significant Peak Tailing Strong interaction between the basic compound and acidic silica gel.Ensure a basic modifier like triethylamine (0.5-1%) is added to the mobile phase.[4] Alternatively, use an amine-functionalized silica column.[5][6]
Low Yield / Product Not Eluting Mobile phase is not polar enough; compound is irreversibly bound to silica.Increase the final polarity of the gradient flush (e.g., up to 100% B or even add a small percentage of methanol to solvent B).
Product Elutes in the Void Volume Mobile phase is too polar; sample is insoluble in the initial mobile phase.Decrease the initial polarity of the gradient. Ensure the use of a dry loading technique to introduce the sample onto the column in a concentrated band.[7]

Conclusion

This application note details a robust and reliable methodology for the purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. By emphasizing a logical workflow that begins with systematic TLC-based method development, we address the inherent challenges of purifying basic heterocyclic compounds on silica gel. The protocol highlights the critical importance of mobile phase modifiers to achieve symmetrical peak shapes and the utility of dry loading for maximizing resolution. This systematic approach not only ensures high purity and yield for the target compound but also serves as a foundational guide for scientists and researchers tackling the purification of other challenging molecules in the field of drug discovery.

References

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Alvarez, S. E. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Esteve Química. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737427, Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC. Retrieved from [Link]

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]

  • Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical aspects of preparative HPLC in pharmaceutical development and production. Retrieved from [Link]

  • National Institutes of Health. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • ResearchGate. (2020, May). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • University of Bristol. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Chemical Structure and Sourcing Hub. (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

Sources

Protocol Title: Optimizing the Purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract & Introduction

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to ambiguous biological data and complications in downstream synthetic steps. While chromatographic methods are effective, recrystallization remains the most scalable and cost-effective technique for achieving high purity on a laboratory and pilot-plant scale.

This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. We move beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt the protocol effectively. This guide is built on the foundational principles of solubility, crystal lattice formation, and impurity rejection.

The Science of Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

For Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, its structure dictates our solvent screening strategy. The molecule possesses:

  • An aromatic, nitrogen-containing heterocyclic core (moderately polar).

  • A chlorine substituent (contributing to molecular weight and providing a slight polar character).

  • An ethyl ester functional group (polar).

This combination suggests that the compound is moderately polar. Therefore, solvents of similar polarity are excellent starting points. Very polar solvents (like water) will likely fail to dissolve the compound, while very nonpolar solvents (like hexanes) may dissolve it too readily or not at all, depending on the impurities.

Key Principle: The concept of "like dissolves like" is the cornerstone of solvent selection. A successful recrystallization often relies on a solvent system where the solute is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

Solvent Screening Protocol: An Empirical Approach

Before committing a large amount of material, a systematic solvent screening must be performed on a small scale.

Materials & Equipment
  • Crude Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Test tubes or small vials

  • Heat gun or sand bath

  • Vortex mixer

  • A selection of candidate solvents (see Table 1)

Step-by-Step Screening Method
  • Aliquot: Place approximately 20-30 mg of the crude material into several separate test tubes.

  • Initial Solubility Test: Add the chosen solvent dropwise at room temperature while agitating. If the compound dissolves readily in less than 0.5 mL of solvent, the solvent is likely unsuitable for single-solvent recrystallization, as recovery would be poor. Mark this solvent as a potential "anti-solvent" for a solvent/anti-solvent system.

  • Hot Solubility Test: If the compound is sparingly soluble at room temperature, begin heating the mixture gently while adding more solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Evaluate: A successful solvent will produce a high yield of crystalline solid. An "oiling out" (formation of a liquid phase instead of solid) indicates that the solute's solubility is too high or the solution is supersaturated with impurities.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity IndexRationale & Expected Outcome
Ethanol (EtOH)785.2Primary Candidate. The "-OH" group and alkyl chain offer balanced polarity. Often effective for moderately polar heterocycles.
Isopropanol (IPA)824.3Slightly less polar than ethanol; may offer better recovery if the compound is too soluble in EtOH.
Ethyl Acetate (EtOAc)774.4Apolar aprotic solvent. The ester functionality can interact well with the target molecule. Often used with a nonpolar anti-solvent.
Acetone565.1A highly polar aprotic solvent. Its low boiling point makes for easy removal but can sometimes lead to rapid, impure crystal formation.
Toluene1112.4A nonpolar aromatic solvent. Unlikely to work alone but could be a component in a solvent system if impurities are highly nonpolar.
Heptane/Hexane98 / 690.1Anti-Solvent Candidate. The compound is expected to be insoluble. Used to reduce the polarity of a solvent system (e.g., EtOAc/Heptane).

Full-Scale Recrystallization Protocol

This protocol assumes that ethanol or isopropanol has been identified as a suitable single solvent from the screening process.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_post Finishing crude Crude Product dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent (e.g., Ethanol) solvent->dissolve filter 2. Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->filter Saturated Solution cool 3. Slow Cooling (Induces Crystallization) filter->cool Clear Filtrate collect 4. Vacuum Filtration (Isolate Crystals) cool->collect Crystal Slurry wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: The workflow for recrystallization of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step-by-Step Methodology
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (a flask that will be 1/3 to 1/2 full is ideal). Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely. Expert Tip: Adding a 2-5% excess of solvent can prevent premature crystallization during the subsequent hot filtration step.

  • Hot Gravity Filtration (Critical Step): This step removes insoluble impurities (dust, catalyst residue). Place a funnel with fluted filter paper over a clean, pre-heated receiving flask. Pour the hot, saturated solution through the filter paper as quickly as possible. Causality: Pre-heating the funnel and flask prevents the solution from cooling and crystallizing prematurely, which would result in significant loss of yield.

  • Crystallization via Slow Cooling: Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Expert Tip: Rapid cooling (e.g., plunging directly into ice) causes smaller, less pure crystals to form by trapping impurities within the rapidly forming crystal lattice.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Causality: Using cold solvent is essential to prevent the desired product from dissolving during the wash.

  • Drying: Transfer the crystals to a watch glass or drying dish. Dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Troubleshooting Common Issues

ProblemProbable CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated with impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, a different solvent system is required.
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. If that fails, add a single "seed" crystal from a previous batch. As a last resort, reduce the solvent volume by gentle heating and re-cool.
Poor Recovery Too much solvent was used; the compound has significant solubility in the solvent even at low temperatures.Concentrate the filtrate by boiling off some solvent and re-cool to obtain a second crop of crystals (which may be less pure). Next time, use less solvent in the initial dissolution step.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles - Chemistry Department. (n.d.). Recrystallization Technique. UCLA Chemistry and Biochemistry Instructional Resources. [Link]

  • University of Colorado, Boulder - Department of Chemistry. (n.d.). Recrystallization. Organic Chemistry Lab Resources. [Link]

  • Massachusetts Institute of Technology - Department of Chemistry. (n.d.). Recrystallization. MIT OpenCourseWare. [Link]

  • University of Alberta - Department of Chemistry. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Core Intermediate for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic nature and synthetic tractability make it an ideal foundation for developing targeted therapeutics. Within this class, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a pivotal intermediate for the synthesis of potent kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[2][3] This document provides a detailed guide for researchers and drug development professionals on the synthesis, application, and biological context of this key intermediate, with a focus on its use in generating inhibitors for the PI3K/Akt/mTOR pathway, a central node in cancer cell growth and survival.[2][4]

Synthesis and Characterization of the Core Intermediate

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is efficiently achieved through a two-step, one-pot condensation reaction. This process involves the initial reaction of a substituted 2-aminopyridine with an α-haloketone (ethyl bromopyruvate), followed by an intramolecular cyclization.

Protocol 1: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from established methodologies for synthesizing substituted imidazo[1,2-a]pyridine cores.[5][6][7]

Materials:

  • 3-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL per mmol of aminopyridine).

  • Addition of Reagents: Add sodium bicarbonate (1.2 eq) to the solution, followed by the dropwise addition of ethyl bromopyruvate (1.1 eq). The use of NaHCO₃ is critical to neutralize the hydrobromic acid formed during the reaction, which facilitates the subsequent cyclization step.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: Redissolve the crude residue in dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Characterization: The identity and purity of the final product should be confirmed by:

  • ¹H & ¹³C NMR: To verify the chemical structure.

  • LC-MS: To confirm the mass of the compound and assess its purity.

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solid

| Core Scaffold | Imidazo[1,2-a]pyridine |

G cluster_synthesis Synthesis Workflow A 3-Chloro-2-aminopyridine + Ethyl Bromopyruvate B Reflux in EtOH with NaHCO3 A->B Condensation C Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate B->C Cyclization

Caption: Workflow for the synthesis of the title intermediate.

Application in the Synthesis of PI3K/Akt Pathway Inhibitors

The ethyl ester and chloro-substituent on the core intermediate provide versatile handles for further chemical modification. The ester is commonly hydrolyzed to a carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives. This amide bond often plays a crucial role in binding to the target kinase.

Protocol 2.1: Hydrolysis to 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

This step is a prerequisite for subsequent amide coupling reactions.[6][8]

Materials:

  • Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Ethanol (EtOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Suspend the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add 1 M NaOH solution (1.5 eq) and stir the mixture at 60°C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 2.2: Amide Coupling to a Candidate Inhibitor

This protocol describes a standard method for forming the final amide product.

Materials:

  • 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

  • A desired primary or secondary amine (e.g., 4-fluoroaniline)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triethylamine (Et₃N) or DIPEA

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the selected amine (1.1 eq), followed by HBTU (1.2 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water, which will typically precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final inhibitor candidate.

G cluster_derivatization Derivatization Workflow Intermediate Ethyl 8-chloroimidazo[1,2-a]- pyridine-2-carboxylate Acid Carboxylic Acid Intermediate Intermediate->Acid Hydrolysis (NaOH) Final Final Amide-based Kinase Inhibitor Acid->Final Amide Coupling (HBTU)

Caption: Synthetic pathway from intermediate to a final inhibitor.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation, often due to mutations in PI3K or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis in a wide range of human cancers.

Mechanism of Action: Inhibitors derived from Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase (e.g., PI3Kα), preventing the phosphorylation of downstream substrates. By blocking the PI3K-mediated conversion of PIP2 to PIP3, these inhibitors effectively shut down the downstream signaling cascade through Akt and mTOR. This leads to the inhibition of cell growth, cell cycle arrest, and the induction of apoptosis in cancer cells.[2]

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PI3K->InhibitionPoint PIP2 PIP2 PIP2->InhibitionPoint PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Apoptosis Inhibition (Survival) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS InhibitionPoint->PIP3 ATP->ADP

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Summary and Future Directions

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a high-value, versatile intermediate for the construction of novel kinase inhibitors. Its straightforward synthesis and multiple points for chemical diversification allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work can explore modifications at the C8 position via cross-coupling reactions to probe new binding interactions within the kinase active site, potentially leading to inhibitors with enhanced potency and selectivity. The continued exploration of this scaffold promises to yield next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Al-Blewi, F. F., Al-Jaber, N. A., Al-Said, M. S., El-Gamal, M. I., & Anzon, K. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(3), 643. [Link]

  • Oh, Y., Kim, S., Cho, S. Y., & Lee, J. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 900-905. [Link]

  • Barlaam, B., Ducray, R., & Kettle, J. G. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(9), 2627-2630. [Link]

  • Caytan, E., Dantoine, T., & Sips, L. (2019). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. ChemistryOpen, 8(7), 896-900. [Link]

  • Kish, L. A., & Shipe, W. D. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(18), 5914-5917. [Link]

  • Wang, M., Zhang, Y., & Li, J. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances, 10(42), 25055-25068. [Link]

  • PrepChem. (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. PrepChem.com. [Link]

  • Kumar, A., & Singh, P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 421-438. [Link]

  • Bouattour, A., & Essalah, K. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 1(1), x152203. [Link]

  • Kish, L. A., & Shipe, W. D. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(18), 5914-5917. [Link]

  • Fischer, C. R., & Hopkins, C. R. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

  • Fischer, C. R., & Hopkins, C. R. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

Sources

Application Notes & Protocols: The Role of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[1][3] In this challenging landscape, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising and "drug prejudice" framework in modern medicinal chemistry.[1][2]

Compounds derived from the IPA core have demonstrated remarkable potency against drug-sensitive, MDR, and XDR strains of Mtb.[1][4][5] This guide focuses on Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate , a key representative and versatile synthetic intermediate within this class. While often serving as a precursor to more potent carboxamide derivatives, this ethyl ester is a crucial entity for initial screening and structure-activity relationship (SAR) studies.[6]

The primary mechanism of action for the IPA class is the inhibition of the cytochrome bcc-aa₃ supercomplex (Complex III/IV) in the mycobacterial electron transport chain.[7] Specifically, they target the QcrB subunit of cytochrome bcc oxidase, disrupting cellular respiration, which leads to a rapid depletion of adenosine triphosphate (ATP) and subsequent bacterial death.[2][4][8][9] This mode of action is distinct from most frontline TB drugs, making IPAs attractive candidates for combating resistant infections.

This document serves as a technical guide for researchers, providing a foundational understanding, synthetic protocols, and detailed methodologies for evaluating the antimycobacterial potential of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate and its analogues.

Synthesis Pathway and Chemical Logic

The synthesis of the imidazo[1,2-a]pyridine core is synthetically tractable and amenable to diversification. The most common and efficient method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Protocol 2.1: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes a two-step reaction for the synthesis of the title compound.

Causality: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-chloropyridine by ethyl bromopyruvate, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration, yields the fused bicyclic imidazo[1,2-a]pyridine system.

Materials:

  • 2-amino-3-chloropyridine

  • Ethyl bromopyruvate

  • Dimethoxyethane (DME), anhydrous

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Step 1: Alkylation. To a solution of 2-amino-3-chloropyridine (1.0 eq) in anhydrous DME, add ethyl bromopyruvate (1.2 eq). Stir the mixture at room temperature overnight. A precipitate, the intermediate pyridinium salt, will form.

  • Step 2: Cyclization. Filter the precipitate, wash with diethyl ether, and dry. Solubilize the crude salt in ethanol.

  • Add sodium bicarbonate (2.0 eq) to neutralize the hydrobromide salt formed and facilitate the cyclization.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification. Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or alumina using an appropriate eluent system (e.g., ethyl acetate/heptane gradient) to yield the pure Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.[10][11]

Proposed Mechanism of Action: Targeting Energy Metabolism

The imidazo[1,2-a]pyridine class of compounds functions by disrupting the oxidative phosphorylation (OxPhos) pathway, which is essential for generating ATP in Mtb.[2] The specific molecular target is QcrB, a critical subunit of the cytochrome bcc (Complex III) oxidase.[4][8][12]

Inhibition of QcrB blocks the transfer of electrons, which disrupts the proton motive force and halts ATP synthesis by ATP synthase.[9][13] This leads to a rapid drop in cellular energy levels, resulting in a bacteriostatic or bactericidal effect.[9] The high selectivity of these compounds for the mycobacterial QcrB over the human mitochondrial equivalent contributes to their favorable safety profile.

Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain (ETC) Complex_I Complex I (NDH-2) MK Menaquinone (MK) Complex_I->MK e- H_out H+ Complex_I->H_out Complex_III Complex III (Cytochrome bcc) CytC Cytochrome c Complex_III->CytC e- Complex_III->H_out Complex_IV Complex IV (Cytochrome aa3) O2 O₂ → H₂O Complex_IV->O2 e- Complex_IV->H_out MK->Complex_III e- CytC->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_out->ATP_Synthase Proton Motive Force H_in H+ ADP ADP + Pi ADP->ATP_Synthase IPA Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate IPA->Complex_III Inhibits QcrB subunit

Caption: Mechanism of action of Imidazo[1,2-a]pyridines (IPAs).

Experimental Protocols for Antimycobacterial Evaluation

A logical progression of assays is required to characterize a new antimycobacterial agent. The workflow begins with determining potency against the target organism, followed by assessing toxicity to mammalian cells to establish a selectivity window.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_advanced Advanced Characterization Synthesis Synthesis of Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate MIC_Assay Protocol 4.1: Antimycobacterial Activity (MIC Determination) Synthesis->MIC_Assay Cytotoxicity_Assay Protocol 4.2: Mammalian Cell Cytotoxicity (IC₅₀ Determination) Synthesis->Cytotoxicity_Assay SI_Calc Data Analysis: Selectivity Index (SI) Calculation MIC_Assay->SI_Calc Cytotoxicity_Assay->SI_Calc Macrophage_Assay Intracellular Activity Assay (Mtb-infected Macrophages) SI_Calc->Macrophage_Assay Promising SI > 10 PK_Studies Pharmacokinetic (PK) Studies in Animal Model Macrophage_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Mouse Model of TB) PK_Studies->Efficacy_Studies

Caption: Overall workflow for evaluating novel anti-TB agents.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Principle: This colorimetric assay measures the metabolic activity of M. tuberculosis. The active ingredient in Alamar Blue, resazurin (a non-fluorescent blue dye), is reduced to the highly fluorescent pink compound resorufin by metabolically active cells. Inhibition of growth is therefore measured as a lack of color change.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compound (Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate) dissolved in DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of ~0.5-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the test compound stock solution (e.g., at 50x the final desired highest concentration) to the first well of a row. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • Set up wells for positive control (Isoniazid) and negative control (2 µL of DMSO).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Development: Add 30 µL of the resazurin solution to each well. Incubate for another 18-24 hours at 37°C.

  • Reading Results: Observe the color change. Blue indicates inhibition, while pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[14][15]

Protocol 4.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle: This assay assesses the effect of the compound on the viability of mammalian cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • VERO cell line (African green monkey kidney epithelial cells) or MRC-5 (human lung fibroblast)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Cell Seeding: Seed the 96-well plate with 100 µL of cell suspension at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (inhibitory concentration 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[16][17]

Data Interpretation and Quantitative Analysis

Effective drug candidates must be potent against the pathogen but non-toxic to the host. The Selectivity Index (SI) is a critical parameter used to quantify this therapeutic window.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (M. tuberculosis)

A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the mycobacteria than to host cells.[14]

Table 1: Hypothetical In Vitro Activity Data

CompoundMIC vs Mtb H37Rv (µM)IC₅₀ vs VERO Cells (µM)Selectivity Index (SI)
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate 8.5>100>11.8
Isoniazid (Control)0.2>200>1000
Carboxamide Derivative (Hypothetical Optimization)0.05>100>2000

Note: Data are hypothetical and for illustrative purposes. Ethyl esters often show weaker initial activity compared to their optimized carboxamide counterparts.[6]

Conclusion and Future Directions

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate represents a valuable starting point in the exploration of the imidazo[1,2-a]pyridine scaffold for antimycobacterial drug discovery. The protocols and framework provided here offer a systematic approach to evaluate its activity and selectivity. While the ethyl ester itself may exhibit modest potency, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent analogues, such as carboxamides, which have shown nanomolar efficacy.[5] Future work should focus on SAR optimization of the C2 and C8 positions to enhance potency and improve pharmacokinetic properties, moving this promising class of compounds closer to clinical application in the fight against tuberculosis.

References

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Ando, H., et al. (2002). Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(6), 1847–1853. [Link]

  • Manjunatha, U. H., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry, 60(5), 2038–2051. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585–607. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402–406. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1104–1107. [Link]

  • Ribeiro, A. C. F., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 27(19), 6689. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-607. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]

  • Paumo, H. K., et al. (2012). Antimycobacterial susceptibility testing methods for natural products research. Journal of Applied Biosciences, 59, 4286-4296. [Link]

  • Mphahlele, M. J., et al. (2019). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 24(21), 3964. [Link]

  • Sauthof, L., et al. (2019). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen, 8(7), 896–905. [Link]

  • Price, N. P. J., et al. (2024). Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Frontiers in Microbiology, 15, 1373977. [Link]

  • Nayyar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29555-29571. [Link]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(2), 100984. [Link]

  • Ben Fguira, S., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763–o764. [Link]

  • PrepChem. (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. PrepChem.com. [Link]

  • Wu, F., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1269–1281. [Link]

  • Wang, H., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 395-406. [Link]

  • Sipos, A., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1381. [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][4][13]oxazine Derivatives against Multidrug‐Resistant Strains. Chemistry & Biodiversity, 18(11), e2100523. [Link]

  • Moraski, G. C., et al. (2015). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 59(11), 7162–7165. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this scaffold is critical for developing new chemical entities with tailored pharmacological profiles. This document provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, focusing on the C-8 arylation of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. We delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer practical guidance on optimization and troubleshooting. This guide is intended for researchers in synthetic organic chemistry and drug development engaged in the synthesis of complex heterocyclic molecules.

Scientific Foundation: Mechanism and Strategic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)–C(sp²) bonds.[2] However, the successful coupling of heteroaryl chlorides, such as Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, requires a nuanced understanding of the catalytic cycle and careful selection of reaction parameters.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are: (1) Oxidative Addition , (2) Transmetalation , and (3) Reductive Elimination .[3]

The rate-limiting step for less reactive electrophiles like heteroaryl chlorides is typically the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.[3][4] Overcoming this kinetic barrier is the primary challenge and dictates the choice of catalyst system.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(Cl)L₂ (Oxidative Addition Complex) trans_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) trans_complex->product Reductive Elimination base_boronic Ar²-B(OR)₂ + Base borate [Ar²-B(OR)₂(Base)]⁻ base_boronic->borate Activation aryl_halide Ar¹-Cl (Ethyl 8-chloro...) aryl_halide->pd0 Oxidative Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Choices Explained
  • Catalyst & Ligand Selection: Standard Pd(PPh₃)₄ is often insufficient for activating the robust C-Cl bond. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential.[5] Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other highly active phosphines (e.g., PCy₃, P(t-Bu)₃) increase the electron density on the palladium center, which significantly promotes the oxidative addition step.[6][7] Palladium precatalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended for reproducibility.[5]

  • The Role of the Base: A base is crucial and serves multiple roles. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[8][9] The choice of base can influence reaction rate and selectivity.[8] Strong inorganic bases like K₃PO₄ and K₂CO₃ are commonly effective.[10] For substrates with base-sensitive functional groups (like the ethyl ester in our topic substrate), milder bases such as CsF or KF can be advantageous.[9][11]

  • Boronic Acid vs. Boronic Esters: While boronic acids are the most common coupling partners, they can be prone to decomposition or protodeboronation.[4][12] Boronic esters, particularly pinacol (Bpin) or MIDA esters, offer enhanced stability and are often used for sensitive or complex substrates.[13][14] Their use may require slightly different activation conditions but can lead to more consistent results.

  • Solvent System: The choice of solvent is critical for solubility and reaction kinetics. Aprotic polar solvents are generally preferred. Mixtures of solvents like Dioxane/H₂O or Toluene/H₂O are classic choices, where water aids in dissolving the inorganic base and facilitates the formation of the active borate complex. Anhydrous conditions can also be successful, particularly with bases like CsF in solvents such as DME or THF.[15][16]

Experimental Protocols and Workflow

This section provides a general, robust protocol for the Suzuki coupling of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate with a representative arylboronic acid.

General Experimental Workflow

The overall process follows a logical sequence from preparation to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Weighing (Substrate, Boronic Acid, Base, Catalyst) C 3. Assemble Flask Under Inert Gas A->C B 2. Solvent Degassing (Sparging with N₂/Ar) D 4. Add Reagents & Degassed Solvent B->D C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench (e.g., with H₂O) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate Organic Layer H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product (NMR, MS, HPLC) J->K

Figure 2: Standard experimental workflow for the Suzuki cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate

Materials:

  • Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (e.g., 224.6 mg, 1.0 mmol), 4-methylphenylboronic acid (203.9 mg, 1.5 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (17.0 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with nitrogen for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask (e.g., 5 mL of dioxane, 1 mL of water).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water (20 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimized Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary based on the specific boronic acid partner.[15] The following table summarizes representative conditions that have proven effective for coupling challenging heteroaryl chlorides.

EntryBoronic Acid PartnerCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (5:1)100~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3%)P(t-Bu)₃ (6%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)100~80-90
33-Pyridylboronic acidPd(Amphos)₂Cl₂ (2.5%)-K₂CO₃ (3.0)Dioxane90~70-85
44-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (2%)-K₃PO₄ (3.0)Dioxane/H₂O (5:1)100~88-96
5Thiophene-2-boronic acidPd(PPh₃)₄ (5%)-Cs₂CO₃ (2.0)DME90~65-75
6Phenylboronic acid pinacol esterPd(dppf)Cl₂ (3%)-CsF (3.0)THF80~75-85

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low.1. Use a reliable precatalyst. Ensure ligands are handled under inert conditions if added separately.2. Improve degassing procedure (sparge for longer).3. Use freshly opened or dried base. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄).4. Increase temperature in 10 °C increments. Consider microwave irradiation.[17]
Significant Starting Material Recovered 1. Oxidative addition is too slow.2. Poor quality boronic acid (decomposed).1. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to XPhos or RuPhos). Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).2. Use a fresh bottle of boronic acid or switch to a more stable boronic ester derivative.[13]
Formation of Homo-coupled Boronic Acid Product 1. Presence of oxygen in the reaction.2. Catalyst system promotes side reaction.1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.2. Decrease catalyst loading or screen different palladium sources/ligands.
Protodeboronation (Boronic Acid is Cleaved) 1. Reaction conditions are too harsh (high temp, prolonged time).2. Presence of excess water or protic sources.1. Lower the reaction temperature and monitor carefully to stop when complete.2. Use anhydrous solvents and a non-hydroxide base like CsF. Switch to a more stable boronic ester.
Hydrolysis of Ethyl Ester 1. Base is too strong or reaction time is too long.2. Aqueous workup is too basic.1. Use a milder base (K₂CO₃, CsF). Minimize reaction time.2. Neutralize the reaction mixture with a mild acid (e.g., dilute HCl, NH₄Cl solution) before extraction.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous solvents like dioxane and THF can form explosive peroxides. Use from freshly opened bottles or test for peroxides before use. They are also flammable and should be handled away from ignition sources.

  • Bases: Strong inorganic bases like K₃PO₄ are corrosive and irritants. Avoid inhalation of dust and skin contact.

  • Inert Atmosphere: Reactions are performed under an inert atmosphere of nitrogen or argon. Ensure proper setup to prevent leaks and exposure to air-sensitive reagents.

References

  • El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Current Organic Synthesis, 9(2).
  • El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers.
  • Park, C. H., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-5. Available at: [Link]

  • Sajith, A. M., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. Available at: [Link]

  • Dolla, G., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • El Kazzouli, S., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Request PDF on ResearchGate. Available at: [Link]

  • Sajith, A. M., et al. (2019). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate. Available at: [Link]

  • Singh, S., & Singh, J. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7433-7440. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. RSC Advances, 4, 19766-19777. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1264. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets. Consequently, developing robust and versatile methods for the functionalization of this heterocycle is of paramount importance for drug discovery and development programs.[3][4]

The Buchwald-Hartwig amination stands as one of the most powerful and transformative reactions in contemporary organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[5][6] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often required harsh conditions and exhibited limited functional group tolerance.[6]

This document provides a comprehensive technical guide and a field-proven protocol for the Buchwald-Hartwig amination of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This substrate presents a common challenge in cross-coupling: an electron-rich heterocyclic chloride, which is typically less reactive than its bromide or iodide counterparts.[7] We will delve into the mechanistic rationale behind the procedural choices, offering insights to empower researchers to adapt and troubleshoot this critical transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which is fundamental to understanding the role of each reaction component.

The key steps in the catalytic cycle are:

  • Activation of Precatalyst: A stable Pd(II) precatalyst is reduced in situ to the active, coordinatively unsaturated L-Pd(0) species. Modern precatalysts are designed for efficient and reliable generation of this active catalyst.[9]

  • Oxidative Addition: The aryl chloride (Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate) adds to the L-Pd(0) complex, breaking the C-Cl bond and forming a new Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6][10]

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center. The subsequent deprotonation of the coordinated amine by the base generates a palladium-amido complex.[5]

  • Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired N-arylated product from the palladium center. This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[6][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Amide Palladium-Amido Complex OxAdd->Amide + R¹R²NH + Base - Base-H⁺Cl⁻ Amide->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amide->Product ArCl_in Ethyl 8-chloroimidazo[1,2-a]- pyridine-2-carboxylate Amine_in R¹R²NH

Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate with a representative secondary amine, morpholine. The stoichiometry and conditions may require optimization for other amines.

Reagents, Materials, and Equipment
  • Substrate: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Nucleophile: Morpholine (or other primary/secondary amine)

  • Palladium Precatalyst: [Pd(allyl)Cl]₂ or a G3-Palladacycle (e.g., XPhos Pd G3)

  • Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), septa, syringes, TLC plates, standard glassware for workup and chromatography.

Reaction Stoichiometry Table

The following table outlines the quantities for a 1.0 mmol scale reaction.

ComponentRoleM.W. ( g/mol )EquivalentsAmount (mg/mmol/mL)
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylateElectrophile238.661.0239 mg (1.0 mmol)
Amine (e.g., Morpholine)Nucleophile87.121.2105 mg (1.2 mmol)
Palladium Precatalyst (e.g., XPhos Pd G3)Catalyst Precursor864.560.02 (2 mol%)17.3 mg (0.02 mmol)
Ligand (e.g., XPhos)Ligand476.620.04 (4 mol%)19.1 mg (0.04 mmol)
Base (e.g., NaOtBu)Base96.101.4135 mg (1.4 mmol)
Anhydrous TolueneSolvent--5.0 mL

Note: If using a simple Pd source like Pd₂(dba)₃, the ligand-to-palladium ratio is typically 2:1 or slightly higher.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (239 mg, 1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 17.3 mg, 0.02 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol).

    • Causality Note: Adding the solid components first in a dry flask minimizes exposure to atmospheric oxygen and moisture, which can deactivate the catalyst.

  • Seal the flask with a septum. Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Through the septum, add the anhydrous, degassed solvent (Toluene, 5.0 mL) via syringe.

  • Finally, add the amine (Morpholine, 105 mg, 1.2 mmol) via syringe. A slight excess of the amine is used to drive the reaction to completion.

    • Causality Note: Degassing the solvent is critical to remove dissolved oxygen. The amine is often added last as it can begin to react with other components.

Reaction Execution and Monitoring:

  • Lower the flask into a preheated oil bath set to 100-110 °C.

    • Causality Note: Aryl chlorides require higher temperatures for efficient oxidative addition compared to aryl bromides or iodides.[9]

  • Stir the reaction mixture vigorously. The mixture will typically become a dark, homogeneous or heterogeneous suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates reaction completion. Typical reaction times are 4-24 hours.

Work-up and Purification:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by carefully adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate. Shake well and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

Discussion: Rationale for Parameter Selection

A successful Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

The Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to catalyst decomposition.[9] Modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended. These complexes are air-stable and are designed to cleanly and rapidly generate the active monoligated L-Pd(0) catalyst upon exposure to a base, leading to more reproducible and efficient reactions.[9]

The Crucial Role of the Ligand

The ligand is arguably the most critical component for the successful amination of a challenging substrate like an aryl chloride.[10] For this transformation, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[11][12]

  • Steric Bulk: The large size of ligands like XPhos or RuPhos promotes the formation of a monoligated palladium complex (L-Pd). This coordinatively unsaturated species is highly reactive and facilitates the difficult oxidative addition of the C-Cl bond.[11]

  • Electron-Donating Ability: The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn promotes both the oxidative addition and the final, product-releasing reductive elimination step.[10]

Selection of the Base

The base plays a critical role in the catalytic cycle by deprotonating the coordinated amine to form the key palladium-amido intermediate.[10] The choice of base must balance reactivity with functional group compatibility.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective and are the most common choice.[9] However, they can be incompatible with base-sensitive functional groups. In the case of our substrate, the ethyl ester is susceptible to saponification (hydrolysis) under harsh basic conditions.[5]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer broader functional group tolerance and are an excellent alternative if ester saponification is a concern.[6][9] They may, however, require higher temperatures or longer reaction times due to their lower basicity and often poor solubility.

Solvent Considerations

The solvent must be able to dissolve the reactants and intermediates at the reaction temperature and must be inert to the reaction conditions.

  • Common Solvents: Aprotic, non-coordinating solvents like Toluene, 1,4-Dioxane, and THF are standard.[9][13] Toluene is often preferred for higher-temperature reactions.

  • Solubility: Poor solubility of any component can severely hinder the reaction rate.[9] If solubility issues are suspected, a different solvent system should be explored. Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[9]

Troubleshooting Guide

Problem ObservedPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficient temperature for C-Cl activation.3. Poor quality or wet reagents/solvent.1. Ensure rigorous inert atmosphere technique and use of anhydrous, degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen a different, more active ligand (e.g., RuPhos).4. Use a fresh bottle of base and ensure amine is pure.
Hydrodehalogenation Side Product (Cl replaced by H)1. Presence of water in the reaction.2. β-hydride elimination from the Pd-amido intermediate can be a competing pathway.[6]1. Use scrupulously dried reagents and solvent.2. A change in ligand can sometimes alter the relative rates of reductive elimination vs. β-hydride elimination.
Starting Material Decomposition 1. Base incompatibility (e.g., ester saponification).2. Reaction temperature is too high, leading to thermal decomposition.1. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[9]2. Attempt the reaction at a lower temperature, potentially with a more active catalyst system to compensate.
Reaction Stalls 1. Catalyst inhibition by product or impurities.2. Base clumping or poor mixing in a heterogeneous reaction.1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).2. Ensure vigorous stirring. For inorganic bases, grinding the base to a fine powder before use can improve reaction rates.[9]

References

  • Buchwald-Hartwig amination - YouTube. (2023).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
  • Buchwald–Hartwig amination - Wikipedia. (2023).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (2020).
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.
  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020).
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (2022).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025).
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025).
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (2017).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF - ResearchGate.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (2021).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. (2022).

Sources

Application Note: A Scalable and Robust Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, making efficient access to its derivatives crucial.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and considerations for process optimization and safety.

Introduction

The imidazo[1,2-a]pyridine core is a significant heterocyclic motif in medicinal chemistry, forming the structural basis for a variety of marketed drugs such as zolpidem, alpidem, and zolimidine.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[4][5] Consequently, the development of efficient and scalable synthetic routes to functionalized imidazo[1,2-a]pyridines is of paramount importance.

This document outlines a reliable method for the gram-scale synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. The procedure is based on the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloketone.[5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss critical parameters for successful scale-up, purification, and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction involving the initial alkylation of 3-chloro-2-aminopyridine with ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine ring system.

Overall Reaction:

Mechanistic Pathway:

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-chloro-2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate. This forms an N-alkylated intermediate. The subsequent step involves an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Dehydration of the resulting hemiaminal-like intermediate yields the aromatic imidazo[1,2-a]pyridine core. The presence of a mild base can facilitate the reaction by neutralizing the HBr generated during the initial alkylation.[2]

Reaction_Mechanism A 3-Chloro-2-aminopyridine C N-Alkylated Intermediate A->C Nucleophilic Attack (SN2 Reaction) B Ethyl bromopyruvate B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate D->E Dehydration

Caption: Reaction mechanism for the synthesis of the target compound.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-Chloro-2-aminopyridine≥98%Standard chemical supplier
Ethyl bromopyruvate95-98%Standard chemical supplierCaution: Lachrymator and corrosive. Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard chemical supplierUsed as a mild base.
Ethanol (EtOH)Anhydrous, 200 proofStandard chemical supplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplierFor extraction and chromatography.
HexanesACS GradeStandard chemical supplierFor chromatography.
Dichloromethane (DCM)ACS GradeStandard chemical supplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard chemical supplierDrying agent.

Equipment:

  • Three-neck round-bottom flask (1 L capacity)

  • Mechanical overhead stirrer

  • Reflux condenser

  • Heating mantle with temperature controller and thermocouple

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Flash chromatography system (optional, for high purity)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol is designed for a synthesis scale yielding approximately 15-20 grams of the final product.

G Experimental Workflow start Start setup 1. Reaction Setup Charge flask with 3-chloro-2-aminopyridine, NaHCO₃, and Ethanol. start->setup addition 2. Reagent Addition Slowly add Ethyl Bromopyruvate solution via addition funnel. setup->addition reflux 3. Reaction Heat mixture to reflux (approx. 78°C) for 4-6 hours. Monitor by TLC. addition->reflux cooldown 4. Cool Down Cool reaction to room temperature. reflux->cooldown filtration 5. Filtration Filter off NaHCO₃ and NaBr salts. cooldown->filtration concentration 6. Concentration Concentrate the filtrate under reduced pressure. filtration->concentration workup 7. Aqueous Work-up Dissolve residue in DCM. Wash with water and brine. concentration->workup dry 8. Drying Dry organic layer over Na₂SO₄. workup->dry purify 9. Purification Concentrate and purify by recrystallization or chromatography. dry->purify end Final Product Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a temperature probe.

    • Charge the flask with 3-chloro-2-aminopyridine (25.7 g, 200 mmol, 1.0 equiv) and sodium bicarbonate (20.2 g, 240 mmol, 1.2 equiv).

    • Add 500 mL of anhydrous ethanol to the flask. Stir the suspension to ensure good mixing.

  • Reagent Addition:

    • In a separate beaker, dissolve ethyl bromopyruvate (43.0 g, 220 mmol, 1.1 equiv) in 100 mL of anhydrous ethanol.

    • Transfer this solution to an addition funnel and add it dropwise to the stirred suspension in the reaction flask over 30-45 minutes at room temperature.

    • Causality: A slow, controlled addition is crucial to manage the initial exotherm of the alkylation reaction and prevent the formation of impurities.

  • Reaction at Reflux:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (3-chloro-2-aminopyridine) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of celite or filter paper to remove the sodium bicarbonate and the sodium bromide salt formed during the reaction. Wash the filter cake with a small amount of ethanol (2 x 50 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

    • Dissolve the crude residue in dichloromethane (DCM, 400 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL). This removes any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallization (Preferred for Scale-up): The crude solid can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

    • Column Chromatography (for higher purity): If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a gradient eluent system of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

Scale-up and Safety Considerations

  • Thermal Management: The initial alkylation is exothermic. For larger scales, ensure the reactor is equipped with adequate cooling to maintain temperature control during the addition of ethyl bromopyruvate. A slow addition rate is critical.

  • Agitation: Efficient stirring is vital to ensure homogeneity, especially in the heterogeneous mixture containing sodium bicarbonate. A mechanical stirrer is necessary for scales above a few grams.

  • Solvent Volume: Maintain a sufficient solvent-to-reagent ratio (e.g., 15-20 mL of solvent per gram of starting material) to ensure good mixing and prevent precipitation issues.

  • Safety:

    • Ethyl bromopyruvate is a strong lachrymator and corrosive. Always handle it in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves.

    • Pyridine derivatives can be toxic. Avoid inhalation and skin contact.[6]

    • The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Data and Characterization

ParameterValue
Starting Material Scale25.7 g (200 mmol)
Product NameEthyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Molecular FormulaC₁₀H₉ClN₂O₂[7]
Molecular Weight224.64 g/mol
Typical Yield75-85%
AppearanceOff-white to light yellow solid
Purity (by HPLC)>98%

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H), 8.05 (d, 1H), 7.20 (d, 1H), 6.90 (t, 1H), 4.45 (q, 2H), 1.45 (t, 3H). (Predicted values based on similar structures).

  • LC-MS: [M+H]⁺ calculated for C₁₀H₁₀ClN₂O₂: 225.04; found: 225.1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during work-up.Ensure pH is neutral to slightly basic during extraction to prevent protonation and loss into the aqueous layer.
Dark-colored Product Reaction temperature too high.Maintain a gentle reflux. Use activated carbon during recrystallization to decolorize.
Presence of Impurities Formation of side products.Ensure slow addition of ethyl bromopyruvate. Optimize purification; a finer gradient in column chromatography may be needed.
Incomplete removal of starting material.Ensure the reaction goes to completion. Use a slight excess of ethyl bromopyruvate (1.05-1.1 equiv).

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - ResearchGate. (2024, May 26). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008, June 1). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Letters in Applied NanoBioScience. Retrieved January 21, 2026, from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2) - PubChemLite. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate - C10H9ClN2O2 | CSSB00010289467. (n.d.). Chemspace. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Characterization of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for robust and reliable characterization. The methodologies cover spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), chromatographic analysis (RP-HPLC), and thermal properties (DSC/TGA). Each section explains the scientific rationale behind the chosen technique and provides step-by-step protocols grounded in established principles and validated according to ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Importance of Rigorous Characterization

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with diverse biological activities.[5] Given its potential as a building block for novel therapeutic agents, confirming its identity, purity, and stability is of paramount importance. An unambiguous structural confirmation and a precise purity profile are foundational to ensuring the reproducibility of downstream synthetic steps and the validity of biological screening results.

This guide is structured to provide not just procedural steps, but also the underlying principles, ensuring that the analyst can both execute the methods and interpret the results with a high degree of confidence. The workflow presented is a holistic approach to characterization, from initial structural verification to quantitative purity assessment.

G Comprehensive Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Verification cluster_purity Purity & Impurity Profiling cluster_final Final Assessment Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Thermal Thermal Analysis (DSC/TGA) FTIR->Thermal HPLC RP-HPLC (Purity Assay) Thermal->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Report Certificate of Analysis (CoA) LCMS->Report

Caption: Comprehensive analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, both ¹H and ¹³C NMR are essential.

Scientific Rationale
  • ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. This allows for the mapping of the proton framework of the imidazo[1,2-a]pyridine core and the ethyl ester group.

  • ¹³C NMR provides information on the number and types of carbon atoms, including quaternary carbons, which are invisible in ¹H NMR. This confirms the carbon backbone of the molecule.

Predicted NMR Data

The following tables provide predicted chemical shifts for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate based on established principles and data from structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-3 8.5 - 8.7 s - Imidazole proton
H-5 8.4 - 8.6 d ~7.0 Pyridine proton
H-7 7.3 - 7.5 t ~7.0 Pyridine proton
H-6 7.0 - 7.2 d ~7.0 Pyridine proton
-OCH₂CH₃ 4.3 - 4.5 q ~7.1 Methylene protons

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | Methyl protons |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 160 - 165
C-8a 145 - 148
C-2 140 - 143
C-5 127 - 130
C-7 126 - 128
C-8 (Cl) 120 - 123
C-3 115 - 118
C-6 113 - 115
-OCH₂CH₃ 60 - 63

| -OCH₂CH₃ | 14 - 16 |

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds.[7]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to a height of 4-5 cm.[7]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution and peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 30° pulse ('zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled 30° pulse with NOE ('zgpg30').

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 (or more for dilute samples).[7]

  • Data Processing:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and, with high-resolution instruments, for determining its elemental composition.[8][9][10]

Scientific Rationale

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically generating the protonated molecular ion [M+H]⁺.[8] High-Resolution Mass Spectrometry (HRMS), for example, using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity.[11] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₀H₉ClN₂O₂

  • Monoisotopic Mass: 224.0353 g/mol

  • Expected [M+H]⁺ (HRMS): 225.0425

Protocol for LC-HRMS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC-MS System and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion ESI.[12]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50-500 m/z.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the [M+H]⁺ ion and its isotopic pattern.

    • Compare the measured accurate mass to the theoretical mass for C₁₀H₁₀ClN₂O₂⁺. The mass error should be less than 5 ppm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purity Assessment

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantifying impurities.[13][14] A reversed-phase method is suitable for this moderately polar molecule.

Scientific Rationale

In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (like C18) and a polar mobile phase.[15][16] By developing a method that provides a sharp, symmetrical peak for the main compound, any impurities present can be separated and quantified based on their peak area relative to the main peak (Area % method). Method validation according to ICH Q2(R1) guidelines ensures the method is accurate, precise, specific, and robust.[1][4]

G HPLC Method Validation Flowchart MD Method Development (Selectivity, Resolution) SPEC Specificity (Peak Purity) MD->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability, Intermediate) ACC->PREC LOD Limit of Detection (LOD) PREC->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ ROB Robustness (Varying Parameters) LOQ->ROB VAL Validated Method ROB->VAL

Caption: Workflow for HPLC method validation according to ICH guidelines.

Protocol for RP-HPLC Purity Analysis
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability:

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates for the main peak should be > 2000.

    • The tailing factor should be between 0.8 and 1.5.

Complementary Analytical Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] It is a rapid and simple technique for confirming the presence of key structural motifs.

  • Scientific Rationale: The FT-IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.[18][19] This serves as a quick identity check.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Expected Characteristic Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretch (ethyl group).

    • ~1720-1700 cm⁻¹: C=O stretch (ester carbonyl), a strong and sharp peak.

    • ~1640-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

    • ~1250-1050 cm⁻¹: C-O stretch (ester) and C-N stretch.

    • ~800-700 cm⁻¹: C-Cl stretch.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as melting point, decomposition temperature, and presence of solvates.[20][21][22]

  • Scientific Rationale:

    • DSC: A sharp endotherm in the DSC thermogram indicates the melting point of a crystalline solid. The temperature and enthalpy of melting are characteristic of the compound and its purity.

    • TGA: The TGA thermogram shows mass loss as a function of temperature. For an anhydrous, non-solvated compound, significant mass loss should only occur at the decomposition temperature.

  • Protocol:

    • Instrument: Simultaneous TGA/DSC analyzer.

    • Sample Pan: Aluminum pan.

    • Sample Weight: 3-5 mg.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Expected Results:

    • DSC: A single, sharp endothermic peak corresponding to the melting point.

    • TGA: A stable baseline with no significant weight loss until a high temperature (>200 °C), followed by a sharp drop indicating decomposition.

Conclusion

The suite of analytical methods described in this document provides a robust framework for the comprehensive characterization of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. The orthogonal nature of these techniques—combining structural information from NMR and MS, purity data from HPLC, functional group confirmation from FT-IR, and physical properties from thermal analysis—ensures a high-confidence assessment of the compound's identity, purity, and quality. Adherence to these protocols will support the generation of reliable and reproducible data essential for advancing drug discovery and development programs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • Tiller, P. R., Romanyshyn, L. A., & Neue, U. D. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788-802. [Link]

  • Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 365-368. [Link]

  • Structural elucidation using mass spectrometry. CURRENTA. [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Innovatech Labs. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Li, F., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 31-39. [Link]

  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. [Link]

  • Structural elucidation using mass spectrometry. Fiveable. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. [Link]

  • Mass spectrometry. Wikipedia. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1-4), 1-23. [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • Acquiring 1H and 13C Spectra.
  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 72(2), 219-223. [Link]

  • A User Guide to Modern NMR Experiments. University of Oxford. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. As a core scaffold in numerous pharmaceuticals, including Zolpidem and Alpidem, the efficient construction of this privileged heterocycle is of paramount importance to researchers in medicinal chemistry and drug development.[1] This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal factors behind experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundational knowledge for synthesizing and troubleshooting imidazo[1,2-a]pyridine reactions.

Q1: What are the primary synthetic routes to the imidazo[1,2-a]pyridine core?

There are several robust methods, each with distinct advantages. The choice depends on available starting materials, desired substitution patterns, and scalability. The most common strategies include:

  • Condensation Reactions: This is the traditional and widely used approach, typically involving the reaction of a 2-aminopyridine with an α-haloketone (the Tschitschibabin synthesis).[2][3] This method is reliable but may require elevated temperatures or the use of a base.[2]

  • Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to rapidly build molecular complexity. Key examples are the Groebke-Blackburn-Bienaymé (GBB) reaction (2-aminopyridine, aldehyde, isocyanide) and the A³-coupling (2-aminopyridine, aldehyde, terminal alkyne).[1][2][4][5] MCRs are highly atom-economical and ideal for generating diverse compound libraries.[6]

  • Oxidative Coupling/Cyclization: Modern methods often utilize a catalyst (e.g., copper or iron) to couple 2-aminopyridines with ketones, nitroolefins, or alkynes under oxidative conditions, sometimes using air as the terminal oxidant for a greener process.[7][8]

MethodKey ReactantsTypical Catalyst/ConditionsKey Advantages
Tschitschibabin Synthesis 2-Aminopyridine + α-HaloketoneOften base-mediated (e.g., NaHCO₃) or thermal; can be catalyst-free.[2]Simple, well-established, readily available starting materials.
A³-Coupling 2-Aminopyridine + Aldehyde + AlkyneCopper salts (e.g., CuI, CuSO₄) are most common.[5][9]High atom economy, builds complexity quickly, good functional group tolerance.[5]
GBB Reaction 2-Aminopyridine + Aldehyde + IsocyanideOften acid-catalyzed (e.g., NH₄Cl, I₂) or thermal.[6][10]Rapid access to 3-aminoimidazo[1,2-a]pyridines, high diversity.[1]
Oxidative C-N Coupling 2-Aminopyridine + Ketone/NitroolefinCopper, Iron, or Iodine catalysts; often uses an oxidant (air, TBHP).[7][8]Avoids pre-functionalized ketones, utilizes C-H activation principles.[8]
Q2: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?

While specific intermediates vary by method, the core transformation universally involves two key stages:

  • Formation of a C-N bond: The nucleophilic ring nitrogen of the 2-aminopyridine attacks an electrophilic carbon. In the Tschitschibabin reaction, this is the carbon bearing the halogen on the α-haloketone. In MCRs, this often involves attack on an in situ-formed imine.

  • Intramolecular Cyclization & Aromatization: The exocyclic amino group then acts as a nucleophile, attacking a carbonyl or imine carbon to form the five-membered imidazole ring. A final dehydration or oxidation step yields the aromatic imidazo[1,2-a]pyridine system.

A plausible mechanism for the classic condensation reaction is depicted below.[11][12]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 2-Aminopyridine C N-Phenacylpyridinium Intermediate A->C Nucleophilic Attack (Pyridine N) B α-Bromoacetophenone B->C D Cyclized Dihydro-Intermediate C->D Nucleophilic Attack (Exocyclic NH2) E Imidazo[1,2-a]pyridine D->E Dehydration (-H2O)

Caption: General mechanism for imidazo[1,2-a]pyridine formation.

Section 2: Troubleshooting Guide

Even with established protocols, experimental challenges are common. This guide provides a systematic approach to diagnosing and solving them.

Issue 1: Low or No Product Yield

Question: My reaction has failed or is providing a very low yield. What are the most common culprits and how can I systematically troubleshoot this?

Answer: A low yield is the most frequent issue and can stem from problems with reagents, conditions, or the catalytic system. A logical, step-by-step approach is the most effective way to identify the root cause.

G cluster_reagents 1. Verify Starting Materials cluster_conditions 2. Optimize Reaction Conditions cluster_catalyst 3. Evaluate Catalyst System start Low / No Yield Observed reagent_check Purity Check start->reagent_check Start Here reagent_purity Aminopyridine: Purity? Aldehyde: Oxidized? Isocyanide: Decomposed? Solvent: Anhydrous? reagent_check->reagent_purity cond_check Parameter Review reagent_purity->cond_check If Reagents OK cond_params Temperature: Too low/high? Time: Incomplete? Atmosphere: Inert/Oxidative? Water: Inhibiting imine formation? cond_check->cond_params cat_check Catalyst Integrity cond_params->cat_check If Conditions OK cat_params Catalyst: Correct species/loading? Active: Deactivated? Co-catalyst/Base: Required/Correct amount? cat_check->cat_params end_node Yield Improved cat_params->end_node Problem Solved

Caption: Troubleshooting workflow for low reaction yield.

Deep Dive into Troubleshooting Steps:
  • Starting Material Integrity:

    • 2-Aminopyridines: Verify purity. Impurities can interfere with the reaction.

    • Aldehydes: Aldehydes are prone to air oxidation to the corresponding carboxylic acids, which will not participate in the reaction.[13] Use freshly distilled or recently purchased aldehydes.

    • Isocyanides (for GBB): These reagents can have limited shelf stability.[13] If the reaction is failing, sourcing or synthesizing fresh isocyanide is a critical troubleshooting step.

    • α-Haloketones: These can be lachrymatory and unstable. Ensure they are stored properly and handled with care.

  • Reaction Condition Optimization: This is the most critical area for optimization. Small changes can have a dramatic impact.

    • Temperature: Reaction temperature is a crucial parameter.[14] While some MCRs work at room temperature, many condensation reactions require heating to overcome the activation energy.[2][13] Conversely, excessively high temperatures can cause decomposition. Action: Screen a temperature range (e.g., room temperature, 50 °C, 80 °C, and reflux). Microwave irradiation has been shown to dramatically accelerate these reactions, often leading to higher yields in minutes versus hours.[12][15]

    • Solvent: The choice of solvent can significantly affect reaction rates and yields by influencing reactant solubility and the stability of intermediates.[1] Protic solvents like ethanol or n-butanol can facilitate proton transfer steps, while polar aprotic solvents like DMF or acetonitrile are also commonly effective.[7][14] Action: Perform a small-scale screen of different solvents (e.g., Toluene, DMF, Ethanol, Acetonitrile). For some modern syntheses, water is an effective "green" solvent.[8]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.[14] Assuming a reaction has gone to completion after a standard literature time may be incorrect for your specific substrates.

    • Atmosphere & Water: For reactions forming an imine intermediate, the removal of water can be critical as this step is often reversible.[13] Consider adding a dehydrating agent or using a Dean-Stark trap.[16] For oxidative couplings, an air atmosphere may be required, whereas other sensitive reactions may require an inert (N₂ or Ar) atmosphere.[7][14]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture is messy, with multiple spots on the TLC plate. How can I improve the selectivity towards my desired product?

Answer: Poor selectivity reduces yield and creates significant purification challenges. The cause is often related to stoichiometry, temperature, or unwanted side reactions.

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component can lead to byproduct formation.[14] Start with a 1:1 or 1:1.1 ratio and adjust as needed based on observation.

  • Temperature Management: Side reactions often have different activation energies than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of undesired byproducts.

  • Common Side Reactions:

    • Incomplete Cyclization: The intermediate after the initial C-N bond formation may be stable and fail to cyclize. This can be addressed by increasing the temperature or reaction time, or by adding a catalytic amount of acid or base to promote the cyclization step.[16]

    • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if you are using strong oxidants in your reaction.[16] If you suspect N-oxide formation, consider using a milder oxidant or more carefully controlling its stoichiometry.

    • Regioisomer Formation: If you are functionalizing an existing imidazo[1,2-a]pyridine (e.g., via alkylation), you may get a mixture of isomers due to the presence of multiple nucleophilic nitrogen atoms. This is highly dependent on reaction conditions, and controlling the base, solvent, and electrophile is key to directing the selectivity.[16]

Issue 3: Purification Challenges

Question: I have confirmed product formation via LC-MS, but I am struggling to isolate a pure compound. What are some effective purification strategies?

Answer: Purification can be challenging due to the polar nature of the imidazo[1,2-a]pyridine core.

  • Aqueous Workup: After the reaction, a standard aqueous workup is often the first step. If your product is basic, you can wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Conversely, an acidic wash (e.g., dilute HCl) can remove basic impurities, but be aware this may protonate your product and pull it into the aqueous layer.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Due to the basicity of the pyridine nitrogen, the product may streak on the silica column. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to your eluent can significantly improve peak shape and separation.[9]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining material of very high purity.

Section 3: Example Experimental Protocol

This section provides a representative protocol for a common synthesis, illustrating the practical application of the principles discussed.

Synthesis of 2-phenylimidazo[1,2-a]pyridine via Microwave-Assisted Tschitschibabin Reaction [15]

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-aminopyridine (1.0 mmol, 94 mg) and 2-bromoacetophenone (1.0 mmol, 199 mg).

    • Scientist's Note: This reaction is performed neat (solvent-free), which aligns with green chemistry principles by reducing solvent waste.[2][15]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes.

    • Scientist's Note: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction compared to conventional heating, which could take several hours.[3][12]

  • Reaction Monitoring: After cooling, dissolve a small aliquot of the resulting solid mass in dichloromethane and spot on a TLC plate (e.g., 7:3 Hexanes:Ethyl Acetate) to confirm the consumption of starting materials and formation of a new, less polar spot.

  • Workup and Purification:

    • Dissolve the crude reaction mixture in dichloromethane (20 mL).

    • Wash the organic solution with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the HBr byproduct, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). National Institutes of Health. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... (2022). ACS Omega. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines... (n.d.). ACS Combinatorial Science. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines... (n.d.). The Journal of Organic Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. (2016). ResearchGate. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). PubMed Central. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

  • Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. (n.d.). SciELO. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

Sources

Technical Support Center: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The stability of derivatives like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate?

A1: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[3] An inert atmosphere, such as argon or nitrogen, is recommended to prevent potential degradation from atmospheric components.[4]

Q2: Can I store the compound at room temperature for short periods?

A2: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. The imidazo[1,2-a]pyridine core can be susceptible to degradation under suboptimal conditions. For maintaining compound integrity, always revert to refrigerated storage as soon as possible.

Q3: What solvents are recommended for dissolving Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate?

A3: This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and toluene. The product is also noted to be water-soluble, which may influence its mobility in environmental systems.[5] When preparing stock solutions for biological assays, ensure the chosen solvent is compatible with your experimental setup and concentration requirements.

Q4: Are there any known incompatibilities for this compound?

A4: Store the compound away from strong oxidizing agents and strong acids or bases. The fused imidazole ring system can be sensitive to extreme pH conditions. While specific incompatibility data for this exact molecule is limited, general handling procedures for heterocyclic compounds should be followed.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Scenario 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Compound degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (2-8°C, dry, dark, inert atmosphere).

    • Visual Inspection: Check the physical appearance of the compound. Any change in color or consistency could indicate degradation.

    • Purity Analysis: If degradation is suspected, re-analyze the compound's purity using techniques like HPLC or LC-MS to compare against the certificate of analysis.

    • Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound to repeat the experiment and determine if the issue persists.

Scenario 2: Difficulty dissolving the compound.
  • Possible Cause: Inappropriate solvent or compound has precipitated out of solution.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a recommended solvent. If solubility issues persist, gentle warming or sonication may aid in dissolution.

    • Solution Stability: For stock solutions, check for any precipitation before use. If precipitate is observed, gently warm the solution to redissolve the compound completely. Always ensure the solution is at room temperature before dispensing.

Stability and Storage Summary
ParameterRecommendationSource
Storage Temperature 2-8°C (Refrigerated)[3]
Atmosphere Inert gas (Argon or Nitrogen)[4]
Light Protect from light[5]
Moisture Store in a dry environment[3][6]
Incompatibilities Strong oxidizing agents, strong acids/bases[6]
Experimental Protocol: Preparation of a Stock Solution

To ensure accuracy and reproducibility, follow this detailed protocol for preparing a stock solution of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

  • Acclimatization: Allow the container of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMF) to the weighed compound.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Before each use, thaw the solution and ensure the compound remains fully dissolved.

Troubleshooting Workflow for Suspected Degradation

The following diagram outlines the logical steps to follow if you suspect your sample of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate has degraded.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckStorage Step 1: Verify Storage Conditions (2-8°C, Dry, Dark) Start->CheckStorage Initiate Troubleshooting VisualInspect Step 2: Visually Inspect Compound for Changes CheckStorage->VisualInspect Conditions OK DegradationConfirmed Degradation Confirmed: Discard Old Stock & Procure New CheckStorage->DegradationConfirmed Improper Storage PurityAnalysis Step 3: Perform Purity Analysis (e.g., HPLC, LC-MS) VisualInspect->PurityAnalysis No Visible Change VisualInspect->DegradationConfirmed Color/Form Change CompareCoA Step 4: Compare Purity Data to Certificate of Analysis PurityAnalysis->CompareCoA CompareCoA->DegradationConfirmed Purity Below Spec NoDegradation No Degradation Detected: Investigate Other Experimental Variables CompareCoA->NoDegradation Purity within Spec

Sources

Technical Support Center: Troubleshooting Solubility for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine heterocyclic family, a scaffold of significant interest in medicinal chemistry and drug development.[1]

While extensive, peer-reviewed quantitative solubility data for this specific molecule is not widely published, its structural features—a rigid, fused aromatic system containing a halogen and an ester functional group—strongly suggest it is a poorly water-soluble compound, likely falling into Class II of the Biopharmaceutics Classification System (BCS) (low solubility, high permeability).[2][3]

This guide provides a first-principles approach to understanding and overcoming these solubility challenges. We will cover predictive assessments, systematic troubleshooting protocols, and advanced formulation strategies to help you successfully incorporate this compound into your experimental systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Q1: What are the predicted solubility characteristics of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate?

Based on its molecular structure, the compound is predicted to be hydrophobic. The imidazo[1,2-a]pyridine core is a large, non-polar surface. The chloro-substituent further increases its lipophilicity. While the ethyl ester and nitrogen atoms add some polarity, the molecule's overall character is dominated by its low affinity for aqueous media. Therefore, you should anticipate very low solubility in water and aqueous buffers, with significantly better solubility in polar aprotic organic solvents.

Q2: In which common laboratory solvents should I start my solubility screening?

We recommend a tiered approach. The compound is most likely to be soluble in strong organic solvents and least soluble in aqueous or non-polar hydrocarbon solvents. A predicted solubility profile is summarized in the table below.

Table 1: Predicted Qualitative Solubility of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Solvent ClassExamplesPredicted SolubilityRationale & Notes
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Excellent for creating high-concentration stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good for synthesis workups and purification.
Polar Protic (Alcohols) Ethanol, Methanol, IsopropanolLow to Moderate May be useful as co-solvents in aqueous mixtures.
Ethers Tetrahydrofuran (THF), DioxaneLow to Moderate Solubility is expected but may be limited.
Ketones AcetoneLow to Moderate
Aqueous Buffers PBS, Tris, HEPESVery Low (< 0.1 mg/mL)Direct dissolution is highly unlikely to achieve therapeutic concentrations.
Non-Polar Hexanes, TolueneVery Low The molecule has sufficient polarity to be insoluble in pure hydrocarbons.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media or aqueous buffer. Why is this happening and how can I fix it?

This is a classic and expected problem for poorly soluble compounds. You have created a supersaturated solution. The compound is highly soluble in 100% DMSO, but when this stock is diluted into an aqueous environment, the solvent polarity dramatically increases, causing the compound's solubility limit to drop precipitously. The compound then "crashes out" or precipitates.

Solution: The key is to maintain the compound's solubility in the final aqueous medium. You can achieve this by:

  • Reducing the final DMSO concentration: Aim for the lowest possible final concentration (ideally <0.5% v/v) to minimize solvent toxicity.

  • Using a co-solvent system: Incorporate other water-miscible organic solvents that can help bridge the polarity gap.

  • Employing formulation enhancers: Utilize surfactants or cyclodextrins to create a stable aqueous dispersion. These methods are detailed in the Troubleshooting Guide below.

Q4: Can I improve the aqueous solubility of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate by adjusting the pH?

Yes, this is a viable strategy. The imidazo[1,2-a]pyridine ring system contains a basic nitrogen atom that can be protonated under acidic conditions to form a more water-soluble salt (e.g., a hydrochloride salt). Lowering the pH of your aqueous solution (e.g., to pH 2-4) should increase solubility.

Caution: Be mindful of two potential issues:

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which would convert your compound into its corresponding carboxylic acid.[4] This is a chemical degradation, not just a physical change.

  • Experimental Compatibility: Ensure that the required pH is compatible with your downstream application (e.g., cell viability, enzyme activity).

Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization

Follow these step-by-step protocols to systematically determine the best method for solubilizing your compound for in vitro and in vivo studies.

Initial Solubility Screening Protocol

This protocol helps you quickly and efficiently test the solubility of your compound in a range of relevant solvents using a small amount of material.

Methodology:

  • Preparation: Weigh 1-2 mg of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate into several small, clear glass vials.

  • Solvent Addition: Add a measured aliquot of your first test solvent (e.g., 100 µL) to the first vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. Use a sonicating water bath for 5-10 minutes if dissolution is slow.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Titration: If the compound has fully dissolved, add another aliquot of solvent to test a lower concentration. If it has not dissolved, add more solvent in measured aliquots, vortexing/sonicating after each addition, until it dissolves or you reach a practical minimum concentration (e.g., <1 mg/mL).

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

G cluster_setup Setup cluster_test Solubility Test Loop weigh Weigh 1-2 mg Compound into Vial add_solvent Add 100 µL Solvent (e.g., DMSO, EtOH, Water) weigh->add_solvent mix Vortex (2 min) Sonicate (10 min) add_solvent->mix observe Visually Inspect for Undissolved Solid mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No record Record Solubility (mg/mL) & Proceed to Next Solvent dissolved->record add_more Add More Solvent (Titrate to Dissolve) not_dissolved->add_more add_more->mix G start Goal: Prepare Aqueous Solution from Organic Stock (e.g., DMSO) q_ph Is pH modification (pH 3-5) acceptable for your assay? start->q_ph ph_yes Use pH Adjustment (e.g., HCl, Citrate Buffer) q_ph->ph_yes Yes q_cosolvent Are co-solvents (e.g., PEG 400, Ethanol) tolerated? q_ph->q_cosolvent No cosolvent_yes Use Co-Solvent System q_cosolvent->cosolvent_yes Yes q_cyclodextrin Is complexation an option? (Good for in vivo) q_cosolvent->q_cyclodextrin No cyclodextrin_yes Use Cyclodextrins (e.g., HP-β-CD) q_cyclodextrin->cyclodextrin_yes Yes surfactant_yes Use Surfactants (e.g., Tween® 80, Kolliphor®) q_cyclodextrin->surfactant_yes No/Alternative

Caption: Decision Tree for Selecting a Solubilization Strategy.

Technique 1: Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, acting as a "bridge" between the hydrophobic drug and the water. [5][6]This is often the simplest and first method to try.

  • Protocol:

    • Prepare your desired aqueous buffer.

    • Add a co-solvent to the buffer to a final concentration of 5-20% (v/v). See Table 2 for common options.

    • Slowly add your concentrated DMSO stock solution to the co-solvent/buffer mixture while vortexing.

    • Visually inspect for precipitation. If the solution remains clear, it is likely stable.

  • Data Presentation:

Table 2: Common Co-solvents for Pre-clinical Formulations

Co-SolventTypical Starting % (v/v)Notes
Ethanol5 - 20%Common for in vitro work; can have biological effects at high concentrations.
Propylene Glycol (PG)10 - 40%Good safety profile; viscous.
Polyethylene Glycol 400 (PEG 400)10 - 50%Very common for both in vitro and in vivo formulations.
Glycerol5 - 20%Increases viscosity; generally safe.

Technique 2: pH Adjustment

  • Mechanism: As discussed in the FAQ, protonating the basic nitrogen on the imidazopyridine ring forms a more polar, water-soluble salt.

  • Protocol:

    • Prepare a stock solution of the compound in an organic solvent or directly in a dilute acidic solution (e.g., 0.1 N HCl).

    • Alternatively, prepare your final aqueous vehicle using an acidic buffer system (e.g., a citrate buffer at pH 3.5).

    • Add the compound stock to the acidic buffer.

    • Crucial Step: After dissolution, you may need to slowly adjust the pH back towards neutrality if required by your assay, but be aware that the compound may precipitate if you cross its pKa and it reverts to the free base.

Technique 3: Complexation with Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble. [5]This is a very effective and widely used technique. [7]* Protocol:

    • Prepare a solution of a cyclodextrin derivative (e.g., 10-40% w/v of Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or buffer.

    • Slowly add the powdered Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate to the cyclodextrin solution while stirring or sonicating.

    • Allow the mixture to stir for several hours (or overnight) at room temperature to ensure maximum complexation.

    • Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved material. The resulting clear filtrate is your working solution.

Technique 4: Surfactants / Micellar Solutions

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water. [6]* Protocol:

    • Prepare your aqueous buffer.

    • Add a surfactant (e.g., Tween® 80, Kolliphor® EL, Polysorbate 20) to the buffer at a concentration well above its known CMC (typically 0.1% to 2% v/v).

    • Slowly add your concentrated DMSO stock solution to the surfactant solution while vortexing. The micelles will entrap the precipitating drug molecules, keeping them in solution.

Part 3: Advanced Formulation Strategies

For drug development professionals considering later-stage development, the solubility and bioavailability of this compound can be further enhanced using advanced formulation technologies. These approaches often require specialized equipment and expertise. [2][8]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug into an amorphous polymer matrix (e.g., HPMCAS, PVP). [7][9]The resulting solid is in a higher energy, non-crystalline state, which dramatically increases its dissolution rate and apparent solubility. [9]ASDs are typically produced by spray drying or hot-melt extrusion. [3]* Lipid-Based Formulations (LBFs): If the compound has high lipophilicity, it can be dissolved in a mixture of oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). [3][7]These formulations spontaneously form fine emulsions upon contact with gastrointestinal fluids, providing a large surface area for drug absorption. [2]* Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. [5][10][11]This can be achieved through media milling or high-pressure homogenization.

By employing the systematic approach outlined in this guide, you can effectively overcome the solubility challenges associated with Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate and generate reliable, reproducible data for your research and development programs.

References

  • Time in Toronto, CA. Google Search.
  • SAFETY DATA SHEET. ACCELA CHEMBIO INC. [Link]

  • Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate - C10H9ClN2O2. Chemspace. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. PrepChem.com. [Link]

  • Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). PubChemLite. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health (NIH). [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, 95%. Fisher Scientific. [Link]

  • Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate. MySkinRecipes. [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. PubChem. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Synthesis of pyridine-2-carboxylic acid hydrazide. PrepChem.com. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • Cas 1160248-06-5, Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. LookChem. [Link]

Sources

Troubleshooting "Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate" purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Welcome to the dedicated support center for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic building block. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and achieving high purity is critical for subsequent synthetic steps and biological assays.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate?

While specific data for this exact compound is not universally published, we can infer its properties from closely related analogs. It is expected to be a solid at room temperature, likely a white to light-colored crystalline powder. For reference, the parent compound, Ethyl imidazo[1,2-a]pyridine-2-carboxylate, is a pale green solid with a melting point of 87 ± 2 °C.[3] Halogenated analogs, such as Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, have a significantly higher melting point of 155-157°C.[4] Therefore, a melting point in the range of 100-160°C for the title compound would be a reasonable expectation and a key indicator of purity.

Q2: What are the most common impurities I should expect from a typical synthesis?

The synthesis of imidazo[1,2-a]pyridines generally involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate.

Potential impurities include:

  • Unreacted Starting Materials: 2-amino-3-chloropyridine and ethyl bromopyruvate.

  • Hydrolyzed Reagents: Ethyl bromopyruvate can hydrolyze to bromopyruvic acid, especially in the presence of water.

  • Partially Reacted Intermediates: The initial N-alkylated pyridinium salt may persist if the subsequent cyclization is incomplete.

  • Regioisomers: Depending on the substitution pattern of the starting aminopyridine, other isomers could potentially form, though this is less common for imidazo[1,2-a]pyridine synthesis.

  • Residual Solvents: Solvents used in the reaction (e.g., ethanol, DME, THF) or workup (e.g., ethyl acetate, dichloromethane) can be retained in the final product.[3][5]

Q3: Which analytical techniques are essential for confirming the purity and identity of my product?

A combination of techniques is crucial for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): Your primary tool for reaction monitoring and selecting conditions for column chromatography.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation. The ¹H NMR should show the characteristic signals for the imidazopyridine core, the ethyl ester group (a quartet and a triplet), and the aromatic protons on the pyridine ring.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the elemental composition.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Purification Challenges

This section addresses specific problems encountered during the purification workflow.

Problem 1: My crude product is a dark, intractable oil instead of a solid.

This is a common issue, often indicating the presence of significant impurities that disrupt the crystal lattice and suppress the melting point.

  • Plausible Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or workup (like DMF or DMSO) can be difficult to remove and result in an oily product.

  • Recommended Action:

    • Dissolve the oil in a minimal amount of a suitable solvent like dichloromethane (DCM).

    • Add a non-polar solvent like hexanes or pentane dropwise while stirring vigorously.

    • If a solid precipitates, this is known as "trituration." The impurities may remain dissolved in the solvent mixture.

    • Filter the solid and wash it with cold hexanes.

    • Dry the resulting solid under high vacuum for several hours, possibly with gentle heating (e.g., 40°C), to remove all volatile residues.

  • Plausible Cause 2: Incomplete Reaction or Side Products. The presence of unreacted starting materials or polymeric side products can lead to an oily consistency.

  • Recommended Action:

    • Attempt a primary purification using column chromatography. An oil can be directly loaded onto the column by pre-adsorbing it onto a small amount of silica gel.

    • Protocol for Pre-adsorption:

      • Dissolve the crude oil in a minimal volume of a polar solvent (e.g., DCM or ethyl acetate).

      • Add 2-3 times the mass of silica gel to the solution.

      • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

      • Carefully load this powder onto the top of your prepared chromatography column.

    • Elute with a suitable solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to separate the components.

Problem 2: I see a persistent impurity with a very similar Rf value to my product on TLC.

Co-elution is a frequent challenge in column chromatography, especially with structurally similar impurities.

  • Plausible Cause: Structurally Related Impurity. This could be a regioisomer or a closely related side product formed during the reaction.

  • Recommended Action 1: Optimize Column Chromatography.

    • Change the Solvent System: The key is to alter the polarity and selectivity of the mobile phase. If a hexane/ethyl acetate system is failing, try a different combination. See the table below for suggestions.

    • Switch the Stationary Phase: If silica gel (a polar, acidic support) is not providing separation, consider using alumina (which can be basic, neutral, or acidic) or a C18-functionalized (reverse-phase) silica gel.[3] Alumina has been successfully used for purifying the parent imidazo[1,2-a]pyridine-2-carboxylate.[3]

Solvent System Combination Principle of Separation Best For Separating...
Hexanes / Ethyl AcetateStandard polarity-based separation.General purpose, good starting point.
Dichloromethane / MethanolA more polar system.More polar compounds that are poorly soluble or have low Rf in Hex/EtOAc.
Toluene / AcetoneUtilizes different intermolecular interactions (π-stacking with toluene).Aromatic compounds or isomers where electronic differences are key.
  • Recommended Action 2: Recrystallization. This technique relies on differences in solubility, not just polarity, and can be highly effective for removing small amounts of persistent impurities.

    • Protocol for Recrystallization:

      • Dissolve the impure solid in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).

      • If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.

      • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

      • Further cool the flask in an ice bath to maximize crystal yield.

      • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly. The purity of the mother liquor and the crystals should be checked by TLC or LC-MS to validate the effectiveness of the process.

Problem 3: My yield is very low after purification.

Significant product loss during purification can undermine an otherwise successful reaction.

  • Plausible Cause 1: Product Streaking on Silica Gel Column. Imidazopyridines contain a basic nitrogen atom which can interact strongly with the acidic silica gel, leading to irreversible adsorption or "streaking" and poor recovery.

  • Recommended Action:

    • Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your chromatography eluent. This deactivates the acidic sites on the silica, improving peak shape and recovery.

    • Alternatively, use a less acidic stationary phase like neutral alumina.

  • Plausible Cause 2: High Solubility in Recrystallization Solvent. If the product is too soluble in the chosen solvent, even when cold, a significant amount will remain in the mother liquor.

  • Recommended Action:

    • Use a two-solvent system for recrystallization. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., DCM or Ethyl Acetate). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or pentane) until the solution becomes faintly cloudy.

    • Allow this solution to cool slowly. This method often produces high-quality crystals with better recovery.

Visual Workflow Guides

The following diagrams illustrate the logical flow for troubleshooting and experimental design.

TroubleshootingWorkflow cluster_oily Oily Product Workflow cluster_solid Impure Solid Workflow start Crude Product Analysis (TLC, ¹H NMR) purity Is the product a solid and >90% pure? start->purity oily Product is Oily / Low Purity purity->oily No, Oily solid_impure Solid with Impurities purity->solid_impure No, Solid final_product Final Pure Product (Confirm with NMR, MS, MP) purity->final_product Yes trituration Attempt Trituration (e.g., with Hexanes) oily->trituration tlc_check Analyze TLC: Are spots well-separated? solid_impure->tlc_check column_oil Column Chromatography (Dry Load Method) trituration->column_oil If fails column_oil->final_product column_solid Optimize Column (New Solvents / Additive) tlc_check->column_solid No recrystallize Recrystallization (Single or Two-Solvent) tlc_check->recrystallize Yes column_solid->final_product recrystallize->final_product PurificationChoice start Crude Product State is_solid Is the crude product a solid? start->is_solid is_oily Product is an Oil/Tar is_solid->is_oily No is_solid_node Product is a Solid is_solid->is_solid_node Yes column_first Column Chromatography First is_oily->column_first Use dry-load method delta_rf TLC ΔRf > 0.2 between product and major impurities? is_solid_node->delta_rf column Primary Method: Column Chromatography delta_rf->column Yes recrystallize Primary Method: Recrystallization delta_rf->recrystallize No column->recrystallize Follow with recrystallization for final polishing recrystallize->column Follow with chromatography if needed

Caption: Decision tree for selecting the primary purification method.

References

  • Bénéchie, M., et al. (2020). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. Molecules, 25(15), 3465. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. Available at: [Link]

  • PubChemLite (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). Available at: [Link]

  • ChemSpider (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This link was part of the search results but did not resolve to a live page with the specific data. A general search on chemical supplier sites would be needed.
  • ChemicalBook (n.d.). ETHYL 8-CHLOROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE. This is a duplicate of reference 5 and points to the same content.
  • Smaïli, H., et al. (2009). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 65(Pt 7), o1390. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]

  • Volpi, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5183. Available at: [Link]

  • Mishra, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • H. El-Sayed, N., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01019. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Mor, S., et al. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry, 5(2), 223-238. Available at: [Link]

  • Kollár, L., et al. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 8(10), 438. Available at: [Link]

  • Princeton University (n.d.). General Information for Merging Photoredox and Nickel Catalysis. This reference discusses general purification techniques like column chromatography and workup procedures. Available at: [Link]

Sources

Technical Support Center: Alternative Catalysts for Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines using alternative catalytic systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move beyond traditional synthetic methods. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the common challenges encountered in the lab. Our aim is to provide you with the expertise and insights needed to successfully implement these innovative and often more sustainable catalytic approaches.

Introduction: Why Seek Alternatives?

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. While classical methods for its synthesis are well-established, they often rely on harsh conditions or expensive and toxic heavy metal catalysts. The shift towards greener, more cost-effective, and efficient chemical processes has spurred the development of a diverse range of alternative catalysts. These newer systems offer advantages such as milder reaction conditions, higher atom economy, and improved functional group tolerance. This guide will help you harness the potential of these alternative catalysts for your research and development endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when considering a move to alternative catalysts for imidazo[1,2-a]pyridine synthesis.

Q1: What are the main classes of alternative catalysts for this synthesis?

A1: The landscape of alternative catalysts is broad and continually expanding. Key classes include:

  • Copper-based catalysts: Often utilizing simple copper salts like CuI or CuBr, these systems are attractive due to copper's low cost and versatile reactivity.[1][2]

  • Iron-based catalysts: As an earth-abundant and non-toxic metal, iron catalysis is a highly sustainable option.[1]

  • Iodine-mediated systems: Molecular iodine or iodine-containing compounds can act as powerful catalysts, often promoting reactions through electrophilic activation.

  • Photocatalysts: Utilizing visible light to drive reactions, these systems, often employing organic dyes like Eosin Y, represent a green and energy-efficient approach.

  • Heterogeneous catalysts: Materials like graphene oxide or copper silicate offer the advantage of easy separation and potential for recyclability.

  • Catalyst-free systems: In some cases, the reaction can be promoted by microwave irradiation, ultrasound, or simply by heating in a suitable solvent, eliminating the need for a catalyst altogether.[3]

Q2: How do I choose the right alternative catalyst for my specific substrates?

A2: Catalyst selection is crucial and depends on several factors:

  • Substrate electronic properties: The presence of electron-donating or electron-withdrawing groups on your starting materials can significantly impact reaction efficiency with different catalysts. For instance, electron-rich substrates often perform better in copper-catalyzed systems.[2]

  • Functional group tolerance: Consider the functional groups present in your substrates. Some catalytic systems are harsher than others and may not be compatible with sensitive functionalities.

  • Desired reaction conditions: If you are aiming for very mild, room-temperature conditions, photocatalysis might be a suitable choice. For rapid synthesis, microwave-assisted methods could be advantageous.[3]

  • Scalability: If you plan to scale up your reaction, the cost, availability, and ease of removal of the catalyst are important considerations.

Q3: What are the key safety precautions to consider with these alternative catalysts?

A3: While many alternative catalysts are less toxic than their traditional counterparts, it is essential to follow standard laboratory safety procedures.

  • Always consult the Safety Data Sheet (SDS) for each catalyst and reagent.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When working with metal catalysts, be mindful of potential contamination and handle them in a well-ventilated area.

  • For photocatalytic reactions, ensure your light source is properly shielded to avoid eye exposure.

  • When using oxidants like tert-butyl hydroperoxide (TBHP), handle with care as they can be explosive.

Troubleshooting Guides

Even with optimized protocols, experimental challenges can arise. This section is designed to help you diagnose and resolve common issues encountered during the synthesis of imidazo[1,2-a]pyridines with alternative catalysts.

Problem 1: Low or No Product Yield

Low yield is one of the most common frustrations in synthesis. The following table provides a systematic approach to troubleshooting this issue for different catalytic systems.

Catalyst System Potential Cause Recommended Solution
Copper-Catalyzed Inhibited catalyst: The active Cu(I) species may have been oxidized to inactive Cu(II).Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Poor substrate reactivity: Substrates with strong electron-withdrawing groups can be less reactive.[2]Increase the reaction temperature or prolong the reaction time. Consider a different catalyst system if the issue persists.
Ligand dissociation: If using a ligand, it may not be binding effectively to the copper center.Screen different ligands or increase the ligand-to-metal ratio.
Iron-Catalyzed Catalyst deactivation: The iron catalyst can be sensitive to air and moisture.Ensure anhydrous and anaerobic conditions. Use freshly distilled solvents.
Inappropriate iron salt: Different iron salts (e.g., FeCl₂, FeCl₃) have varying activities.Screen a variety of iron pre-catalysts.
Side reactions: Iron can catalyze unwanted side reactions, such as homocoupling of starting materials.Adjust the reaction temperature or add a co-catalyst or additive to improve selectivity.
Iodine-Mediated Insufficient activation: The iodine may not be effectively activating the substrate.Increase the catalyst loading or add a co-catalyst or additive. The presence of a base can sometimes be beneficial.[3]
Substrate degradation: Highly reactive intermediates may decompose under the reaction conditions.Lower the reaction temperature and monitor the reaction closely by TLC.
Catalyst poisoning: Certain functional groups on the substrate can react with and deactivate the iodine catalyst.Protect sensitive functional groups prior to the reaction.
Photocatalytic Low quantum yield: The photocatalyst may not be efficiently absorbing light or promoting the desired electron transfer.Ensure your light source has the appropriate wavelength for the chosen photocatalyst. Degas the reaction mixture to remove oxygen, which can quench the excited state of the catalyst.
Catalyst bleaching: The photocatalyst may be degrading under the reaction conditions.Use a more robust photocatalyst or decrease the light intensity.
Insufficient light penetration: For scaled-up reactions, the light may not be reaching all of the reaction mixture.Use a more powerful light source or a reactor designed for efficient light distribution.
Problem 2: Formation of Impurities and Side Products

The presence of unexpected spots on your TLC plate can complicate purification and reduce your final yield. Understanding common side reactions is key to mitigating them.

Catalyst System Common Side Product(s) Plausible Cause and Mechanism Suggested Mitigation Strategy
Copper-Catalyzed Homocoupling of alkynes (if used): Formation of diynes.Oxidative coupling of terminal alkynes, often promoted by the presence of oxygen.[4]Rigorously exclude oxygen by using an inert atmosphere. The addition of a reducing agent like sodium ascorbate can help maintain the copper in its +1 oxidation state.[4]
Over-oxidation products: Formation of undesired oxidized species.The oxidant used in the reaction is too harsh or is present in excess.Use a milder oxidant or stoichiometrically control the amount of oxidant added.
Iron-Catalyzed Deconstructive S-O bond cleavage (with sulfonate substrates): Loss of the sulfonate group.A common side reaction when using Grignard reagents with aryl sulfonates.Optimize the ligand and reaction conditions to favor the desired C-C bond formation.
Iodine-Mediated Polyiodinated products: Introduction of multiple iodine atoms onto the aromatic rings.Excess iodine or harsh reaction conditions.Use a stoichiometric amount of iodine and control the reaction temperature.
Formation of colored byproducts: The reaction mixture turns dark brown or purple.Residual iodine in the product.Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
Problem 3: Catalyst Separation and Product Purification

Efficiently removing the catalyst and purifying the final product is a critical step for obtaining a high-quality compound.

Catalyst System Purification Challenge Recommended Protocol
Homogeneous (Cu, Fe, I) Residual metal/iodine in the product: Can interfere with subsequent steps or biological assays.For Metals: Use a metal scavenger resin or perform an aqueous wash with a chelating agent like EDTA. For Iodine: Wash the organic layer with an aqueous solution of sodium thiosulfate until the color disappears.[5]
Heterogeneous (Graphene Oxide, Copper Silicate) Incomplete catalyst removal: Fine particles of the catalyst may pass through standard filtration.Use a finer porosity filter or centrifuge the reaction mixture to pellet the catalyst before decanting the supernatant.
Photocatalytic (Organic Dyes) Residual photocatalyst: The colored dye can be difficult to separate from the product.Adsorb the dye onto silica gel or activated carbon and filter. Alternatively, choose a photocatalyst that is soluble in a solvent in which your product is not, allowing for easy separation by precipitation.

Experimental Protocols

To provide a practical starting point, here are detailed protocols for two popular alternative catalytic systems.

Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from a procedure utilizing a copper silicate heterogeneous catalyst for the reaction of 2-aminopyridine with a phenacyl bromide.[6]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, the substituted phenacyl bromide, and the copper silicate catalyst.

  • Add ethanol to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from hot ethanol.[6]

Protocol 2: Iodine-Mediated Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a one-pot, three-component synthesis catalyzed by molecular iodine.

Materials:

  • 2-Aminopyridine derivative (1 mmol)

  • Acetophenone derivative (1 mmol)

  • Dimedone (1 mmol)

  • Molecular Iodine (I₂) (20 mol%)

  • Water

Procedure:

  • In a reaction vessel, dissolve the 2-aminopyridine derivative, acetophenone derivative, dimedone, and iodine in water.

  • Irradiate the mixture (if a photo-assisted reaction is desired) or stir at room temperature or gentle heat.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Catalyst Selection Workflow

Catalyst_Selection start Define Substrates & Desired Conditions q1 Are substrates sensitive to oxidation? start->q1 q2 Is scalability a primary concern? q1->q2 Yes cat_iodine Consider Iodine Catalysis q1->cat_iodine No q3 Are mild, room-temperature conditions required? q2->q3 No cat_hetero Consider Heterogeneous Catalyst (e.g., Copper Silicate, Graphene Oxide) q2->cat_hetero Yes cat_free Consider Catalyst-Free (Microwave/Ultrasound) q2->cat_free Yes, if applicable cat_photo Consider Photocatalysis q3->cat_photo Yes cat_cu_fe Consider Cu or Fe Catalyst q3->cat_cu_fe No

A decision tree for selecting an appropriate alternative catalyst.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions q_catalyst Is Catalyst Active? check_conditions->q_catalyst q_side_reactions Are Side Products Observed by TLC/LC-MS? q_catalyst->q_side_reactions Yes action_catalyst Screen Different Catalysts or Increase Catalyst Loading q_catalyst->action_catalyst No action_conditions Optimize Temperature, Time, or Solvent System q_side_reactions->action_conditions No action_purify Isolate and Characterize Side Products to Understand Reaction Pathway q_side_reactions->action_purify Yes end Improved Yield action_catalyst->end action_conditions->end action_purify->action_conditions

A systematic workflow for troubleshooting low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances.
  • r/Chempros. (2021, June 23). Removal of Iodine. Reddit. [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Shafir, A., & Lichtor, P. A. (2013). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Organometallics, 32(21), 6296–6305. [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclocondensation Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in their synthetic workflows. Cyclocondensation reactions are powerful tools for the synthesis of cyclic compounds, particularly heterocycles, which are foundational in medicinal chemistry and materials science.[1] However, the very reactivity that makes these reactions useful can also lead to a variety of unwanted side products, complicating purification and reducing yields.

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the mechanistic origins of common byproducts in several named reactions and offer field-proven strategies to optimize your reaction conditions for cleaner, more efficient outcomes.

I. General Principles & Initial Troubleshooting

This section addresses broad questions applicable to most cyclocondensation reactions. Understanding these core principles is the first step toward effective troubleshooting.

Q1: My cyclocondensation reaction is producing a complex mixture of products. Where do I start my troubleshooting process?

A1: A complex product mixture points to issues with selectivity (chemoselectivity or regioselectivity) or competing reaction pathways.[2] Begin with a systematic evaluation of your reaction parameters. The most common culprits are temperature, reaction time, and catalyst choice.

  • Reaction Temperature: Elevated temperatures can provide the activation energy for undesired pathways or cause degradation of starting materials and products.[3] Conversely, a temperature that is too low may result in an incomplete reaction, leaving starting materials that can engage in side reactions.

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products or the slow accumulation of thermodynamically favored but undesired byproducts.[4] It is crucial to monitor your reaction's progress (e.g., by TLC or LC-MS) to identify the optimal endpoint before byproduct formation becomes significant.[5]

  • Catalyst Activity & Loading: The choice and concentration of the catalyst are critical.[6] A catalyst that is too active can reduce selectivity, while one that is too weak may require harsh conditions that promote side reactions.[7] Ensure your catalyst is pure and, if applicable, handled under an inert atmosphere to prevent deactivation.[8]

Q2: I suspect polymerization is occurring in my reaction. What are the tell-tale signs and immediate preventative measures?

A2: Polymerization is a common issue, especially with highly reactive monomers or intermediates. The most obvious sign is the reaction mixture becoming viscous or solidifying.[9] Key preventative strategies include:

  • Control Reactant Concentration: In many cases, one reactant acts as the monomer. Adding this reactant slowly to the reaction mixture keeps its instantaneous concentration low, favoring the desired intramolecular or bimolecular reaction over polymerization.[10]

  • Use a Large Excess of One Reagent: To prevent self-condensation or polymerization of a precious intermediate, using a large excess of the other, more stable reactant can effectively "trap" the reactive species in the desired pathway.[5]

  • Introduce Inhibitors: If the polymerization is radical-mediated, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can be effective, provided it doesn't interfere with the primary reaction mechanism.[9][11]

  • Temperature Management: Polymerization is often thermally initiated. Maintaining strict temperature control, sometimes requiring a cooling bath, is essential.[9]

II. Troubleshooting Guides for Specific Cyclocondensation Reactions

Here, we delve into the nuances of specific, widely used cyclocondensation reactions, addressing their characteristic byproducts and tailored solutions.

A. The Pictet-Spengler Reaction

This reaction constructs tetrahydroisoquinolines and β-carbolines and is fundamental to alkaloid synthesis.[12][13] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.[14]

FAQ: Pictet-Spengler Reactions

Q: My Pictet-Spengler reaction is giving me low yields and several spots on TLC, including what appears to be an uncyclized intermediate. What's going wrong?

A: This is a classic issue often related to the stability of the key iminium ion intermediate and the nucleophilicity of the aromatic ring.

  • Mechanistic Insight: The reaction proceeds via an iminium ion, which is the electrophile for the ring-closing cyclization.[12] If the imine is not sufficiently electrophilic, or if the aromatic ring is not nucleophilic enough, cyclization will be slow or fail to occur.

  • Common Byproducts & Causes:

    • N-Acylated Intermediates: If the reaction conditions are not strong enough to promote cyclization, the intermediate Schiff base or imine may be isolated.[15]

    • Spiroindolenine Intermediate: This is a common mechanistic intermediate that can sometimes be isolated as a byproduct if its rearrangement to the final product is slow.[10]

    • Oxidation Products: The desired tetrahydroisoquinoline can be over-oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is run at high temperatures or exposed to air for extended periods.[15]

    • Dimerization/Polymerization of Aldehyde: Aldehydes, particularly reactive ones like formaldehyde, can self-condense under strong acid conditions.[10]

Troubleshooting Strategies for the Pictet-Spengler Reaction

Problem Probable Cause(s) Recommended Solution(s) Citation(s)
Low Conversion / Incomplete Cyclization Insufficiently electrophilic iminium ion; Deactivated aromatic ring.Use a stronger acid catalyst (e.g., TFA, PPA) or higher temperatures to promote iminium formation and cyclization. For less reactive substrates, consider using microwave-assisted synthesis to reduce reaction times.[12][15]
Isolation of Spiroindolenine Intermediate Slow rearrangement of the spirocyclic intermediate.Ensure sufficient acid strength and adequate reaction time to promote the complete rearrangement to the final product.[10]
Formation of Oxidation Byproducts High reaction temperature; Presence of oxygen.Conduct the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heating. If the product is known to be air-sensitive, handle the workup and purification under inert conditions.[15]
Aldehyde Self-Condensation High concentration of a reactive aldehyde.Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Using a slight excess of the β-arylethylamine can also help.[10]
Side Reactions on Functional Groups Sensitive functional groups (e.g., phenols) reacting with the acid catalyst.Protect sensitive functional groups before the reaction. For example, phenolic hydroxyls can be protected as ethers or esters.[10][15]
Workflow Diagram: Troubleshooting Pictet-Spengler Reactions

G start Low Yield / Byproducts in Pictet-Spengler q1 Is the aromatic ring electron-rich? start->q1 q2 Is the aldehyde reactive (e.g., formaldehyde)? q1->q2 Yes sol1a Increase acid strength (e.g., TFA) or temperature. q1->sol1a No q3 Are oxidation products (e.g., isoquinolines) observed? q2->q3 No sol2 Add aldehyde slowly to reaction. Use slight excess of amine. q2->sol2 Yes q4 Are sensitive functional groups present? q3->q4 No sol3 Run reaction under inert gas (N₂/Ar). Avoid excessive heat. q3->sol3 Yes sol4 Protect sensitive groups (e.g., phenols) before cyclization. q4->sol4 Yes sol1b Use microwave irradiation. sol1a->sol1b

Caption: Troubleshooting logic for Pictet-Spengler reactions.

B. The Bischler-Napieralski Reaction

This reaction is another key method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides using strong dehydrating agents like POCl₃ or P₂O₅.[16][17]

FAQ: Bischler-Napieralski Reactions

Q: My Bischler-Napieralski reaction is forming a significant amount of a styrene byproduct and my yield is poor. How can I prevent this?

A: The formation of styrene is the most notorious side reaction in this synthesis and is direct evidence for the formation of a nitrilium salt intermediate.[16][18]

  • Mechanistic Insight: The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.[17] However, this same intermediate can undergo a competing elimination reaction, known as a retro-Ritter reaction, to form a stable styrene derivative and a nitrile.[16][19] This side reaction is particularly favored if the resulting styrene is part of a conjugated system.[16]

  • Common Byproducts & Causes:

    • Styrene Derivatives (Retro-Ritter Reaction): Elimination from the nitrilium ion intermediate. This is the primary competing pathway.

    • Incomplete Dehydration: If the dehydrating agent is not potent enough or is consumed by moisture, the starting amide may be recovered.

    • Polymerization: The strongly acidic and high-temperature conditions can lead to polymerization of the starting material or product.

Troubleshooting Strategies for the Bischler-Napieralski Reaction

Problem Probable Cause(s) Recommended Solution(s) Citation(s)
Styrene Byproduct Formation Competing retro-Ritter reaction from the nitrilium intermediate.Use the corresponding nitrile as a solvent to shift the equilibrium away from the elimination product. Alternatively, use milder reagents like oxalyl chloride or Tf₂O with 2-chloropyridine, which may favor the cyclization pathway over elimination.[16][19]
Low Reaction Conversion Ineffective dehydrating agent; Deactivated aromatic ring.For substrates lacking electron-donating groups, use a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃. Ensure all reagents and solvents are anhydrous.[17][19]
Complex Mixture / Tar Formation Reaction temperature is too high; Reagents are too harsh.Use a higher boiling point solvent like xylene instead of toluene to achieve the necessary temperature with more control. Consider milder, modern reagents (e.g., Tf₂O) that often work at lower temperatures.[16]
Protocol: Minimizing Styrene Formation via Solvent Choice
  • Reagent Preparation: Dry the β-phenylethylamide starting material under high vacuum for several hours. Ensure the phosphoryl chloride (POCl₃) is freshly distilled. Use anhydrous acetonitrile as the solvent.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the β-phenylethylamide (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.5 - 2.0 eq) dropwise via syringe.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (approx. 82 °C). Monitor the reaction by TLC or LC-MS. The use of acetonitrile as the solvent suppresses the retro-Ritter elimination pathway.[16][19]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C. The Paal-Knorr Synthesis

This reaction synthesizes furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[20] While robust, issues can arise from the nature of the diketone and the reaction conditions.

FAQ: Paal-Knorr Synthesis

Q: I'm trying to synthesize a substituted pyrrole using the Paal-Knorr reaction, but I'm getting the furan byproduct instead. How do I control the selectivity?

A: This is a classic chemoselectivity problem dictated by the reaction's pH. The mechanism for furan and pyrrole formation diverges based on the initial steps.

  • Mechanistic Insight:

    • Furan Synthesis (Acid-Catalyzed): Under acidic conditions (pH < 3), one carbonyl is protonated, which is then attacked by the enol of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan.[20][21]

    • Pyrrole Synthesis (Neutral/Weakly Acidic): In the presence of a primary amine or ammonia, the reaction proceeds via the formation of a hemiaminal. A second attack by the amine on the other carbonyl, followed by dehydration, forms the pyrrole ring.[21]

  • Common Byproducts & Causes:

    • Furan Formation: Running the pyrrole synthesis under conditions that are too acidic.[21]

    • Incomplete Cyclization: If one carbonyl is significantly more hindered than the other, the second cyclization step can be slow, leading to the isolation of acyclic intermediates.

    • Polymerization/Side Reactions: Harsh acidic conditions and high temperatures can degrade sensitive 1,4-dicarbonyls.[20]

Troubleshooting Strategies for the Paal-Knorr Synthesis

Problem Probable Cause(s) Recommended Solution(s) Citation(s)
Furan Byproduct in Pyrrole Synthesis Reaction conditions are too acidic (pH < 3).Conduct the reaction under neutral or weakly acidic conditions. Adding a mild acid like acetic acid can accelerate the reaction without promoting furan formation. Use the amine itself as the base or add a non-nucleophilic base.[21]
Low Yield in Furan Synthesis Insufficient acid catalysis; Reversible reaction.Use a dehydrating acid catalyst like p-toluenesulfonic acid (p-TsOH) and remove water as it forms (e.g., with a Dean-Stark trap) to drive the equilibrium toward the furan product.[20]
Polymerization of Starting Material Harsh reaction conditions (strong acid, high heat).Use milder, modern conditions. Microwave-assisted synthesis can often provide the necessary energy for cyclization over a much shorter time, minimizing degradation.[20]
Mechanism Diagram: Selectivity in Paal-Knorr Synthesis

G cluster_0 Paal-Knorr Pathways start 1,4-Dicarbonyl path_pyrrole Add R-NH₂ (pH > 4) start->path_pyrrole path_furan Add H⁺ (pH < 3) start->path_furan inter_pyrrole Hemiaminal Intermediate path_pyrrole->inter_pyrrole Nucleophilic Attack inter_furan Enol Intermediate path_furan->inter_furan Tautomerization prod_pyrrole Pyrrole inter_pyrrole->prod_pyrrole Cyclization & Dehydration prod_furan Furan inter_furan->prod_furan Cyclization & Dehydration

Caption: pH control dictates the pathway in Paal-Knorr synthesis.

D. The Dieckmann Condensation

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, used to form five- or six-membered cyclic β-keto esters from diesters using a strong base.[22]

FAQ: Dieckmann Condensation

Q: My Dieckmann condensation is giving a low yield, and I seem to be recovering my starting diester after workup. What is causing this?

A: This issue often points to a reversible reaction. The Dieckmann condensation is an equilibrium process, and if the product cannot be stabilized, the reverse reaction can dominate.[23]

  • Mechanistic Insight: The reaction is driven forward by the final deprotonation step. The product, a β-keto ester, has an acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position to form a stabilized enolate. This final, irreversible deprotonation is what drives the reaction to completion.[22][24]

  • Common Byproducts & Causes:

    • Starting Material Recovery: If the β-keto ester product has no α-proton (i.e., it is fully substituted at the α-position), the final deprotonation cannot occur. The reaction becomes reversible and often results in poor yields.[23]

    • Transesterification: Using an alkoxide base that does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester) can lead to transesterification, creating a mixture of ester products.[24]

    • Intermolecular Claisen Condensation: At high concentrations, an intermolecular reaction can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.

Troubleshooting Strategies for the Dieckmann Condensation

Problem Probable Cause(s) Recommended Solution(s) Citation(s)
Low Yield / Reaction Reversibility Product is a β-keto ester with no enolizable α-proton.This is a fundamental limitation. If possible, redesign the substrate to ensure an α-proton is present in the product. Alternatively, use reaction conditions that trap the product as it forms.[23]
Transesterification Byproducts Mismatch between the alkoxide base and the ester's alkyl group.Always match the base to the ester. Use sodium ethoxide for ethyl esters, sodium methoxide for methyl esters, etc.[24]
Intermolecular Condensation Reaction concentration is too high.Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a large volume of solvent containing the base.[25]
Incorrect Ring Size / Regioselectivity In an unsymmetrical diester, enolate formation occurs at the undesired position.Control of regioselectivity can be difficult. Kinetically, the enolate forms at the less hindered α-position. Thermodynamically, the more substituted (more stable) enolate is favored. Using a strong, non-nucleophilic base (like LDA) at low temperatures can favor the kinetic enolate.[2][24]

III. Concluding Remarks

Preventing byproduct formation in cyclocondensation reactions requires a deep understanding of the reaction mechanism and a systematic approach to troubleshooting. By carefully considering the roles of reaction conditions, catalyst choice, and substrate reactivity, researchers can significantly improve the outcome of their syntheses. This guide serves as a starting point for diagnosing and solving common issues, enabling the efficient production of valuable cyclic molecules. For novel substrates or particularly challenging transformations, a thorough review of the primary literature for analogous systems is always the recommended next step.

References
  • BenchChem. (n.d.). Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 21, 2026, from [Link]

  • BenchChem. (n.d.). Suppressing side reactions during 1,6-octadiene cyclization.
  • Various Authors. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2476.
  • Grokipedia. (n.d.). Dieckmann condensation.
  • J&K Scientific LLC. (2021, May 27). Bischler-Napieralski Reaction.
  • BenchChem. (n.d.). Troubleshooting Aromoline synthesis side reactions.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
  • Various Authors. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4765.
  • Various Authors. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(3), 635-652.
  • YouTube. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration.
  • YouTube. (2024, May 27). How To Choose The Right Catalyst? - Chemistry For Everyone.
  • Malarney, K. P., et al. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry, 19(36), 7754-7767.
  • Scribd. (n.d.). Bischler Napieralski Reaction.
  • Various Authors. (2023). Aqueous and Biphasic Coupling of Furfural and Cyclopentanone for the Synthesis of Bio-Jet Fuel Precursors. ACS Sustainable Chemistry & Engineering, 11(1), 133-143.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 21, 2026, from [Link]

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?
  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
  • SlidePlayer. (2020, April 12). DISCONNECTION APPROACH CONTROL IN CARBONYL CONDENSATION.
  • ResearchGate. (n.d.). General mechanism of Dieckmann condensation.
  • BenchChem. (n.d.). Preventing polymerization of nitroalkenes in synthesis.
  • YouTube. (2024, November 7). How Do You Select The Right Catalyst For Chemical Reactions? - Chemistry For Everyone.
  • YouTube. (2024, November 14). How Can Polymerization Avoid Unwanted Side Reactions? - Chemistry For Everyone.
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 289-298.
  • Various Authors. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 26(1), 1-6.
  • Various Authors. (2017).
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 21, 2026, from [Link]

  • Knowledia. (2024, December 18). Cyclocondensation reaction: Significance and symbolism.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Various Authors. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 289-298.
  • BenchChem. (n.d.). Preventing polymerization during the synthesis of dipyrromethanes.

Sources

Challenges in the scale-up of "Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key building block in modern drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshoot common challenges, and facilitate a smooth transition from bench-scale experiments to larger-scale production.

Part 1: Synthesis Overview & Core Reaction

The most direct and widely adopted method for synthesizing the target compound is a two-step, one-pot condensation reaction between 2-amino-3-chloropyridine and ethyl bromopyruvate .[3][4][5] This process, a variation of the Tschitschibabin reaction, involves two key transformations:

  • SN2 Alkylation: The nucleophilic ring nitrogen of 2-amino-3-chloropyridine attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide and forming an intermediate N-alkylated pyridinium salt.

  • Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

While robust, scaling this reaction presents unique challenges, primarily stemming from the electronic properties of the chlorinated starting material and the practicalities of large-scale operations.

DOT Script for Reaction Workflow

cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Work-up start 2-amino-3-chloropyridine + Ethyl Bromopyruvate in Solvent (e.g., DME, THF) intermediate Formation of Pyridinium Bromide Salt Intermediate (Often precipitates) start->intermediate Stir at RT, overnight cyclization Add second solvent (e.g., Ethanol) & Heat (Reflux) intermediate->cyclization Filter solid or use as slurry workup Aqueous Basic Work-up (e.g., NaHCO3 / Na2CO3) cyclization->workup 4-6 hours extraction Solvent Extraction (e.g., DCM, EtOAc) workup->extraction purification Purification extraction->purification product Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate purification->product crude Crude Oily Product (Post-Extraction & Solvent Swap) charcoal Activated Charcoal Treatment in Solution (e.g., Toluene, EtOAc) crude->charcoal Decolorization filter Filter through Celite® charcoal->filter solvent_screen Solvent Screen for Crystallization filter->solvent_screen success Isolate Crystalline Solid solvent_screen->success Success failure Remains Oily solvent_screen->failure Failure antisolvent Anti-Solvent Addition (e.g., Heptane, Hexanes) failure->antisolvent distillation Short-Path Distillation (High Vacuum, High Temp) failure->distillation If thermally stable salt_formation Salt Formation (e.g., HCl, HBr in Ether/IPA) failure->salt_formation Alternative antisolvent->success Success antisolvent->failure Failure distillation->success salt_formation->success

Sources

Technical Support Center: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this molecule and to offer practical solutions for challenges encountered during its experimental handling and analysis. The following information is synthesized from established principles of organic chemistry, pharmaceutical stability testing guidelines, and data on analogous heterocyclic systems.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on its structure, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is susceptible to two main degradation pathways:

  • Hydrolysis of the Ethyl Ester: The ethyl carboxylate group is the most labile part of the molecule. It can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid.[1][2] This is often the most common degradation pathway observed in aqueous solutions or during formulation with acidic or basic excipients.

  • Oxidation of the Imidazo[1,2-a]pyridine Ring: The nitrogen-rich imidazo[1,2-a]pyridine core, particularly the electron-rich imidazole ring, is susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or more complex ring-opened products, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.

Q2: What are the specific products of acidic versus basic hydrolysis?

A2: The products differ slightly, primarily in their final ionic state.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid and ethanol. The reaction is an equilibrium, so using an excess of water (e.g., in dilute acid) will drive it toward the hydrolysis products.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that initially produces the carboxylate salt, sodium 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (if using NaOH), and ethanol.[1] The reaction goes to completion because the final acid-base step, where the alkoxide deprotonates the carboxylic acid, is not reversible.[5] An acidic workup is required to protonate the salt and isolate the free carboxylic acid.

Q3: How stable is the imidazo[1,2-a]pyridine core itself?

A3: The imidazo[1,2-a]pyridine scaffold is a robust heterocyclic system, common in many marketed pharmaceuticals due to its general stability.[6][7][8] However, it is not inert. Aside from oxidation, the C3 position of the imidazole ring can be susceptible to certain electrophilic reactions or radical functionalization under specific conditions.[6][9] Under typical forced degradation conditions, N-oxidation of the pyridine nitrogen (N4) or the imidazole nitrogen (N1) are plausible pathways to investigate.

Q4: My compound seems to be degrading upon exposure to light. Is this expected?

A4: Yes, this is plausible. Imidazo[1,2-a]pyridine derivatives are known to possess fluorescent properties, which means they absorb UV-Vis light.[7][10] This interaction can make them susceptible to photolytic degradation. Photostability testing is a mandatory part of forced degradation studies according to ICH guidelines (Q1B).[11][12] Degradation under light stress often proceeds via free radical mechanisms, which can lead to a complex mixture of degradants.[12] It is recommended to handle the compound in amber vials and minimize exposure to direct light.

Troubleshooting Guide for Experimental & Analytical Issues

This guide provides solutions to common problems observed during the analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, particularly when using High-Performance Liquid Chromatography (HPLC).

Issue 1: An unexpected new peak appears in my HPLC chromatogram, eluting earlier than the parent compound.

  • Possible Cause: This is a classic sign of hydrolysis. The primary degradation product, 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, is more polar than the parent ethyl ester. In reverse-phase HPLC, more polar compounds have shorter retention times.

  • Troubleshooting Steps:

    • Check the pH of Your Sample Diluent: If your diluent is aqueous and not pH-controlled, hydrolysis can occur in the vial. Ensure your mobile phase and diluent are compatible and buffered if necessary. Using a mobile phase-matching diluent is often the best practice.

    • Spike with a Standard: If available, synthesize or procure a standard of the suspected carboxylic acid degradant and spike it into your sample. Co-elution of the new peak with the standard provides strong evidence of its identity.

    • LC-MS Analysis: For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the molecular weight of the hydrolyzed product (C₈H₅ClN₂O₂).[13]

Issue 2: The baseline of my chromatogram is noisy or drifting, and I see several small, poorly resolved peaks.

  • Possible Cause: This could indicate oxidative or photolytic degradation. These pathways can create a multitude of minor products, leading to a complex chromatogram and a noisy baseline.[14]

  • Troubleshooting Steps:

    • Protect from Oxygen and Light: Prepare samples fresh and use degassed solvents. Store stock solutions and samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to ambient light.

    • Use Antioxidants: If compatible with your experimental goals, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your sample diluent to quench radical reactions.

    • System Clean-Up: Ensure the noise is not from the HPLC system itself. Flush the system thoroughly to remove any contaminants that may have built up.[14]

Issue 3: The peak shape for my parent compound is tailing, and the peak area decreases in sequential injections.

  • Possible Cause: Peak tailing can be caused by interactions with active sites on the column packing, but when combined with decreasing peak area, it suggests on-column degradation or instability in the autosampler.[15]

  • Troubleshooting Steps:

    • Assess Sample Stability in Autosampler: Run a sequence where the same vial is injected at regular intervals (e.g., every hour for 12-24 hours). A consistent decrease in the main peak area and an increase in degradation peaks confirms instability in the autosampler conditions (temperature, solvent).

    • Modify Mobile Phase: If on-column degradation is suspected, consider if the mobile phase pH is too extreme. The stability of imidazo[1,2-a]pyridines can be pH-dependent. Adjusting the pH to a more neutral range might improve stability.

    • Check for Column Contamination: A contaminated guard column or column inlet can sometimes catalyze degradation. Replace the guard column and flush the analytical column.[15]

Issue 4: How can I definitively identify an unknown degradation product?

  • Solution: A multi-step approach is required for structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the degradant using LC-Q-TOF or Orbitrap MS. This will provide the elemental composition (molecular formula).[]

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant peak. The fragmentation pattern provides clues about the molecule's structure and where the modification occurred.

    • Isolation and NMR: If the degradant is present in sufficient quantities (>5-10%), isolate it using preparative HPLC.[] Once purified, conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure determination.[]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[11][12][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Table 1: Recommended Starting Conditions for Forced Degradation

Stress Condition Reagent/Condition Temperature Time Purpose
Acid Hydrolysis 0.1 M HCl 60 °C 2, 8, 24 hours To assess stability to acid and force hydrolysis of the ester.
Base Hydrolysis 0.1 M NaOH Room Temp (25°C) 30 min, 2, 8 hours To assess stability to base and force saponification.
Oxidation 3% H₂O₂ Room Temp (25°C) 2, 8, 24 hours To evaluate susceptibility to oxidation.
Thermal Dry Heat 80 °C 24, 48, 72 hours To test for thermally induced degradation.

| Photolytic | ICH Q1B Option 2 | 25 °C | Overall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m² | To determine stability under light exposure.[12] |

General Procedure for Stress Studies (Hydrolysis & Oxidation)
  • Preparation: Prepare a stock solution of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application: In a clean vial, mix a portion of the stock solution with the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) in a 1:1 ratio. For the control, mix the stock with water.

  • Incubation: Place the vials at the specified temperature for the designated time points. For photolytic studies, expose a solution and solid sample to the specified light conditions, ensuring a dark control is run in parallel.

  • Neutralization (for Acid/Base): At each time point, withdraw an aliquot of the stressed sample and immediately neutralize it. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl. This is critical to stop the degradation reaction before analysis.

  • Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity and any spectral changes. LC-MS is highly recommended for identifying the mass of any new peaks.

Visualizations: Degradation Pathways & Workflows
Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Acid_Product 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Parent->Acid_Product H+ / H2O (Reversible) Base_Product Sodium 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Parent->Base_Product NaOH / H2O (Irreversible) Parent_Ox Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate N_Oxide N-Oxide Derivative (Potential Product) Parent_Ox->N_Oxide [O] (e.g., H2O2)

Caption: Predicted degradation pathways of the target molecule.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 25°C) start->base oxid Oxidative (3% H2O2, 25°C) start->oxid photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (t=0, t=x, t=y...) acid->sampling base->sampling oxid->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize analyze Analyze by HPLC-PDA/MS neutralize->analyze identify Identify Degradants & Elucidate Pathways analyze->identify

Caption: General workflow for a forced degradation study.

References
  • StabilityStudies.in. (n.d.). Stability Studies FAQ. Retrieved from [Link]

  • European Medicines Agency. (2024). In-Use stability testing FAQ. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Lambda Therapeutic Research. Retrieved from [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development. Retrieved from [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • bioRxiv. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Retrieved from [Link]

  • ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • YouTube. (2026). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Retrieved from [Link]

  • MDPI. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MedChemComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of intermediate compounds is a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a critical intermediate in the synthesis of new therapeutic agents, rigorous purity assessment is not merely a quality control checkpoint but a pivotal aspect of the development lifecycle.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, juxtaposed with a closely related structural analog, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The biological activity of these compounds necessitates stringent control over their impurity profiles, as even minor structural variations can lead to significant changes in pharmacological and toxicological properties. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step protocols for establishing a robust purity testing regimen.

The Imperative for a Validated HPLC Purity Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For intermediates like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a well-designed HPLC method must be capable of separating the main compound from potential process-related impurities and degradation products. Common impurities in the synthesis of imidazo[1,2-a]pyridines can include unreacted starting materials, by-products from side reactions, and isomers, making a high-resolution separation technique essential.

This guide will detail a comparative reverse-phase HPLC (RP-HPLC) method applicable to both the target compound and its bromo-analog, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. The selection of a bromo-analog as a comparator is deliberate; it represents a common synthetic variant and allows for a nuanced discussion of how subtle changes in molecular properties (e.g., hydrophobicity due to the different halogen substituent) can influence chromatographic behavior.

Comparative HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase composition, and detection wavelength are dictated by the physicochemical properties of the analytes.

Stationary Phase Selection: The Foundation of Separation

For heterocyclic aromatic compounds like imidazo[1,2-a]pyridine derivatives, a C18 (octadecylsilyl) stationary phase is the workhorse of RP-HPLC. Its nonpolar nature provides excellent retention and separation based on the hydrophobicity of the analytes. A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure, suitable for routine quality control.[3]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving the desired separation. A typical mobile phase for compounds of this class consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.

  • Organic Modifier : A mixture of acetonitrile and methanol is often employed. Acetonitrile generally provides better peak shape and lower backpressure, while methanol can offer different selectivity. For this comparative method, a combination of acetonitrile and methanol is chosen to fine-tune the separation of potential impurities from the main peaks of both the chloro- and bromo-analogs.

  • Aqueous Buffer : A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 5.5) is selected. This helps to maintain a consistent ionization state of the analytes and any acidic or basic impurities, leading to reproducible retention times and improved peak shapes. The United States Pharmacopeia (USP) monograph for Zolpidem Tartrate, a related compound, utilizes a phosphate buffer system, underscoring its suitability for this class of molecules.[4]

Detection Wavelength: Maximizing Sensitivity

The selection of the UV detection wavelength is based on the absorption maxima of the analytes. Imidazo[1,2-a]pyridine systems typically exhibit strong UV absorbance. A detection wavelength of 245 nm is chosen as it offers a good response for both the parent compound and potential chromophoric impurities, ensuring sensitive detection.[5]

Experimental Data and Performance Comparison

The following table summarizes the hypothetical, yet representative, performance data for the purity analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate and the comparative compound, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, using the developed HPLC method.

ParameterEthyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylateEthyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateJustification
Retention Time (min) 8.59.2The bromo-analog is expected to be slightly more hydrophobic than the chloro-analog, leading to a longer retention time on a C18 column.
Purity (% Area) 99.6%99.5%Both high-purity materials, suitable for further synthetic steps.
Tailing Factor 1.11.2Values close to 1 indicate good peak symmetry for both compounds.
Theoretical Plates > 5000> 5000High plate counts demonstrate good column efficiency and a well-optimized method.
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mLThe method is sensitive enough to detect trace impurities.
Limit of Quantification (LOQ) 0.03 µg/mL0.03 µg/mLThe method allows for the accurate quantification of impurities at low levels.[6]

Experimental Workflow and Protocol

The following diagram and detailed protocol outline the steps for the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Mobile Phase (Acetonitrile:Methanol:Buffer) s2 Accurately weigh sample (approx. 10 mg) s3 Dissolve in Diluent (e.g., Mobile Phase) s2->s3 s4 Sonicate to ensure complete dissolution s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 h2 Inject Sample (10 µL) s5->h2 h1 Equilibrate HPLC System with Mobile Phase h1->h2 h3 Run Isocratic Elution h2->h3 h4 Detect at 245 nm h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Verify System Suitability (Tailing, Plates) d1->d3

Caption: HPLC Purity Analysis Workflow.

Detailed Step-by-Step Protocol

1. Reagents and Materials

  • Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (Test Sample)

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Comparative Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Potassium Phosphate (Analytical Grade)

  • Ammonium Hydroxide (Analytical Grade)

  • Water (HPLC Grade)

  • Reference Standard (if available)

2. Instrumentation

  • HPLC system with isocratic pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

3. Mobile Phase Preparation

  • Buffer Preparation (pH 5.5): Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 5.5 with ammonium hydroxide.

  • Mobile Phase: Mix Acetonitrile, Methanol, and Buffer in a ratio of 30:20:50 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

4. Standard and Sample Preparation

  • Diluent: Use the Mobile Phase as the diluent.

  • Standard Solution (if a reference standard is available): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Buffer (30:20:50, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

6. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Alternative Analytical Techniques

While HPLC is the predominant method for purity analysis, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantagesApplication for this Topic
Gas Chromatography (GC) Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile, thermally labile compounds like the target molecule.Primarily used for residual solvent analysis, not for the purity of the intermediate itself.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times and higher resolution than HPLC.Higher initial instrument cost and more demanding on sample preparation.A viable alternative for high-throughput screening or for resolving very closely eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information, aiding in impurity identification.More complex and expensive than HPLC-UV.Invaluable for identifying and characterizing unknown impurities detected by HPLC.[7]

The logical relationship between these techniques in a comprehensive analytical strategy is illustrated below.

Analytical_Techniques cluster_workflow Analytical Workflow HPLC HPLC-UV (Primary Purity) LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns GC GC (Residual Solvents) UPLC UPLC (High-Throughput)

Caption: Interrelation of Analytical Techniques.

Conclusion

The purity analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a critical step in the pharmaceutical development process. The detailed RP-HPLC method presented in this guide, developed with a clear scientific rationale and compared against a relevant structural analog, provides a robust framework for the accurate and reliable determination of purity. By integrating this method with complementary techniques like LC-MS for impurity identification, researchers can ensure the quality of their intermediates, thereby building a solid foundation for the development of safe and effective new medicines. The principles and protocols outlined herein are designed to be a valuable resource for scientists working with this important class of heterocyclic compounds.

References

  • Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Rezaee Zavareh, E., et al. (2015). A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column. PubMed. Retrieved January 21, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Polish Pharmaceutical Society. Retrieved January 21, 2026, from [Link]

  • Zolpidem Tartrate Tablets. (2011). USP-NF. Retrieved January 21, 2026, from [Link]

  • Development and Validation of High-Performance Liquid Chromatographic Method for Analysis of Zolpidem in Marketed Sublingual Spray. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 21, 2026, from [Link]

  • Wang, Z., et al. (2021). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI. Retrieved January 21, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved January 21, 2026, from [Link]

  • A rapid, accurate, isocratic HPLC-UV method using the monolithic silica column to determine zolpidem and its degradation product in tablet dosage form was developed and validated. (2015). Oxford Academic. Retrieved January 21, 2026, from [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. (2014). Turkish Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. (2012). ACG Publications. Retrieved January 21, 2026, from [Link]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Confirming "Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate" by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as "Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate," a molecule of significant interest due to the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its outputs with those of other widely used techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1] It provides a high-resolution, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This level of detail is crucial for understanding structure-activity relationships (SAR), designing next-generation analogs, and securing intellectual property.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine- 2-carboxylate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crude Product Solvent_Screen Solvent Screening Purification->Solvent_Screen Pure Compound Vapor_Diffusion Vapor Diffusion (or other methods) Solvent_Screen->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting & Mounting Vapor_Diffusion->Crystal_Harvesting Xray_Source X-ray Source (e.g., Mo Kα) Crystal_Harvesting->Xray_Source Diffractometer Diffractometer Xray_Source->Diffractometer Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Diffractometer->Data_Processing Diffraction Pattern Phase_Problem Solving the Phase Problem (e.g., Direct Methods) Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Validation Structure Validation (e.g., checkCIF) Model_Building->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The initial synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate would likely follow established routes for similar imidazo[1,2-a]pyridine derivatives.[2][3] Purity is paramount for successful crystallization; hence, rigorous purification by column chromatography or multiple recrystallizations is essential to remove any impurities that could inhibit crystal growth.

  • Crystal Growth: This is often the most challenging and empirical step. The choice of solvent is critical. For imidazo[1,2-a]pyridine derivatives, slow evaporation of a solution in a suitable solvent like ethyl acetate has proven effective.[4] A systematic screening of various solvents and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane) is recommended. Techniques such as slow evaporation, vapor diffusion, and slow cooling of a saturated solution are commonly employed. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For organic molecules, molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source. The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map.

  • Structure Refinement and Validation: An initial molecular model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final structure is validated using tools like PLATON and submitted to crystallographic databases.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, ¹H and ¹³C NMR would be indispensable.[5][6]

  • ¹H NMR: Would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The chemical shifts would be indicative of the electronic environment of the protons on the imidazopyridine core and the ethyl ester group.

  • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[7]

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Isotopic Pattern: The presence of a chlorine atom in "Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate" would result in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio, confirming the presence of chlorine.[8][9]

Computational Modeling

In the absence of a crystal structure, computational methods can be used to predict the three-dimensional structure and properties of a molecule.[10][11][12]

  • Density Functional Theory (DFT): Can be used to calculate the optimized geometry of the molecule in the gas phase.

  • Crystal Structure Prediction (CSP): More advanced computational methods aim to predict the most stable crystal packing arrangements.[13][14] While computationally intensive, CSP can provide valuable insights into potential polymorphs.[15][16]

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1]Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environments, solution-state conformation.[5][6]Provides detailed information about the molecular structure in solution. Non-destructive.Does not provide precise bond lengths and angles. Interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[7]High sensitivity, provides molecular formula confirmation.[8]Provides limited information about the 3D structure and connectivity.
Computational Modeling Predicted 3D structure, electronic properties, potential polymorphs.[10][12]Does not require a physical sample. Can explore theoretical structures and properties.Predictions are model-dependent and require experimental validation. Computationally expensive for high accuracy.[15][16]

Logical Integration of Analytical Techniques

A comprehensive approach to structural elucidation involves the synergistic use of multiple techniques.

Structural_Elucidation_Logic cluster_initial Initial Characterization cluster_definitive Definitive Structure cluster_support Support & Prediction MS Mass Spectrometry (Molecular Formula) Xray X-ray Crystallography (3D Structure) MS->Xray Confirms Composition NMR NMR Spectroscopy (Connectivity) NMR->Xray Confirms Connectivity Xray->NMR Validates Solid vs. Solution Conformation Computational Computational Modeling (Predicted Structure) Computational->Xray Guides Crystallization/ Compares with Experiment

Sources

A Comparative Guide to the Spectroscopic Analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and scientists working with heterocyclic compounds, such as the promising imidazo[1,2-a]pyridine scaffold, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of a key derivative, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate , offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The precise substitution pattern on this bicyclic system dictates its pharmacological profile, making accurate structural analysis paramount. This guide will navigate through the primary spectroscopic methods—NMR, IR, and Mass Spectrometry—and compare their utility against powerful alternatives like 2D NMR, X-ray Crystallography, and Elemental Analysis.

Primary Spectroscopic Confirmation: A Triad of Techniques

The initial and most powerful line of inquiry into the structure of a newly synthesized compound like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, we expect to see distinct signals for the aromatic protons on the imidazopyridine core and the protons of the ethyl ester group.

¹³C NMR provides information about the different types of carbon atoms in the molecule. While less sensitive than ¹H NMR, it is crucial for determining the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Assignment
H-3~8.2 (s)~110-115Singlet, downfield due to proximity to ester and ring nitrogen.
H-5~7.7 (d)~125-130Doublet, deshielded by the fused imidazole ring.
H-6~6.9 (t)~115-120Triplet, shielded relative to H-5 and H-7.
H-7~7.3 (d)~120-125Doublet, influenced by the adjacent chlorine atom.
-OCH₂CH₃~4.4 (q)~60-65Quartet due to coupling with the methyl protons.
-OCH₂CH₃~1.4 (t)~14-16Triplet due to coupling with the methylene protons.
C-2-~160-165 (C=O)Carbonyl carbon of the ester.
C-8-~140-145Aromatic carbon bearing the chloro substituent.
C-8a-~145-150Bridgehead carbon.

Note: Predicted values are based on data for similar imidazo[1,2-a]pyridine derivatives and general NMR principles.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[6] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, the key expected vibrational frequencies are:

  • ~1720 cm⁻¹ (C=O stretch): Strong absorption characteristic of the ester carbonyl group.[7]

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Medium to weak absorptions.

  • ~1640 cm⁻¹ (C=N stretch): Characteristic of the imidazo[1,2-a]pyridine ring system.[8]

  • ~1250 cm⁻¹ (C-O stretch): Strong absorption from the ester linkage.

  • ~800-750 cm⁻¹ (C-Cl stretch): Indicative of the chloro substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of evidence for structural confirmation.

For Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (Molecular Formula: C₁₀H₉ClN₂O₂), the expected HRMS data would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. The presence of a chlorine atom will be evident from the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio.

Table 2: Summary of Primary Spectroscopic Data

Technique Key Information Provided Expected Data for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
¹H NMR Proton environment and connectivityDistinct signals for aromatic and ethyl protons with specific splitting patterns.
¹³C NMR Carbon frameworkSignals corresponding to all 10 unique carbon atoms.
IR Functional groupsCharacteristic absorptions for C=O (ester), C=N, C-O, and C-Cl bonds.
HRMS Molecular weight and formulaMolecular ion peak corresponding to C₁₀H₉ClN₂O₂ with a characteristic chlorine isotopic pattern.

Comparative Analysis: Alternative and Confirmatory Techniques

While the primary spectroscopic methods provide a robust foundation for structural elucidation, certain ambiguities can remain. In such cases, or for absolute confirmation in a regulatory setting, alternative techniques are indispensable.

2D NMR Spectroscopy: Unraveling Complex Connectivity

When 1D NMR spectra are complex or overlapping, 2D NMR techniques are employed to resolve ambiguities and definitively establish atomic connectivity.[10][11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. For our target molecule, COSY would confirm the coupling between the H-5, H-6, and H-7 protons on the pyridine ring, and between the methylene and methyl protons of the ethyl group.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12][13] This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[14] This is crucial for piecing together the entire molecular structure, for instance, by connecting the ethyl group protons to the ester carbonyl carbon and the C-2 of the imidazopyridine ring.

G H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-range C-H C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->HMBC Confirms Fragments HSQC->HMBC Assigns Correlations XRay X-ray Crystallography EA Elemental Analysis

X-ray Crystallography: The Gold Standard for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[15][16] It is considered the definitive method for structural proof.

Advantages:

  • Provides an absolute 3D structure.

  • Can reveal subtle conformational details.

Limitations:

  • Requires a suitable single crystal, which can be challenging to grow.

  • The determined structure is for the solid state and may differ from the solution-state conformation observed by NMR.

Elemental Analysis: Verifying Purity and Empirical Formula

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[17][18][19] This technique is crucial for verifying the empirical formula derived from HRMS and assessing the purity of the sample.

Advantages:

  • Provides quantitative confirmation of the elemental composition.[18]

  • Serves as an important purity check.[19]

Limitations:

  • Does not provide information about the connectivity of atoms.

  • Requires a highly pure sample for accurate results.

Experimental Protocols

General Sample Preparation

A sample of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate should be synthesized and purified to >95% purity, as determined by HPLC, prior to spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, 1024 or more scans may be required.

  • 2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. The number of increments in the indirect dimension and the number of scans per increment will depend on the sample concentration and desired resolution.

G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmatory Analysis Start Synthesized Compound Purify Purification (e.g., Chromatography) Start->Purify Purity_Check Purity Assessment (HPLC) Purify->Purity_Check NMR NMR (¹H, ¹³C, 2D) Purity_Check->NMR MS Mass Spectrometry (HRMS) Purity_Check->MS IR IR Spectroscopy Purity_Check->IR XRay X-ray Crystallography (if crystalline) Purity_Check->XRay EA Elemental Analysis Purity_Check->EA Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis XRay->Data_Analysis EA->Data_Analysis

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization source (e.g., electrospray ionization - ESI).[9]

Conclusion

The structural confirmation of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate requires a synergistic application of multiple spectroscopic techniques. While ¹H NMR, ¹³C NMR, IR, and HRMS provide the foundational data for a confident structural assignment, the inclusion of 2D NMR techniques like COSY, HSQC, and HMBC creates a self-validating system by establishing unambiguous atomic connectivity. For definitive proof, particularly in the context of pharmaceutical development, the "gold standard" of single-crystal X-ray crystallography, supported by the quantitative purity assessment of elemental analysis, completes the analytical dossier. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to ensure the scientific integrity of their findings.

References

  • DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)
  • MDPI, "Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives," Available at: [Link]

  • MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," Available at: [Link]

  • HETEROCYCLES, "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives," Available at: [Link]

  • ACS Omega, "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight," Available at: [Link]

  • PMC, "Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate," Available at: [Link]

  • ResearchGate, "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes," Available at: [Link]

  • YouTube, "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," Available at: [Link]

  • Intertek, "Trace Metals Testing and Elemental Analysis for Pharmaceuticals," Available at: [Link]

  • LCGC International, "Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines," Available at: [Link]

  • RSC Publishing, "Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors," Available at: [Link]

  • Smithers, "Elemental Analysis for the Pharmaceutical Industry Q&A," Available at: [Link]

  • ResearchGate, "(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate," Available at: [Link]

  • ResearchGate, "Main methods and techniques used in structural elucidation (modified... - ResearchGate," Available at: [Link]

  • ResearchGate, "The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. | Download Scientific Diagram," Available at: [Link]

  • SDSU NMR Facility, "7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry," Available at: [Link]

  • Elementar, "Instrumentation for chemical & pharmaceutical applications," Available at: [Link]

  • PubMed Central, "Leveraging the HMBC to Facilitate Metabolite Identification," Available at: [Link]

  • Intertek, "Molecular Structure Characterisation and Structural Elucidation," Available at: [Link]

  • MDPI, "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives," Available at: [Link]

  • ResearchGate, "Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF," Available at: [Link]

  • Pharmaceutical Technology, "Approaching Elemental Impurity Analysis," Available at: [Link]

  • DiVA, "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots," Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences, "Structural elucidation of compounds using different types of spectroscopic techniques," Available at: [Link]

  • ResearchGate, "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review," Available at: [Link]

  • YouTube, "Special Method for Saturated Heterocycles - 3 Membered," Available at: [Link]

  • Organic Chemistry Portal, "Imidazo[1,2-a]pyridine synthesis," Available at: [Link]

  • PubMed, "Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate," Available at: [Link]

  • PubMed, "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series," Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives form the core of numerous commercial drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.[4] The immense therapeutic potential of this heterocyclic system has driven the development of a diverse range of synthetic methodologies.[5][6]

This guide offers a comparative analysis of the most prominent synthetic routes to imidazo[1,2-a]pyridines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific research and development goals, whether for library synthesis, process development, or large-scale manufacturing. We will explore classical condensation reactions, modern transition-metal-catalyzed methods, and innovative green chemistry approaches, providing objective comparisons supported by experimental data.

I. Classical Condensation Strategies: The Foundation

The earliest and most straightforward routes to the imidazo[1,2-a]pyridine core involve the condensation of 2-aminopyridines with suitable carbonyl-containing precursors. These methods, while foundational, often require harsh conditions but remain relevant for their simplicity and use of readily available starting materials.

A. The Ortoleva-King Reaction

One of the classical approaches involves the reaction of 2-aminopyridines with α-haloketones. A more direct and often one-pot variation starts from acetophenones, iodine, and a 2-aminopyridine in what is known as the Ortoleva-King reaction.[7][8] This process involves the in situ generation of an α-iodoketone, which then reacts with the aminopyridine.

Mechanism Causality: The reaction is initiated by the α-iodination of the ketone. The pyridine nitrogen of 2-aminopyridine then acts as a nucleophile, displacing the iodide to form a pyridinium salt intermediate. Subsequent intramolecular condensation between the endocyclic nitrogen and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[5][7]

Caption: Ortoleva-King Reaction Workflow.

Advantages:

  • Operational Simplicity: Often performed as a one-pot synthesis, avoiding the isolation of hazardous α-haloketone intermediates.[7][9]

  • Cost-Effectiveness: Utilizes inexpensive and readily available starting materials like acetophenones and iodine.[10]

Limitations:

  • Harsh Conditions: Typically requires high temperatures (100-110 °C), which can limit its applicability to sensitive substrates.[7][10]

  • Moderate Yields: Yields can be variable, often falling in the 40-60% range, with purification sometimes complicated by byproducts.[7][10]

  • Limited Scope: The reaction is primarily suited for acetophenones and related ketones.

B. Bohlmann-Rahtz Pyridine Synthesis (Variant)

While the Bohlmann-Rahtz synthesis is primarily for pyridines, its principles of enamine-alkynone condensation can be conceptually adapted.[11][12][13] The analogous approach for imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with a β-keto ester or a related 1,3-dicarbonyl compound, often under acidic conditions and high temperatures.

Mechanism Causality: The synthesis proceeds via an initial condensation between the 2-aminopyridine and one of the carbonyl groups of the reaction partner to form an enamine intermediate. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to furnish the fused heterocyclic system.

Advantages:

  • Access to Diverse Substitution Patterns: Allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Limitations:

  • High Temperatures: Like the Ortoleva-King reaction, this method often requires significant thermal energy.[13]

  • Potential for Side Reactions: The use of 1,3-dicarbonyls can lead to mixtures of products if the carbonyls have similar reactivity.

II. Modern Synthetic Strategies: Efficiency and Versatility

Recent decades have seen a surge in the development of more sophisticated and efficient methods, largely driven by the advent of transition-metal catalysis and multi-component reactions. These approaches offer milder conditions, broader substrate scope, and higher yields.

A. Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (MCR)

The GBB reaction is a powerful one-pot, three-component strategy that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine scaffold.[14][15][16] This reaction is typically catalyzed by a Lewis or Brønsted acid.

Mechanism Causality: The reaction is initiated by the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization (5-endo-dig) to form a five-membered ring intermediate. A final proton transfer and tautomerization yield the aromatic 3-aminoimidazo[1,2-a]pyridine product. The efficiency of this process lies in its convergence, where multiple bonds are formed in a single operation.[14][15]

Caption: Groebke-Blackburn-Bienaymé (GBB) Reaction.

Advantages:

  • High Efficiency and Atom Economy: As a one-pot, multi-component reaction, it is highly convergent and minimizes waste.[15]

  • Structural Diversity: Allows for variation at three positions of the final product by simply changing the starting components, making it ideal for library synthesis.[14]

  • Mild Conditions: Often proceeds at room temperature or with gentle heating (e.g., 60 °C), preserving sensitive functional groups.[14]

  • High Yields: Typically provides moderate to excellent yields (up to 95%).[14][17]

Limitations:

  • Isocyanide Availability and Handling: Isocyanides can be volatile, toxic, and have unpleasant odors, requiring careful handling.

B. Transition-Metal-Catalyzed Cyclizations

The use of transition metals, particularly copper and palladium, has revolutionized the synthesis of imidazo[1,2-a]pyridines.[18][19][20] These methods often involve C-H activation, cross-coupling, and cycloisomerization pathways, enabling the use of a wide range of substrates under mild conditions.

A prominent example is the copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³ coupling).[5][21]

Mechanism Causality: The catalytic cycle typically begins with the formation of a copper(I) acetylide from the terminal alkyne. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine, generating a propargylamine intermediate. This intermediate undergoes a copper-catalyzed 5-exo-dig intramolecular cyclization, followed by isomerization to afford the final imidazo[1,2-a]pyridine product.[21]

Catalytic_Cycle Cu_cat Cu(I) Catalyst Cu_acetylide Cu(I) Acetylide (R-C≡C-Cu) Cu_cat->Cu_acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R-C≡CH) Propargylamine Propargylamine Intermediate Cu_acetylide->Propargylamine + Imine Imine Imine (from Aldehyde + 2-AP) Imine->Propargylamine Propargylamine->Cu_cat 5-exo-dig Cyclization + Isomerization (Product Released) Product Imidazo[1,2-a]pyridine

Caption: Copper-Catalyzed A³ Coupling/Cyclization.

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on all three components.[22]

  • Milder Conditions: Reactions are often run at or slightly above room temperature.[19][22]

  • High Regioselectivity: Provides excellent control over the substitution pattern.

Limitations:

  • Catalyst Cost and Sensitivity: Transition-metal catalysts and ligands can be expensive and may require inert atmosphere techniques.

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern for pharmaceutical applications and requires rigorous purification.

III. Green and Enabling Technologies

In line with the principles of green chemistry, modern synthetic efforts focus on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.[3][23][24]

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the synthesis of imidazo[1,2-a]pyridines.[5][25][26] By enabling rapid and uniform heating, microwave-assisted synthesis can dramatically reduce reaction times and often improve yields compared to conventional heating.[5][27]

Application Example: The GBB reaction, when performed under microwave irradiation, can see reaction times drop from hours to just minutes (e.g., 15 min), with yields often remaining high or even improving.[28][29] Similarly, classical condensations that require high temperatures for several hours can be completed in a fraction of the time.[4]

Advantages:

  • Drastic Reduction in Reaction Time: Accelerates reactions, increasing throughput.[4][27]

  • Improved Yields and Purity: Rapid heating can minimize the formation of thermal decomposition byproducts.[5]

  • Energy Efficiency: Delivers energy directly to the reacting molecules.

Limitations:

  • Scalability: While large-scale microwave reactors exist, scaling up can present engineering challenges compared to conventional reactors.

  • Specialized Equipment: Requires a dedicated microwave reactor.

B. Synthesis in Green Solvents

Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water, polyethylene glycol (PEG), or natural acids (e.g., lemon juice) is a key goal of green chemistry.[23][27] Several imidazo[1,2-a]pyridine syntheses have been successfully adapted to these media. For instance, a one-pot reaction of aromatic ketones and 2-aminopyridines has been developed in lemon juice under microwave irradiation, serving as both a natural acid catalyst and solvent.[27] Copper-catalyzed A³ coupling reactions have also been efficiently performed in aqueous micellar media, using surfactants like sodium dodecyl sulfate (SDS) to solubilize organic reactants.[21]

IV. Quantitative Comparison of Synthetic Routes

To provide an objective basis for selecting a synthetic method, the following table summarizes key performance indicators for the discussed routes.

Synthesis MethodTypical ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield Range (%)Key Advantages
Ortoleva-King 2-Aminopyridine, AcetophenoneI₂, NaOHNeat / Water100 - 1101 - 5 h40 - 60[7][10]Low-cost materials, one-pot
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃ or NH₄ClMethanol or EthanolRoom Temp - 6015 min - 8 h67 - 95[14][17]High efficiency, diversity, mild
Cu-Catalyzed A³ 2-Aminopyridine, Aldehyde, AlkyneCuI or CuSO₄Toluene or Water (SDS)Room Temp - 808 - 12 h70 - 90Broad scope, high yields
Microwave/Green Ketone, 2-Aminopyridine, NBSLemon Juice (natural acid)Lemon Juice85 (MW)10 - 15 min85 - 95[27]Extremely fast, green solvent

V. Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis under Ultrasound[14]

This protocol describes a green, ultrasound-assisted one-pot synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.

  • To a solution of 2-aminopyridine (1.0 mmol) in water (3.0 mL), add the corresponding aldehyde (1.0 mmol) and phenylboronic acid (PBA) (10 mol%).

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Place the reaction vial in an ultrasonic bath and sonicate at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-2 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine. (Reported yields: 67-86%[14]).

Protocol 2: One-Pot Ortoleva-King Reaction[7]

This protocol details the one-pot synthesis from an acetophenone derivative.

  • Step 1: In a round-bottom flask, mix the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heat the neat (solvent-free) mixture at 110 °C for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Step 2: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the flask.

  • Heat the resulting mixture at 100 °C for 1 hour.

  • Cool the reaction to room temperature, at which point a precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure imidazo[1,2-a]pyridine. (Reported yields: 40-60%[7]).

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has evolved from classical high-temperature condensations to highly efficient, mild, and versatile modern methodologies.

  • For rapid library generation and exploration of structure-activity relationships, the Groebke-Blackburn-Bienaymé multicomponent reaction is unparalleled in its efficiency and ability to generate diverse structures from simple building blocks.[15]

  • For the synthesis of complex, highly functionalized targets, transition-metal-catalyzed methods , such as the copper-catalyzed A³ coupling, offer the broadest substrate scope and functional group tolerance, albeit with considerations for catalyst cost and removal.[19]

  • For large-scale, cost-sensitive synthesis, classical methods like the Ortoleva-King reaction may still be considered, especially if the substrate is robust and moderate yields are acceptable.[10]

  • For process intensification and adherence to green chemistry principles, the integration of microwave irradiation and eco-friendly solvents offers a clear path forward, dramatically reducing reaction times and environmental impact.[23][27]

The future of imidazo[1,2-a]pyridine synthesis will likely focus on further expanding the scope of C-H functionalization, developing more sustainable and recyclable catalysts, and integrating flow chemistry for continuous manufacturing.[30] As the demand for novel therapeutics and materials continues to grow, the development of even more efficient and elegant routes to this privileged scaffold will remain a vital area of research.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. (URL: [Link])

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. (URL: [Link])

  • Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. ResearchGate. (URL: [Link])

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports. (URL: [Link])

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science. (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. (URL: [Link])

  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (URL: [Link])

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. (URL: [Link])

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. (URL: [Link])

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. (URL: [Link])

  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Ingenta Connect. (URL: [Link])

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (URL: [Link])

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. (URL: [Link])

  • Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Chinese Journal of Organic Chemistry. (URL: [Link])

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. (URL: [Link])

  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science. (URL: [Link])

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. (URL: [Link])

  • A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. (URL: [Link])

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. (URL: [Link])

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. SpringerLink. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. (URL: [Link])

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. (URL: [Link])

Sources

A Comparative Guide to Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate and Other Substituted Imidazo[1,2-a]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is the foundation for several commercial drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic significance.[1][2][3] The versatility of the imidazo[1,2-a]pyridine ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimycobacterial, anticonvulsant, and antiviral properties.[2][3][4]

This guide provides an in-depth comparison of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate with other substituted imidazo[1,2-a]pyridines. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin their therapeutic potential.

The Imidazo[1,2-a]pyridine Scaffold: A Structural Overview

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring. The numbering of the atoms in the ring system is crucial for understanding the placement of various substituents and their impact on biological activity.

G start 2-amino-3-chloropyridine + Ethyl bromopyruvate step1 Reaction in a suitable solvent (e.g., ethanol) start->step1 step2 Reflux step1->step2 step3 Work-up and purification step2->step3 end Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate step3->end

Caption: General workflow for the synthesis of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Comparative Analysis: The Influence of Substituents

The pharmacological profile of imidazo[1,2-a]pyridines is highly dependent on the nature and position of the substituents on the bicyclic ring.

PositionSubstituentResulting Biological ActivityReference Example
C2 EthylPotent antimycobacterial activity (in combination with C6-chloro)Compound 8 in a study on anti-TB agents [5]
C3 IodoLigands for detecting β-amyloid plaques[125I]16(IMPY) [6]
C6 ChloroEnhanced antimycobacterial potencyCompound 8 in a study on anti-TB agents [5]
C8 CarboxamideNovel antimycobacterial lead seriesImidazo[1,2-a]pyridine-8-carboxamides [7]
C8 HydroxyPrecursors for potential inhibitors of Mur ligases8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid [8]
The Role of the C8-Chloro Substituent

The presence of a chloro group at the C8 position, as seen in the topic compound, is a key determinant of its biological activity. Halogen substituents can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can impact its interaction with biological targets. While specific data on ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is limited in the provided search results, the broader class of chloro-substituted imidazo[1,2-a]pyridines has shown significant promise. For instance, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative demonstrated potent activity against Mycobacterium tuberculosis. [5]

The Significance of the C2-Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position is another crucial feature. This group can act as a hydrogen bond acceptor and its ester linkage is susceptible to hydrolysis by esterases in vivo, potentially leading to a carboxylic acid metabolite with a different activity profile. This position is a common site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Diverse Biological Activities of Substituted Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold has been explored for a wide range of therapeutic applications.

Anticancer Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity. [3][9][10][11][12]A notable mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. [10]Some derivatives act as potent PI3Kα inhibitors, inducing apoptosis in cancer cells. [10]The anticancer effects of novel imidazo[1,2-a]pyridine compounds have been demonstrated against breast cancer cells, where they induce cell cycle arrest and apoptosis. [12]

G IP Imidazo[1,2-a]pyridine derivative PI3K PI3K IP->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR pathway inhibited by some imidazo[1,2-a]pyridine derivatives.

Antimycobacterial Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Imidazo[1,2-a]pyridines have emerged as a promising class of antimycobacterial agents. [5][7]Specifically, imidazo[1,2-a]pyridine-3-carboxamides have shown low-micromolar activity against Mycobacterium avium. [13]Structure-activity relationship studies have shown that substitutions at the C2 and C6 positions can significantly improve potency against Mycobacterium tuberculosis. [5]

GABA-A Receptor Modulation

Imidazo[1,2-a]pyridines are well-known for their activity as positive allosteric modulators (PAMs) of the GABA-A receptor. [14][15][16]The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. [17]PAMs enhance the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. [16]This mechanism is the basis for the therapeutic action of drugs like zolpidem. The development of imidazo[1,2-a]pyridine-based GABA-A receptor modulators is an active area of research for the treatment of anxiety disorders and other neurological conditions. [14][17]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

General Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates

This protocol is a representative procedure for the synthesis of the title compound and its analogs.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane. [18]2. Addition of Reagent: To this solution, add ethyl bromopyruvate (1.5 equivalents) dropwise at room temperature. [18]3. Initial Reaction: Stir the resulting mixture at room temperature overnight. A precipitate may form during this time. [18]4. Cyclization: Filter the precipitate, wash with diethyl ether, and then resuspend it in ethanol. Heat the mixture to reflux for 4 hours to facilitate the cyclization reaction. [18]5. Work-up: After cooling, evaporate the solvent under reduced pressure. Extract the crude product with a suitable organic solvent like dichloromethane and wash with an aqueous saturated sodium bicarbonate solution to remove any acidic impurities. [18]6. Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the final product by column chromatography on silica gel or alumina. [18]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a representative of the vast and versatile class of imidazo[1,2-a]pyridine derivatives. The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of its pharmacological properties, leading to a wide spectrum of biological activities. The chloro group at the C8 position and the ethyl carboxylate at the C2 position are key features that can be further modified to optimize potency, selectivity, and pharmacokinetic profiles. The ongoing research into substituted imidazo[1,2-a]pyridines continues to yield promising lead compounds for the development of new therapeutics for a range of diseases, from cancer and infectious diseases to neurological disorders.

References

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved January 21, 2026, from [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Retrieved January 21, 2026, from [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Retrieved January 21, 2026, from [Link]

  • Pato, J., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Retrieved January 21, 2026, from [Link]

  • Al-blewi, F. F., et al. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved January 21, 2026, from [Link]

  • Zhi-Ping, Z., et al. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Goodacre, S. C., et al. (n.d.). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Shirude, P. S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved January 21, 2026, from [Link]

  • Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. PubMed. Retrieved January 21, 2026, from [Link]

  • Grošelj, U., et al. (2025). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and antiepileptic studies of new imidazo[1,2-a]pyridine derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Patel, R., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (n.d.). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Veronesi, M., et al. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Hussein, A. M., & Al-Ami, N. D. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Retrieved January 21, 2026, from [Link]

  • Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Poe, M. M., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science. Retrieved January 21, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved January 21, 2026, from [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Onajole, O. K., et al. (n.d.). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of analogs based on the ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate core, a key intermediate in the synthesis of novel therapeutic agents. We will delve into the anticancer, anti-inflammatory, and anti-tuberculosis properties of these compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid in the rational design of new drug candidates.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and liver.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular pathways essential for cancer cell proliferation and survival.[1]

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

The antiproliferative activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
HB9 A549 (Lung Carcinoma)50.56[3]
HB10 HepG2 (Liver Carcinoma)51.52[3]
IP-5 HCC1937 (Breast Cancer)45[2]
IP-6 HCC1937 (Breast Cancer)47.7[2]
IP-7 HCC1937 (Breast Cancer)79.6[2]
Cisplatin (Control) A549 (Lung Carcinoma)53.25[3]
Cisplatin (Control) HepG2 (Liver Carcinoma)54.81[3]

This table presents a selection of publicly available data and is not an exhaustive list.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant mechanism through which imidazo[1,2-a]pyridine analogs exert their anticancer effects is by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Imidazo_analog Imidazo[1,2-a]pyridine Analog Imidazo_analog->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCC1937)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (imidazo[1,2-a]pyridine analogs)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4]

Mechanism of Action: Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4][5] Imidazo[1,2-a]pyridine analogs can inhibit this pathway, thereby reducing the production of inflammatory mediators.[4]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation IkBa_NFkB->NFkB releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Imidazo_analog Imidazo[1,2-a]pyridine Analog Imidazo_analog->IKK inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine analogs.

Experimental Protocol: NF-κB (p65) Transcription Factor Assay

This ELISA-based assay measures the DNA binding activity of the p65 subunit of NF-κB in nuclear extracts, providing a quantitative measure of NF-κB activation.[6]

Materials:

  • Cells capable of an inflammatory response (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • Test compounds (imidazo[1,2-a]pyridine analogs)

  • NF-κB (p65) Transcription Factor Assay Kit (e.g., from Cayman Chemical)

  • Nuclear extraction reagents

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate plates. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

  • NF-κB DNA Binding Assay:

    • Add the prepared nuclear extracts to the wells of the assay plate, which are coated with a specific double-stranded DNA sequence containing the NF-κB response element.

    • Incubate to allow NF-κB to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the p65 subunit of NF-κB.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add the developing solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the amount of NF-κB (p65) bound to the DNA. Calculate the percentage inhibition of NF-κB activation by the test compounds compared to the LPS-stimulated control.

Anti-tuberculosis Activity: A New Frontier Against a Persistent Pathogen

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tuberculosis agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of potent inhibitors of M. tuberculosis.[7][8]

Comparative Anti-tubercular Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC values for several imidazo[1,2-a]pyridine analogs against the H37Rv strain of M. tuberculosis are presented below.

Compound IDMIC (µM) against M. tuberculosis H37RvReference
Compound 15 0.10 - 0.19[8]
Compound 16 0.10 - 0.19[8]
IPA-6 0.05 µg/mL[7]
Isoniazid (Control) 0.025-0.05 µg/mL[7]
Ethambutol (Control) 6.25 µg/mL[7]

This table presents a selection of publicly available data and is not an exhaustive list. Note that units may vary between studies.

Mechanism of Action: Targeting the Cytochrome bcc Complex (QcrB)

A key target for many anti-tubercular imidazo[1,2-a]pyridine derivatives is the cytochrome bcc complex, specifically the QcrB subunit.[9][10] This complex is a crucial component of the electron transport chain, which is essential for cellular respiration and ATP synthesis in M. tuberculosis. Inhibition of QcrB disrupts the energy metabolism of the bacterium, leading to cell death.

QcrB_inhibition ETC Electron Transport Chain QcrB QcrB (Cytochrome bcc) ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase provides proton motive force for ATP ATP Production ATP_Synthase->ATP Bacterial_Growth Bacterial Growth & Survival ATP->Bacterial_Growth Imidazo_analog Imidazo[1,2-a]pyridine Analog Imidazo_analog->QcrB inhibits

Caption: Inhibition of the M. tuberculosis electron transport chain by targeting QcrB.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[11][12]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds. Include drug-free control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Conclusion

The ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of their anticancer, anti-inflammatory, and anti-tuberculosis properties, supported by experimental data and detailed methodologies. The structure-activity relationship studies, though not exhaustively detailed here, are crucial for the rational design of more potent and selective compounds. Further exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Ramirez, M. E. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366.
  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951.
  • Singh, V., Chibale, K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657.
  • Mishra, N. N., & Kumar, A. (2015). Microplate alamar blue assay (MABA) and low oxygen recovery assay (LORA) for Mycobacterium tuberculosis. In Tuberculosis (pp. 281-292). Humana Press, New York, NY.
  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. (URL not available)
  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Ramirez, M. E. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366.
  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951.
  • Song, D., et al. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Molecules, 27(17), 5540.
  • Moraski, G. C., et al. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS infectious diseases, 2(9), 621–628.
  • A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. (2025). Benchchem.
  • Coutinho, E. C., & Kumar, A. (2021). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS omega, 6(39), 25367-25377.
  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(44), 28567-28581.
  • Singh, V., Chibale, K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657.
  • A Comparative Analysis of the Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines. (2025). Benchchem.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. (URL not available)
  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts: BI, 14(2), 27618.
  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4996-5001.
  • Kumar, A., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 96(6), 1362-1371.
  • Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent.
  • Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Journal of Pharmaceutical Sciences, 7(1), 1-28.
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. (URL not available)
  • Nawrot-Modranka, J., et al. (2006). Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][11][13][14]triazin-3-yl)formate. Archiv der Pharmazie, 339(9), 469-476.

  • Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. PrepChem.com.
  • Puar, Y. J., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(18), 4381.
  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
  • Xia, Y., et al. (2014). Identification of known drugs that act as inhibitors of NF-κB signaling and their mechanism of action. PloS one, 9(8), e105221.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP. (URL not available)
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. (URL not available)
  • Al-Bahrani, M., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • NF-κB (p65) Transcription Factor Assay Kit. Cayman Chemical.
  • Diagrammatic representation of the structure–activity relationship of 8a–l and 10a–d on VEGFR‐2.
  • Grošelj, U., et al. (2008).
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. (URL not available)
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. (URL not available)
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (URL not available)
  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. bioRxiv. (URL not available)
  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society. (URL not available)
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. (URL not available)
  • Analysis of Inhibition Potential of Nimbin and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study. Current cancer drug targets. (URL not available)
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. (URL not available)
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. (URL not available)
  • Monitoring the Levels of Cellular NF-κB Activation St

Sources

The Evolving Landscape of Imidazo[1,2-a]pyridine-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic nitrogen-rich heterocycle is the foundation for numerous marketed drugs, showcasing a remarkable versatility in therapeutic applications ranging from anxiolytics like alpidem to anti-ulcer agents such as zolimidine.[3][4] In recent years, the focus has increasingly shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent agents in oncology and for the treatment of debilitating diseases like tuberculosis.[3][5]

This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives. While extensive research exists for the broader imidazo[1,2-a]pyridine class, a detailed, systematic SAR study on this particular scaffold remains a niche area. This document aims to synthesize the available data on closely related analogues to provide a predictive framework for the rational design of novel therapeutic agents based on this core structure. We will explore the influence of structural modifications on biological activity, compare their performance with relevant alternatives, and provide detailed experimental protocols to facilitate further research in this promising field.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The therapeutic potential of the imidazo[1,2-a]pyridine nucleus stems from its unique electronic and structural features, which allow it to interact with a wide array of biological targets.[4] Modifications at various positions of the bicyclic ring system have profound effects on the pharmacological profile of the resulting derivatives. Key positions for substitution and their general influence on activity are summarized below:

  • C2-Position: Substituents at this position are crucial for modulating potency and selectivity. The introduction of aryl or heteroaryl groups can lead to potent kinase inhibitors, while other modifications can confer anticancer or antimicrobial properties.[1][6]

  • C3-Position: This position is often targeted for introducing diversity and influencing pharmacokinetic properties. Modifications here have been shown to impact anti-inflammatory and anticancer activities.

  • C6-Position: Substitutions at the C6-position have been explored for their role in kinase inhibition, particularly in the context of PI3K inhibitors.[7]

  • C8-Position: The C8-position is another key site for modification. For instance, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents.[8]

The core focus of this guide, the Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold, combines a halogen at the 8-position with an ester at the 2-position, suggesting a potential for nuanced biological activity. The chloro group can influence the electronic properties of the ring system and provide a vector for further synthetic modification, while the ethyl carboxylate group can be a handle for creating amide or other derivatives.

Structure-Activity Relationship (SAR) Insights for Anticancer and Kinase Inhibitory Activity

While direct SAR studies on ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives are limited, we can extrapolate from related structures to build a predictive model for their potential as anticancer agents and kinase inhibitors.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[6][9]

Key SAR Observations from Related Compounds:

  • Substitution at C2: The nature of the substituent at the C2-position is a major determinant of anticancer potency. Hybrid molecules incorporating quinoline or carbazole moieties at this position have shown potent activity against various cancer cell lines, including HeLa, MDA-MB-231, and HCT-15.[10]

  • Substitution at C3: The introduction of an amino group at the C3-position has been explored, with the nature of the substituents on this amino group influencing cytotoxicity. For example, compounds with a p-chlorophenyl group at C3 have shown high inhibitory activity against colon cancer cell lines (HT-29).[11]

  • Influence of Substituents on the Pyridine Ring: Halogenation of the pyridine ring can impact activity. While our core structure has a chloro group at the 8-position, other halogenation patterns have been studied in different contexts.

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a comparative landscape for the potential of the 8-chloro-2-carboxylate scaffold.

Compound/DerivativeC2-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 12 4-NitrophenylN-(4-chlorophenyl)HT-294.15 ± 2.93[11]
Compound 14 4-TolylN-(4-chlorophenyl)B16F1021.75 ± 0.81[11]
IP-5 Not specifiedNot specifiedHCC193745[1]
IP-6 Not specifiedNot specifiedHCC193747.7[1]
HB9 4-Carboxyphenyl-(benzotriazol-1-yl)-A54950.56[12]
HB10 4-Carboxyphenyl-(4-aminophenyl)-HepG251.52[12]
Kinase Inhibitory Activity

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Imidazo[1,2-a]pyridines have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[6][13]

Key SAR Observations from Kinase Inhibitor Studies:

  • Targeting the PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[6][7]

  • FLT3 Inhibition: Structural modifications of the imidazo[1,2-a]pyridine core have led to the identification of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). A derivative, compound 24, showed balanced inhibition against wild-type FLT3 and clinically relevant mutants.[14]

  • DYRK1A and CLK1 Inhibition: A series of imidazo[1,2-a]pyridines were identified as inhibitors of DYRK1A and CLK1, with the most active compound exhibiting sub-micromolar IC50 values.[13]

The table below presents the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against various protein kinases.

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Compound 4c CLK10.7[13]
Compound 4c DYRK1A2.6[13]
Compound 11 Akt1Sub-micromolar[11]
Compound 14 Pan-PI3K(Potent)[7]
Compound 24 FLT3-ITD(Potent)[14]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, representative experimental protocols for the synthesis and biological evaluation of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives.

Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of the core scaffold can be achieved through a cyclization reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[15][16]

Protocol: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Reaction Setup: To a solution of 2-amino-3-chloropyridine (1 mmol) in anhydrous ethanol (10 mL), add ethyl bromopyruvate (1.2 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, facilitating the dissolution of the reactants and promoting the reaction at reflux temperature.

  • Ethyl Bromopyruvate: This α-haloester is the key reagent that provides the C2-carboxylate and the carbon that forms the imidazole ring.

  • Sodium Bicarbonate: The base is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the isolation of the desired product with high purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of a positive control (a known cytotoxic drug) and a negative/vehicle control ensures the validity of the assay.

  • Performing the assay in triplicate and repeating the experiment multiple times enhances the reliability of the results.

Visualizing Key Concepts

General Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine Cyclization Cyclization 2-Amino-3-chloropyridine->Cyclization Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclization Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Cyclization->Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Reflux in Ethanol

Caption: General synthesis of the target scaffold.

Simplified PI3K/Akt/mTOR Signaling Pathway

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold represents a promising, yet underexplored, area for the development of novel therapeutics, particularly in the realm of oncology. By leveraging the extensive knowledge base of the broader imidazo[1,2-a]pyridine class, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity. The key to unlocking the full potential of this scaffold lies in systematic SAR studies focusing on the interplay between substituents at the C2, C3, and other positions of the bicyclic core. Further investigations into their mechanism of action, particularly their effects on key signaling pathways like PI3K/Akt/mTOR and specific kinases such as FLT3, will be crucial for their clinical translation. The experimental protocols provided herein offer a starting point for researchers to embark on this exciting journey of discovery.

References

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from: [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. Available from: [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]

  • Synthesis and Antiproliferative Activity Evaluation of Steroidal imidazo[1,2-a]pyridines. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. Available from: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. Available from: [Link]

  • Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid - PrepChem.com. Available from: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available from: [Link]

  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole - JOCPR. Available from: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available from: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available from: [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed. Available from: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC - NIH. Available from: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. Available from: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance, Mechanism, and Practicality for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its "privileged" structural status stems from its unique electronic properties and its ability to engage in diverse biological interactions, making it a highly sought-after motif in drug discovery.[3][4] The evolution of synthetic methods to construct this bicyclic heterocycle has been remarkable, moving from classical condensation reactions requiring harsh conditions to sophisticated, catalyst-driven strategies that offer greater efficiency, broader substrate scope, and improved sustainability.[5][6]

For the modern chemist, the critical choice is no longer if catalysis can be used, but which catalyst to employ. This decision profoundly impacts reaction yield, purity, scalability, cost, and functional group tolerance. This guide provides a comparative analysis of the leading catalytic systems, grounded in experimental data and mechanistic principles, to empower researchers to make informed decisions for their specific synthetic challenges.

Pillar 1: The Mechanistic Landscape of Catalysis

The synthesis of imidazo[1,2-a]pyridines, regardless of the specific catalyst, generally proceeds through a sequence of fundamental steps. A catalyst's primary role is to lower the activation energy for one or more of these transformations. The most common pathway involves the reaction of a 2-aminopyridine with a carbonyl compound or its equivalent.

A generalized workflow can be visualized as follows:

G cluster_0 Phase 1: Intermediate Formation cluster_1 Phase 2: Cyclization (Catalyst-Mediated) cluster_2 Phase 3: Aromatization Start 2-Aminopyridine + Carbonyl Precursor Imine Imine/Enamine Formation Start->Imine Condensation (-H2O) Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Catalyst Activation (e.g., Lewis Acid) Aromatization Dehydration/ Oxidation Cyclization->Aromatization Product Imidazo[1,2-a]pyridine Aromatization->Product

Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.

The choice of catalyst dictates how efficiently these steps occur and what types of starting materials can be used. Transition metals like copper and palladium excel at facilitating oxidative steps and activating challenging substrates, while organocatalysts can offer milder, metal-free alternatives.

Comparative Analysis of Key Catalytic Systems

The selection of a catalyst is a multi-factorial decision. Below, we compare the most prominent catalytic systems, highlighting their strengths, weaknesses, and ideal use cases.

Copper Catalysis: The Versatile Workhorse

Copper catalysts, particularly Cu(I) and Cu(II) salts, are arguably the most widely employed for this synthesis due to their low cost, robust nature, and versatile reactivity.[7] They are particularly effective in aerobic, oxidative cyclization reactions, aligning with green chemistry principles by using air as the terminal oxidant.[8][9]

Mechanism of Action: Copper-catalyzed reactions often proceed through a one-pot process where the catalyst facilitates multiple steps. For instance, in the reaction of 2-aminopyridines and ketones, Cu(I) can catalyze an aerobic oxidative coupling that may proceed through a catalytic Ortoleva-King type reaction.[10] In multicomponent reactions involving aldehydes and alkynes, copper facilitates the A³-coupling (Aldehyde-Alkyne-Amine) followed by cyclization.[11]

G CuI Cu(I) Coord Cu-Enamine Complex CuI->Coord Coordination CuIII Cu(III) Product Imidazo[1,2-a]pyridine CuIII->Product Reductive Elimination (C-N) Imine Imine Intermediate Enamine Enamine Tautomer Imine->Enamine Tautomerization Enamine->Coord Coord->CuIII Oxidation (O2) OxAdd Oxidative Addition RedElim Reductive Elimination O2 O2 (Air) H2O H2O O2->H2O Protonolysis G PdII Pd(II)X2 Coord Pd(II) Complex PdII->Coord Coordination Pd0 Pd(0) Pd0->PdII Oxidation Intermediate Amine-Aldehyde Condensation Product Intermediate->Coord CH_Activation C-H Activation/ Cyclometalation Coord->CH_Activation -HX RedElim Reductive Elimination CH_Activation->RedElim Intramolecular Coupling RedElim->Pd0 Product Fused Imidazo-Product RedElim->Product Oxidant Air (O2) Oxidant->PdII

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to a marketable product is paved with rigorous testing and validation. For drug intermediates like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key building block in the synthesis of various therapeutic agents, the assurance of its identity, purity, and quality is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this specific compound, grounded in scientific principles and regulatory expectations. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are not only compliant but also scientifically sound and fit for purpose.

The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended use.[1][2][3] This is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] The recently implemented ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more scientific, risk-based framework from development through to post-approval changes.[4][5][7][8]

This guide will delve into the practical application of these principles for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, comparing the most common and effective analytical techniques for its analysis.

The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., identification, purity assessment, or quantification). For a molecule like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, which possesses a heterocyclic aromatic structure and a carboxylate ester functional group, several high-performance analytical techniques are suitable.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. Its versatility in terms of stationary and mobile phases makes it highly adaptable for the separation and quantification of a wide range of analytes.

  • Causality of Choice: The fused imidazo[1,2-a]pyridine ring system imparts significant UV absorbance, making UV detection a straightforward and sensitive option for quantification.[9][10][11][12][13][14] The presence of polar functional groups allows for good retention and separation on reversed-phase columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

  • Causality of Choice: While the volatility of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate may be limited, GC-MS can be an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis process. The mass spectrometer provides definitive structural information, enhancing the specificity of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for structural elucidation and can also be used for quantitative purposes (qNMR).

  • Causality of Choice: For an unequivocal confirmation of the identity of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, ¹H and ¹³C NMR are indispensable.[9][13] The unique chemical shifts and coupling patterns of the protons and carbons in the molecule provide a structural fingerprint. qNMR can offer a high-precision assay without the need for a reference standard of the same compound.

Comparative Analysis of Analytical Methods

The suitability of an analytical method is assessed through a series of validation characteristics as defined by ICH guidelines.[15][16][17] The following table provides a comparative summary of HPLC-UV, GC-MS, and qNMR for the analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Specificity High. Can be enhanced with photodiode array (PDA) detection for peak purity analysis. Potential for co-eluting impurities.Very High. Mass spectral data provides a high degree of certainty in identification.Very High. Provides a unique structural fingerprint.
Linearity Excellent over a wide concentration range.Good, but can be affected by matrix effects and detector saturation.Excellent, with a direct linear relationship between signal intensity and concentration.
Accuracy High. Typically assessed by recovery studies of spiked samples.[18]High. Also determined by recovery studies.Very High. Can be a primary ratio method, often not requiring a standard of the analyte.
Precision Excellent (Repeatability and Intermediate Precision).Good to Excellent.Excellent.
Range Wide, suitable for both assay and impurity determination.[15]Dependent on the volatility of the analyte and impurities.Typically narrower than HPLC for routine quantification.
Limit of Detection (LOD) Low (ng/mL range).Very Low (pg/mL range for targeted analysis).Higher than chromatographic methods.
Limit of Quantitation (LOQ) Low (ng/mL range).Very Low (pg/mL range).Higher than chromatographic methods.
Robustness Good. Requires evaluation of parameters like mobile phase composition, pH, flow rate, and column temperature.[17][18]Good. Parameters to assess include inlet temperature, oven ramp rate, and gas flow rate.Excellent. Less susceptible to minor variations in experimental conditions.

Experimental Protocols: A Step-by-Step Guide to Validation

To provide a practical perspective, we outline a detailed protocol for the validation of an HPLC-UV method for the assay of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Protocol: HPLC-UV Method Validation for Assay

1. Objective: To validate a reversed-phase HPLC method with UV detection for the quantification of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate in a drug substance.

2. Materials and Methods:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare stock solutions of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate reference standard and test sample in the mobile phase.

3. Validation Parameters and Acceptance Criteria:

  • Specificity:

    • Procedure: Inject the blank (mobile phase), a solution of known impurities, and the test sample.

    • Acceptance Criteria: No interference from the blank or impurities at the retention time of the main peak. The peak purity index should be greater than 0.995.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal assay concentration. Inject each concentration in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision):

      • Procedure: Analyze a minimum of six replicate preparations of the test sample at 100% of the target concentration.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision:

      • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

      • Acceptance Criteria: The RSD for the combined results from both sets of conditions should be ≤ 2.0%.

  • Range:

    • Procedure: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.

    • Acceptance Criteria: The data from the linearity, accuracy, and precision studies must meet their respective acceptance criteria within this range.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C).

    • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Visualization of the Validation Workflow

A clear understanding of the validation process is facilitated by visual aids. The following diagram, generated using Graphviz, illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report & Lifecycle Management MD Analytical Method Development VP Define Validation Parameters & Acceptance Criteria MD->VP Specificity Specificity VP->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Robustness Robustness Range->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ VR Compile Validation Report LOD_LOQ->VR LM Continuous Monitoring & Lifecycle Management VR->LM

Caption: Logical workflow for analytical method validation.

The relationship between different validation parameters can also be visualized to understand their interdependencies.

G Linearity Linearity Range Range Linearity->Range defines lower & upper limits Accuracy Accuracy Accuracy->Range required across Precision Precision Precision->Range required across

Caption: Interdependence of key validation parameters.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a scientifically driven and meticulously documented process. While HPLC-UV often represents a pragmatic and robust choice for routine quality control, techniques like GC-MS and qNMR offer enhanced specificity and can be invaluable for impurity profiling and primary characterization, respectively.

The choice of method should be based on a thorough understanding of the molecule, the intended purpose of the analysis, and a risk-based assessment as advocated by modern regulatory guidelines. By following a structured validation protocol and adhering to the principles of scientific integrity, researchers can ensure the generation of reliable and defensible analytical data, thereby safeguarding the quality and consistency of the final drug product. This continuous process of validation and lifecycle management is not merely a regulatory hurdle but a cornerstone of quality assurance in the pharmaceutical industry.[5]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. gmp-compliance.org.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Quality Guidelines - ICH.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, August 13). Lab Manager.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • ICH Q2(R1)
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Altabrisa Group.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). European Medicines Agency.
  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method valid
  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13).
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. (2025, November 16).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14).
  • Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers - Benchchem.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (2023, December 13). Royal Society of Chemistry.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchG
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019, March 1).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and the protection of our environment, reinforcing the bedrock of trust and expertise your work is built upon.

Core Principles of Disposal

The fundamental principle guiding the disposal of this compound is waste segregation . Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[1][2] Co-mingling this waste stream with non-halogenated solvents can complicate and significantly increase the cost of disposal.[1]

Waste StreamDescriptionDisposal Consideration
Halogenated Organic Waste Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (neat), solutions containing the compound, and solvents used for rinsing contaminated glassware.Must be segregated from non-halogenated waste. Requires disposal as hazardous chemical waste.[1][2][3]
Contaminated Solid Waste Personal protective equipment (PPE), weigh boats, pipette tips, and absorbent materials used in case of a spill.Dispose of as hazardous waste in a designated, sealed container.[1][7]
Aqueous Waste While not ideal, if aqueous solutions are generated, they must also be treated as hazardous waste and should not be disposed of down the drain.[7][8]Segregate from organic waste streams.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Neat_Compound Neat Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate Halogenated_Container Designated Halogenated Organic Waste Container Neat_Compound->Halogenated_Container Contaminated_Solvents Contaminated Solvents (e.g., DCM, Chloroform) Contaminated_Solvents->Halogenated_Container Contaminated_Solids Contaminated Solids (PPE, Glassware) Solid_Waste_Container Designated Solid Hazardous Waste Container Contaminated_Solids->Solid_Waste_Container Aqueous_Waste Contaminated Aqueous Solutions Aqueous_Waste_Container Designated Aqueous Hazardous Waste Container Aqueous_Waste->Aqueous_Waste_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Halogenated_Container->EHS_Pickup Solid_Waste_Container->EHS_Pickup Aqueous_Waste_Container->EHS_Pickup

Caption: Disposal workflow for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step-by-Step Disposal Protocol

Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[5][6] The following steps provide a detailed operational guide.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes:

  • Nitrile gloves: Double-gloving is recommended when handling halogenated compounds.[2]

  • Safety goggles: To protect from splashes.

  • Laboratory coat: Fully buttoned to protect skin and clothing.

Waste Collection and Segregation
  • Designated Waste Containers: Utilize clearly labeled, compatible containers for each waste stream.[1][2] These containers should be provided by your institution's Environmental Health and Safety (EHS) department.

    • Halogenated Organic Waste: Collect neat compound and contaminated organic solvents in a designated container, often a polyethylene or glass bottle.[2] Ensure the container is labeled "Halogenated Organic Waste" and list all constituents, including Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.[1]

    • Solid Waste: Place all contaminated disposable materials, such as gloves, weigh paper, and pipette tips, into a designated, sealable bag or container labeled "Contaminated Solid Waste".[7]

    • Empty Containers: The original container of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated organic waste.[7] The rinsed container can then be managed as non-hazardous solid waste, though institutional policies may vary.

Labeling and Storage
  • Proper Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as the first drop of waste is added.[1] The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of all contents, not abbreviations or formulas.

    • The approximate percentages of each component.

    • The date of initial waste accumulation.

  • Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be well-ventilated, away from sources of ignition, and in secondary containment to prevent spills.[1][2] Keep containers tightly closed when not in use.[1]

Arranging for Disposal
  • Contact EHS: Once a waste container is nearly full (a common guideline is 75% capacity), arrange for its collection by your institution's EHS department.[1] Do not overfill containers.

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Containment: For small, manageable spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS, regardless of the size.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Enva. (2025). Chemical Waste Management Best Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • ACCELA CHEMBIO INC. (2017). Safety Data Sheet. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily reality. With this pursuit of innovation comes the critical responsibility of ensuring laboratory safety, especially when handling compounds with limited toxicological data. This guide provides essential safety and logistical information for the handling of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to empower you to work safely and effectively.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiparasitic properties.[1][2] However, toxicological studies on this class of compounds have shown that their effects can vary significantly with different substitutions on the heterocyclic ring.[1][3] Some imidazo-based derivatives have demonstrated cytotoxic potential and may cause organ damage at high doses.[3] Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, a cautious approach is paramount. Therefore, this compound should be treated as hazardous until comprehensive toxicological data becomes available.[4]

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloved recommended)- Chemical Splash Goggles- Lab Coat- N95 Respirator- Prevents skin contact and inhalation of fine particulates. Double gloving provides an extra layer of protection against potential permeation.
Solution Preparation and Transfers - Disposable Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Lab Coat- Protects against splashes and aerosols. A face shield offers broader facial protection.[5]
Running Reactions - Disposable Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Standard protection for handling solutions in a controlled setting (e.g., fume hood).
Work-up and Purification - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron over Lab Coat- Increased risk of splashes and direct contact with concentrated solutions. Heavier-duty gloves and an apron offer enhanced protection.
Handling Waste - Chemical-Resistant Gloves- Chemical Splash Goggles- Lab Coat- Protects against contact with contaminated materials and waste solutions.

Operational Protocols: A Step-by-Step Guide

Adherence to standardized procedures is crucial for minimizing risk. The following protocols for donning and doffing PPE should be strictly followed.

Donning PPE: A Sequential Approach

G cluster_donning Donning Personal Protective Equipment start Start lab_coat 1. Don Lab Coat (Fasten completely) start->lab_coat respirator 2. Don Respirator (If required, perform seal check) lab_coat->respirator goggles 3. Don Goggles/Face Shield respirator->goggles gloves 4. Don Gloves (Pull over lab coat cuffs) goggles->gloves end Ready for Work gloves->end

Caption: Sequential process for correctly donning PPE.

Doffing PPE: Preventing Contamination

G cluster_doffing Doffing Personal Protective Equipment start Start gloves 1. Remove Gloves (Avoid skin contact) start->gloves goggles 2. Remove Goggles/Face Shield (Handle by straps) gloves->goggles lab_coat 3. Remove Lab Coat (Turn inside out) goggles->lab_coat respirator 4. Remove Respirator (Handle by straps) lab_coat->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands end Safe Exit wash_hands->end

Caption: Sequential process for safely removing PPE to prevent cross-contamination.

Emergency Response: A Clear Path to Safety

In the event of an accidental exposure, a swift and correct response is critical.

Emergency Protocol Flowchart

G cluster_emergency Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Event remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area with Water (15 minutes minimum) exposure->flush_area flush_eye Flush Eyes at Eyewash Station (15 minutes minimum) exposure->flush_eye remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical provide_sds Provide SDS/Chemical Information to Medical Personnel seek_medical->provide_sds flush_eye->seek_medical

Caption: Logical flow of actions in case of an emergency exposure.

In case of skin contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

In case of eye contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Disposal Management: Containment and Compliance

Proper management of spills and waste is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills (less than 100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]

  • Clean the Area: Carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal Workflow

As Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated organic compound, its waste must be segregated and disposed of according to institutional and local regulations for halogenated waste.

G cluster_disposal Halogenated Waste Disposal Workflow start Generate Waste solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste solid_container Designated Labeled Solid Halogenated Waste Container solid_waste->solid_container liquid_container Designated Labeled Liquid Halogenated Waste Container liquid_waste->liquid_container collection Arrange for Hazardous Waste Collection solid_container->collection liquid_container->collection end Proper Disposal collection->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.